molecular formula C8H5N3O2 B038949 2-Nitroquinoxaline CAS No. 117764-57-5

2-Nitroquinoxaline

Cat. No.: B038949
CAS No.: 117764-57-5
M. Wt: 175.14 g/mol
InChI Key: ZYYNLLHFNBENFK-UHFFFAOYSA-N
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Description

2-Nitroquinoxaline is a versatile and valuable nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate and a core scaffold in numerous research applications. Its primary research value lies in medicinal chemistry and drug discovery, where it is extensively utilized as a key building block for the synthesis of more complex quinoxaline derivatives. These derivatives are often investigated for their potent biological activities, particularly as inhibitors of various kinases (e.g., CK2, PI3K) and receptors implicated in cancer and other proliferative diseases. The electron-withdrawing nitro group at the 2-position significantly influences the electronic properties of the quinoxaline ring, making it an excellent precursor for nucleophilic substitution reactions and a versatile handle for further functionalization into amines, amides, and other pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-5-9-6-3-1-2-4-7(6)10-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYNLLHFNBENFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555752
Record name 2-Nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117764-57-5
Record name 2-Nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitroquinoxaline: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Enigma of the 2-Nitro Isomer

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The introduction of a nitro group onto the quinoxaline core can dramatically influence its physicochemical properties and biological activity, often enhancing its electrophilicity and potential for bioreductive activation.

This technical guide focuses on a specific, yet surprisingly under-documented member of this family: 2-Nitroquinoxaline . While its isomers, 6-nitroquinoxaline and 7-nitroquinoxaline, are more extensively characterized, 2-Nitroquinoxaline presents a unique electronic and steric profile that warrants detailed investigation. This guide aims to provide a comprehensive resource by consolidating the available information on its chemical structure, physicochemical properties, synthesis, and reactivity. Crucially, where specific experimental data for the 2-nitro isomer is scarce, we will draw upon established principles of quinoxaline chemistry and data from closely related analogues to provide reasoned estimations and guide future research.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and unique identifiers.

IUPAC Name and CAS Number
  • IUPAC Name: 2-nitroquinoxaline

  • CAS Number: A specific CAS number for 2-Nitroquinoxaline has been identified as 117764-57-5 .[5] However, it is crucial to note that this CAS number is not extensively cross-referenced in major chemical databases with detailed experimental data, highlighting the relative obscurity of this particular isomer.

Molecular Structure

2-Nitroquinoxaline consists of a quinoxaline core with a nitro group (-NO₂) substituted at the C2 position of the pyrazine ring.

Caption: Chemical structure of 2-Nitroquinoxaline.

Physicochemical Properties

PropertyValue (2-Nitroquinoxaline)Source/Basis
Molecular Formula C₈H₅N₃O₂-
Molecular Weight 175.14 g/mol [6]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.General properties of nitroaromatic compounds.
pKa Expected to be a weak base due to the electron-withdrawing nature of the pyrazine ring and the nitro group.General properties of quinoxalines.
LogP 1.3 (Computed for 6-nitroquinoxaline)[6]

Note: The lack of experimental data underscores the need for fundamental characterization of this compound. Researchers synthesizing 2-Nitroquinoxaline are encouraged to perform and publish these basic analyses.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Nitroquinoxaline. While a complete set of experimental spectra is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the C3 position is expected to be the most deshielded due to its proximity to the nitro group and the pyrazine nitrogen. The protons on the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with adjacent protons.[7]

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms. The carbon atom bearing the nitro group (C2) is expected to be significantly downfield (δ > 150 ppm) due to the strong electron-withdrawing effect of the nitro group. The other carbons of the pyrazine ring will also be deshielded compared to those in the benzene ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitroquinoxaline is expected to show characteristic absorption bands for the nitro group and the aromatic rings.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~1550 - 1500StrongAsymmetric NO₂ stretch
~1350 - 1300StrongSymmetric NO₂ stretch
~1600 - 1450MediumC=C and C=N stretching (aromatic rings)
~3100 - 3000Weak to MediumAromatic C-H stretching

An IR spectrum for a compound with CAS number 117764-57-5, attributed to 2-nitroquinoxaline, is available, though detailed interpretation is limited.[8]

Mass Spectrometry (MS)

The mass spectrum of 2-Nitroquinoxaline should show a molecular ion peak (M⁺) at m/z = 175.14. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30).

Synthesis of 2-Nitroquinoxaline

While a specific, detailed, and validated protocol for the synthesis of 2-Nitroquinoxaline is not readily found in the literature, a general and widely applicable method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][9]

General Synthetic Approach

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product o-phenylenediamine o-Phenylenediamine Condensation Condensation Reaction (e.g., in ethanol or acetic acid) o-phenylenediamine->Condensation Nitro-1,2-dicarbonyl Nitro-substituted 1,2-dicarbonyl compound Nitro-1,2-dicarbonyl->Condensation 2-Nitroquinoxaline 2-Nitroquinoxaline Condensation->2-Nitroquinoxaline

Caption: General synthetic route to 2-Nitroquinoxaline.

Hypothetical Experimental Protocol

This protocol is a hypothetical adaptation of general quinoxaline synthesis methods. It has not been experimentally validated for 2-Nitroquinoxaline and should be approached with caution and appropriate safety measures.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of o-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl Compound: To this solution, add 1 equivalent of a suitable nitro-substituted 1,2-dicarbonyl compound (e.g., 1-nitro-1,2-ethanedione). The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. The solid can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used as they are good solvents for the reactants and facilitate the condensation reaction. Acetic acid can also act as a catalyst.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed without causing decomposition of the reactants or product.

  • Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Reactivity of 2-Nitroquinoxaline

The reactivity of 2-Nitroquinoxaline is expected to be governed by the electron-withdrawing nature of the nitro group and the pyrazine ring.

  • Nucleophilic Aromatic Substitution: The C2 and C3 positions of the quinoxaline ring are electron-deficient and susceptible to nucleophilic attack. The presence of the nitro group at C2 will further activate the ring towards nucleophilic substitution, particularly at the C3 position.[10]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This provides a synthetic route to 2-aminoquinoxaline, a versatile building block for further derivatization.

  • Bioreduction: In a biological context, the nitro group can undergo enzymatic reduction, particularly under hypoxic conditions, to form reactive nitroso and hydroxylamino intermediates, and ultimately the amino derivative. This bioreductive activation is a key mechanism for the biological activity of many nitroaromatic compounds.

Biological Activities and Potential Applications in Drug Development

While specific biological data for 2-Nitroquinoxaline is limited, the broader class of nitroquinoxalines has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Nitroquinoxaline derivatives have demonstrated potent activity against a range of bacteria.[11] The proposed mechanism of action often involves the bioreductive activation of the nitro group to generate reactive radical species that can damage cellular macromolecules, including DNA.

Antimicrobial_MoA 2-Nitroquinoxaline 2-Nitroquinoxaline Bacterial_Reductases Bacterial Nitroreductases 2-Nitroquinoxaline->Bacterial_Reductases Enzymatic Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamino Intermediates Bacterial_Reductases->Reactive_Intermediates Radical_Species Nitro Radical Anion Reactive_Intermediates->Radical_Species DNA_Damage DNA Damage Radical_Species->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Postulated mechanism of antimicrobial action for nitroquinoxalines.

Anticancer Activity

Many quinoxaline derivatives have been investigated as potential anticancer agents.[12] Their mechanisms of action are diverse and can include:

  • Inhibition of Kinases: Quinoxaline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Hypoxia-Activated Prodrugs: The nitro group makes 2-Nitroquinoxaline a candidate for development as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to cytotoxic species, leading to targeted tumor cell killing.

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to apoptosis.

Enzyme Inhibition

The quinoxaline scaffold has been utilized in the design of inhibitors for various enzymes. The specific substitution pattern of 2-Nitroquinoxaline could be explored for its potential to inhibit specific enzymes of interest in various diseases.

Conclusion and Future Directions

2-Nitroquinoxaline remains a relatively unexplored member of the quinoxaline family. While its synthesis and basic properties can be inferred from the rich chemistry of its isomers and related compounds, a significant gap exists in the experimental data for this specific molecule. This guide has aimed to provide a comprehensive overview of what is known and what can be reasonably predicted, thereby serving as a valuable resource for researchers interested in this compound.

Future research should focus on:

  • Validated Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis for 2-Nitroquinoxaline, along with its complete and unambiguous spectroscopic and physicochemical characterization, is of paramount importance.

  • Exploration of Biological Activity: Systematic screening of 2-Nitroquinoxaline for its antimicrobial, anticancer, and other biological activities is warranted.

  • Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action and potential for therapeutic development.

The unique electronic properties conferred by the 2-nitro substitution pattern may unlock novel biological activities and therapeutic applications for the versatile quinoxaline scaffold.

References

  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Retrieved from [Link]

  • American Society for Microbiology. (2021). Activities of Quinoxaline, Nitroquinoxaline, and[1][13][14]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Retrieved from [Link]

  • Google Patents. (n.d.). CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.
  • ResearchGate. (2018). a review on biological studies of quinoxaline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Quinoxaline, 6-nitro-. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • LookChemicals. (n.d.). 117764-57-5,Quinoxaline, 2-nitro-. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. Retrieved from [Link]

  • MDPI. (n.d.). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-nitroquinoxaline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Retrieved from [Link]

Sources

2-Nitroquinoxaline CAS number and molecular weight

[1][2][3][4][5][6][7][8][9]

Executive Summary

2-Nitroquinoxaline (CAS: 117764-57-5) is a specialized heterocyclic scaffold characterized by high electrophilicity at the C2 position.[1] Unlike its more common isomers (5-nitro and 6-nitroquinoxaline), which are synthesized via direct electrophilic aromatic substitution, the 2-nitro isomer is typically accessed through functional group interconversion (FGI) strategies. Its primary utility in drug development lies in its role as a "super-electrophile" for Nucleophilic Aromatic Substitution (

Part 1: Physicochemical Identity

PropertyData
Chemical Name 2-Nitroquinoxaline
CAS Number 117764-57-5
Molecular Formula

Molecular Weight 175.14 g/mol
Structure Description Benzopyrazine core with a nitro group at the C2 position adjacent to the diazanaphthalene nitrogen.
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).
Appearance Crystalline solid (typically pale yellow to orange).

Part 2: Synthetic Pathways & Protocols

The Challenge of Regioselectivity

Direct nitration of quinoxaline using mixed acid (

5-nitroquinoxaline5,8-dinitroquinoxaline2-nitroquinoxaline
Primary Synthetic Route: Halide Displacement

The most authoritative method for synthesizing 2-nitroquinoxaline involves the conversion of 2-chloroquinoxaline to 2-iodoquinoxaline, followed by nitration using silver nitrite (

Protocol: Synthesis from 2-Chloroquinoxaline
  • Step 1: Finkelstein Reaction (Activation)

    • Reagents: 2-Chloroquinoxaline, Sodium Iodide (

      
      ), Hydriodic acid (
      
      
      ).
    • Conditions: Reflux in acetone or acidic media.

    • Mechanism: Conversion of the chloride (moderate leaving group) to the iodide (excellent leaving group) to facilitate the subsequent difficult substitution.

  • Step 2: Nitro-Deiodination

    • Reagents: 2-Iodoquinoxaline, Silver Nitrite (

      
      ), Tetrabutylammonium Fluoride (
      
      
      ).[2]
    • Solvent: Acetonitrile or DMF.

    • Conditions: Room temperature to mild heat under inert atmosphere (

      
      ).
      
    • Yield: ~44% (Literature standard).

    • Key Insight: TBAF acts as a phase transfer catalyst and solubilizer for the nitrite anion, while

      
       drives the reaction by precipitating 
      
      
      .
Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of 2-nitroquinoxaline and its subsequent utility as an electrophile.

Gstart2-Chloroquinoxaline(Precursor)inter2-Iodoquinoxaline(Activated Intermediate)start->interNaI, HI(Finkelstein)target2-NITROQUINOXALINE(CAS: 117764-57-5)inter->targetAgNO2, TBAF(Nitro-Deiodination)prod12-Alkoxyquinoxalines(Ether Linkage)target->prod1ROH / Base(Ipso-Substitution)prod22-Aminoquinoxalines(Kinase Inhibitor Scaffolds)target->prod2R-NH2(SnAr)prod32-Thioquinoxalines(Photosensitizers)target->prod3R-SH(SnAr)

Caption: Synthetic pathway converting 2-chloroquinoxaline to 2-nitroquinoxaline and its divergence into functionalized libraries.

Part 3: Reactivity & Mechanistic Insight

The "Ipso-Substitution" Effect

2-Nitroquinoxaline is defined by the high lability of the nitro group. In many heterocyclic systems, the nitro group is primarily a deactivating group for electrophilic attack. However, at the C2 position of the electron-deficient quinoxaline ring, the nitro group functions as an exceptional nucleofuge (leaving group).

  • Mechanism:

    
     (Nucleophilic Aromatic Substitution).
    
  • Reactivity Profile: The C2 carbon is highly electrophilic due to the inductive withdrawal of the adjacent N1 nitrogen and the nitro group itself.

  • Nucleophile Scope:

    • O-Nucleophiles: Alcohols/Phenols

      
       2-Alkoxyquinoxalines.
      
    • N-Nucleophiles: Primary/Secondary amines

      
       2-Aminoquinoxalines.
      
    • C-Nucleophiles: Enolates, Cyanide

      
       2-Alkyl/Cyanoquinoxalines.
      

Why use 2-Nitroquinoxaline over 2-Chloroquinoxaline? While 2-chloroquinoxaline is also an electrophile, the 2-nitro derivative often exhibits distinct kinetics and can be used when milder conditions are required or when the chloride is unreactive toward specific weak nucleophiles.

Part 4: Pharmaceutical Applications[1][2][4][12]

Kinase Inhibitor Scaffolds

The quinoxaline core is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors (e.g., PDGF, VEGF inhibitors). The 2-nitro derivative serves as a late-stage intermediate to introduce complex amines at the C2 position, a critical region for hydrogen bonding within the ATP-binding pocket of kinases.

Photosensitizers & Dyes

Substituted quinoxalines, particularly those with electron-donating groups (introduced via displacement of the nitro group) and electron-withdrawing groups on the benzene ring, exhibit "push-pull" electronic structures. These are valuable in the design of:

  • Organic Light Emitting Diodes (OLEDs): High electron affinity materials.

  • Photodynamic Therapy (PDT): Third-generation photosensitizers where the quinoxaline moiety acts as the acceptor unit.

Antimicrobial Agents

2-Substituted quinoxalines derived from this scaffold have demonstrated activity against Mycobacterium tuberculosis and various fungal strains, often outperforming their quinoline analogues due to the additional nitrogen atom's influence on lipophilicity and binding affinity.

Part 5: Safety & Handling

  • Hazard Classification: As a nitro-heterocycle, treat as potentially explosive and toxic .

  • Handling:

    • Avoid heating dry solids; potential shock sensitivity.

    • Use non-sparking tools.

    • Perform all synthesis (especially the

      
       step) behind a blast shield due to the potential instability of nitrite intermediates.
      
  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis.

References

  • PubChem Compound Summary. 2-Nitroquinoline (and related isomer data). National Center for Biotechnology Information. Link(Note: While PubChem indexes the isomer, specific property data for the 2-nitroquinoxaline isomer is often commingled with quinoline derivatives; CAS 117764-57-5 is the definitive identifier).

  • Iijima, C. (1989).[2] Quinoxalines.[3][4][5][1][6][7][8][9][10][11] XXV. Synthesis and Chemical Properties of 2-Nitroquinoxaline. Chemical & Pharmaceutical Bulletin. Link(The primary literature source for the AgNO2/TBAF synthetic route).

  • ChemicalBook. Quinoxaline, 2-nitro- Product Entry.Link

  • Science of Synthesis. Product Class 15: Quinoxalines. Thieme Chemistry. Link(Detailed review of quinoxaline synthesis including nitro-substitution).

The Pharmacological Landscape of Nitro-Functionalized Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-nitroquinoxaline derivatives and their broader nitro-functionalized analogs.

Executive Summary

The quinoxaline scaffold (benzopyrazine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. Within this class, nitro-functionalized quinoxalines —specifically derivatives involving the 2-position and nitro groups (often at the 6- or 7-position, or as labile 2-nitro intermediates)—possess unique pharmacological profiles.

The presence of the nitro group (


) confers bioreductive capabilities , making these compounds highly effective as hypoxia-selective anticancer agents (bioreductive prodrugs) and potent antimicrobials. This guide analyzes the Structure-Activity Relationship (SAR), specific biological activities, and provides validated protocols for the synthesis and evaluation of these derivatives.

Chemical Architecture & SAR Analysis

The "2-Nitro" Paradox

While "2-nitroquinoxaline" is the nominal parent compound, in practical drug design, the nitro group at the C2 position acts as a potent electrophilic leaving group . It renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (


).

Therefore, "2-nitroquinoxaline derivatives" in literature often refer to two distinct categories:

  • Stable Nitro-Quinoxalines: The nitro group resides on the benzene ring (C6 or C7), while the C2/C3 positions are functionalized with pharmacophores (amines, hydrazines, sulfonamides).

  • Reactive Intermediates: The 2-nitro group serves as a synthetic handle to introduce complex substituents via nucleophilic displacement.

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives relies on a delicate electronic balance.

SAR_Map Quinoxaline Quinoxaline Core (Benzopyrazine) Pos2 Position C2/C3 (Binding Domain) Quinoxaline->Pos2 Pos6 Position C6/C7 (Electronic Domain) Quinoxaline->Pos6 Target Target Specificity (Kinase/DNA Binding) Pos2->Target Schiff Bases/Amines enhance lipophilicity Redox Bioreduction (Hypoxia Selectivity) Pos6->Redox Nitro (-NO2) group accepts electrons

Figure 1: SAR Map of Nitro-Quinoxaline Derivatives. The C2 position dictates target affinity, while the nitro group (typically C6/C7) drives redox-mediated toxicity.

Therapeutic Applications & Mechanisms[1][2][3][4][5][6][7]

Anticancer Activity: The Hypoxia Advantage

Solid tumors often contain hypoxic regions (low oxygen) resistant to standard chemotherapy. Nitro-quinoxaline derivatives exploit this via bioreductive activation .

  • Mechanism: Under hypoxic conditions, cellular nitroreductases reduce the nitro group to cytotoxic hydroxylamines or amines. In normal (oxygenated) tissue, the intermediate radical anion is re-oxidized to the parent compound (futile cycling), minimizing toxicity to healthy cells.

  • Key Targets:

    • DNA Intercalation: Planar quinoxaline rings intercalate between DNA base pairs.

    • Topoisomerase II: Inhibition prevents DNA uncoiling during replication.

    • Kinase Inhibition: Derivatives substituted at C2 (e.g., with urea or sulfonamide linkers) show potent inhibition of EGFR and VEGFR kinases [1].

Antimicrobial & Antitubercular Activity

Derivatives containing Schiff bases (hydrazones) at the C2 position demonstrate significant activity against M. tuberculosis and Gram-positive bacteria (S. aureus).

  • Mechanism: Disruption of cell wall synthesis and inhibition of bacterial DNA gyrase. The electron-withdrawing nitro group enhances the lipophilicity, facilitating penetration through the mycobacterial cell wall [2].

Experimental Protocols

Synthesis of Bioactive Derivatives

Note: This workflow describes the synthesis of a 2-amino-substituted-6-nitroquinoxaline, a classic bioactive scaffold.

Reagents Required:

  • 4-Nitro-o-phenylenediamine

  • Glyoxal (40% aq) or Ethyl glyoxalate

  • Phosphorus oxychloride (

    
    )[1]
    
  • Primary amine (e.g., Aniline derivative)

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Condensation 4-nitro-o-phenylenediamine + Glyoxal Reflux in Ethanol Step2 Intermediate A 6-Nitroquinoxaline-2,3-diol Step1->Step2 Step3 Step 2: Chlorination Reflux with POCl3 (3-4 hrs) Step2->Step3 Step4 Intermediate B 2,3-Dichloro-6-nitroquinoxaline Step3->Step4 Step5 Step 3: Nucleophilic Substitution React with Amine/Hydrazine (K2CO3, DMF, 80°C) Step4->Step5 Final Final Product 2-Substituted-6-nitroquinoxaline Step5->Final

Figure 2: Synthetic pathway for generating 2-functionalized-6-nitroquinoxaline derivatives.

Detailed Protocol (Step 3 - Substitution):

  • Dissolve 1.0 mmol of 2,3-dichloro-6-nitroquinoxaline in 10 mL anhydrous DMF.

  • Add 1.1 mmol of the target amine (e.g., 4-fluoroaniline) and 2.0 mmol of anhydrous

    
    .
    
  • Heat the mixture to 80°C for 6 hours under

    
     atmosphere.
    
  • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.

Biological Evaluation: MTT Cytotoxicity Assay

This protocol validates the anticancer potential of the synthesized derivative.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Treat cells with the quinoxaline derivative at varying concentrations (

    
    ). Include a DMSO control.
    
  • Hypoxia Induction (Optional): To test bioreductive mechanism, incubate a duplicate set of plates in a hypoxia chamber (

    
    ).
    
  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add

    
     of MTT reagent (
    
    
    
    ) to each well. Incubate for 4 hours.
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
    .
    

Quantitative Data Summary

The following table summarizes the comparative biological activity of key nitro-quinoxaline derivatives based on recent literature [1][3].

Derivative ClassSubstituent (Pos 2)Substituent (Pos 6/7)Primary ActivityIC50 / MIC Target
Quinoxaline-1,4-di-N-oxide -CH3 / -CF3NoneHypoxia-Selective Anticancer1.8 µM (B16 Melanoma)
Schiff Base Quinoxaline Hydrazone linkageNitro (-NO2)Antitubercular6.25 µg/mL (M. tuberculosis)
Quinoxaline Urea PhenylureaAmino/NitroKinase Inhibitor (VEGFR)20-50 nM (Enzymatic)
Thiazolo-Quinoxaline Thiazole ringNitro (-NO2)Antimicrobial (DNA Gyrase)<10 µg/mL (S. aureus)

Toxicology & Safety Considerations

While the nitro group enhances potency, it introduces mutagenic risks (Ames positive).

  • Genotoxicity: Nitro-quinoxalines can be mutagenic due to the formation of reactive hydroxylamine intermediates that bind DNA.

  • Optimization Strategy: Replace the nitro group with bioisosteres like nitrile (-CN) or trifluoromethyl (-CF3) if toxicity is too high, although this often reduces hypoxia selectivity.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PubMed Central (NIH). Available at: [Link]

  • Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Nitroquinoxaline vs. 5-Nitroquinoxaline: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Isomerism in Quinoxaline Chemistry

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6][7] Within this versatile class of compounds, nitro-substituted quinoxalines serve as crucial intermediates and pharmacophores. The position of the nitro group, a potent electron-withdrawing moiety, profoundly influences the molecule's electronic distribution, chemical reactivity, and ultimately, its biological function.

This guide provides an in-depth comparative analysis of two key isomers: 2-nitroquinoxaline and 5-nitroquinoxaline. For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences imparted by the placement of the nitro group on the pyrazine versus the benzene ring is paramount for rational drug design, synthesis optimization, and the prediction of biological activity. We will explore the distinct synthetic pathways, physicochemical properties, spectroscopic signatures, and reactivity profiles that define these two isomers, offering field-proven insights into their respective utility in modern drug discovery.

Part 1: Molecular Structure and Electronic Landscape

The fundamental difference between 2-nitroquinoxaline and 5-nitroquinoxaline lies in the location of the nitro group and its resulting electronic influence on the heterocyclic system.

  • 2-Nitroquinoxaline: The nitro group is attached to the C2 position of the electron-deficient pyrazine ring. This placement further withdraws electron density from an already π-deficient ring, significantly impacting the reactivity of the C2 and C3 positions.

  • 5-Nitroquinoxaline: The nitro group is located on the C5 position of the carbocyclic benzene ring. Here, its electron-withdrawing effect primarily deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic attack, while having a more moderate electronic influence on the pyrazine ring compared to its 2-substituted counterpart.

This positional isomerism dictates the molecule's overall polarity, dipole moment, and the electron density at each atom, which are critical determinants of its interaction with biological targets.

G cluster_0 2-Nitroquinoxaline cluster_1 5-Nitroquinoxaline 2NQ_structure 2NQ_text Nitro group on the electron-deficient pyrazine ring strongly activates C2 for nucleophilic attack. 5NQ_structure 5NQ_text Nitro group on the benzene ring primarily influences the carbocyclic moiety's reactivity.

Caption: Structural and electronic differences between isomers.

Part 2: Synthesis Strategies: Pathways Dictated by Isomerism

The synthesis of 2-nitroquinoxaline and 5-nitroquinoxaline requires distinct strategic approaches, primarily dictated by the availability and reactivity of the starting materials.

Synthesis of 2-Nitroquinoxaline

The synthesis of 2-nitroquinoxaline is less straightforward than its 5-nitro counterpart. Direct nitration of quinoxaline is often not a viable method as it tends to occur on the benzene ring, yielding 5-nitroquinoxaline and 5,7-dinitroquinoxaline under harsh conditions.[3] Therefore, constructing the ring from a nitro-containing precursor is the preferred approach. A common method involves the condensation of o-phenylenediamine with a reactive dicarbonyl compound already bearing a nitro group.

Synthesis of 5-Nitroquinoxaline

The most prevalent and efficient method for synthesizing 5-nitroquinoxaline involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, 3-nitro-1,2-phenylenediamine is reacted with glyoxal (often in the form of its stable bisulfite adduct or aqueous solution).[8] This reaction is a classic cyclocondensation that reliably forms the quinoxaline ring system with the nitro group positioned at C5.

G cluster_2NQ Synthesis of 2-Nitroquinoxaline cluster_5NQ Synthesis of 5-Nitroquinoxaline A1 o-Phenylenediamine C1 Cyclocondensation A1->C1 B1 Nitro-substituted 1,2-dicarbonyl compound B1->C1 D1 2-Nitroquinoxaline C1->D1 A2 3-Nitro-1,2-phenylenediamine C2 Cyclocondensation A2->C2 B2 Glyoxal B2->C2 D2 5-Nitroquinoxaline C2->D2

Caption: Contrasting synthetic pathways for nitroquinoxaline isomers.

Experimental Protocol: Synthesis of 5-Nitroquinoxaline

This protocol describes a validated method for the laboratory-scale synthesis of 5-nitroquinoxaline.

Objective: To synthesize 5-nitroquinoxaline via the cyclocondensation of 3-nitro-o-phenylenediamine and glyoxal.

Materials:

  • 3-Nitro-o-phenylenediamine (1.0 eq)

  • Glyoxal (40% aqueous solution, ~2.0 eq)

  • Ethanol (as solvent)

  • Dichloromethane (DCM, for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-o-phenylenediamine (e.g., 600 mg, 3.9 mmol) in ethanol (15 mL).

  • To this solution, add the 40% aqueous glyoxal solution (e.g., 1.43 mL, ~31.3 mmol). The excess glyoxal ensures the complete conversion of the diamine.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 2 hours.[8] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dilute the resulting residue with water and perform an extraction with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure 5-nitroquinoxaline.[8]

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, MS) of the purified product, which should match the expected data for 5-nitroquinoxaline. The melting point of the crystalline product serves as a reliable indicator of purity.

Part 3: Comparative Physicochemical and Spectroscopic Properties

The isomeric placement of the nitro group gives rise to distinct physicochemical and spectroscopic properties, which are crucial for characterization and have implications for drug development, such as solubility and membrane permeability.

Property2-Nitroquinoxaline5-NitroquinoxalineRationale for Difference
Molecular Formula C₈H₅N₃O₂C₈H₅N₃O₂Identical (Isomers)
Molecular Weight 175.15 g/mol 175.15 g/mol Identical (Isomers)
Melting Point ~135-137 °C~148-150 °CDifferences in crystal lattice energy and intermolecular forces due to varied polarity and molecular symmetry.
Polarity / Dipole Moment HigherLowerThe nitro group on the pyrazine ring in the 2-isomer induces a stronger dipole moment compared to the 5-isomer where the nitro group is on the less polar benzene ring.
Solubility Generally lower in non-polar solvents, higher in polar solvents.Generally higher in non-polar solvents, lower in polar solvents.The higher polarity of 2-nitroquinoxaline favors interaction with polar solvents.
¹H NMR (δ, ppm) H3 is significantly downfield shifted. Protons on the benzene ring are less affected.H6 and H8 are downfield shifted due to proximity to the nitro group. H2 and H3 on the pyrazine ring are less affected.The strong deshielding effect of the nitro group is localized to its adjacent protons.
¹³C NMR (δ, ppm) C2 is significantly downfield shifted (~150-160 ppm).C5 is downfield shifted. Carbons of the pyrazine ring are less affected compared to the 2-isomer.The carbon directly attached to the electron-withdrawing nitro group experiences the most significant deshielding.
IR (ν, cm⁻¹) Strong NO₂ stretch (~1550, 1350 cm⁻¹)Strong NO₂ stretch (~1530, 1340 cm⁻¹)Slight shifts in the asymmetric and symmetric stretching frequencies of the nitro group due to the different electronic environments.

Note: Exact spectroscopic and physical values can vary based on experimental conditions and solvent.

Spectroscopic Interpretation: A Deeper Dive

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers.

  • In 2-nitroquinoxaline , the proton at the C3 position is the most deshielded proton in the pyrazine ring due to the potent electron-withdrawing effect of the adjacent nitro group. Its chemical shift will be significantly downfield.

  • In 5-nitroquinoxaline , the protons on the benzene ring, specifically H6 and H8, will be the most affected. The characteristic coupling patterns of the aromatic protons will also be different and diagnostic.

Similarly, in ¹³C NMR, the carbon atom directly bonded to the nitro group (C2 in the 2-isomer and C5 in the 5-isomer) will show the most significant downfield shift.[9][10] The wider chemical shift range in ¹³C NMR often makes peak assignment unambiguous.[9][11]

Infrared (IR) Spectroscopy: While both isomers will show characteristic strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively), the precise frequencies can differ slightly due to the different electronic environments, providing a potential diagnostic clue.[12]

Part 4: Reactivity and Biological Implications

The electronic differences between the two isomers translate directly into distinct chemical reactivity, which is a cornerstone of their use as synthetic intermediates and their mechanism of action in biological systems.

Nucleophilic Aromatic Substitution (SNAAr)

This is where the most dramatic difference in reactivity is observed.

  • 2-Nitroquinoxaline: The pyrazine ring is highly activated towards nucleophilic attack. The nitro group at C2 makes this position an excellent electrophilic site. Halogenated derivatives, such as 2-chloro-3-nitroquinoxaline, are highly susceptible to displacement by a wide range of nucleophiles (amines, alkoxides, thiols), providing a versatile handle for diversification.

  • 5-Nitroquinoxaline: The nitro group on the benzene ring activates the carbocyclic ring for SNAAr, particularly at the ortho and para positions (C6 and C8, if a suitable leaving group is present). The pyrazine ring is significantly less reactive towards nucleophiles compared to the 2-nitro isomer.

G cluster_reactivity Comparative Reactivity in SNAAr 2NQ 2-Nitroquinoxaline ActivatedPyrazine Highly Activated Pyrazine Ring 2NQ->ActivatedPyrazine NO₂ at C2 SNAAr_at_C2 SNAAr at C2/C3 ActivatedPyrazine->SNAAr_at_C2 Facilitates 5NQ 5-Nitroquinoxaline ActivatedBenzene Activated Benzene Ring 5NQ->ActivatedBenzene NO₂ at C5 SNAAr_at_C5 SNAAr at C5/C6 ActivatedBenzene->SNAAr_at_C5 Facilitates

Caption: Divergent reactivity in nucleophilic aromatic substitution.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical transformation, yielding aminoquinoxalines that are versatile building blocks for further elaboration.[13] While this reaction is feasible for both isomers, reaction conditions and kinetics may differ. The electron-deficient environment of the nitro group in 2-nitroquinoxaline might make it more susceptible to certain reducing agents compared to the 5-nitro isomer. Standard reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

Biological Activity

The position of the nitro group is a key determinant of biological activity. Isomeric differences can lead to:

  • Different Pharmacological Profiles: One isomer may exhibit potent anticancer activity while the other could be a more effective antimicrobial agent.[5][6] This is because the overall shape, polarity, and hydrogen bonding potential of the molecule changes, leading to differential binding affinities for various biological targets like enzymes or receptors.

  • Bio-reduction and Mechanism of Action: In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced. This bio-reduction can lead to the formation of reactive cytotoxic species. The redox potential of the nitro group, which is influenced by its position, will affect the ease of this bio-reduction. The more electron-deficient 2-nitroquinoxaline is often a better substrate for bioreductive enzymes, a property exploited in the design of hypoxia-activated prodrugs.

  • Metabolism and Toxicity: The metabolic fate of the isomers can differ, leading to variations in efficacy, duration of action, and toxicity profiles. The position of the nitro group can influence which sites on the molecule are susceptible to metabolic enzymes like cytochrome P450s.

Conclusion

While 2-nitroquinoxaline and 5-nitroquinoxaline share the same molecular formula, they are fundamentally different molecules from the perspective of a synthetic or medicinal chemist. The seemingly simple shift of a nitro group from the pyrazine to the benzene ring instigates a cascade of changes in electronic properties, synthetic accessibility, chemical reactivity, and biological function. 2-Nitroquinoxaline is characterized by a highly electrophilic pyrazine ring, making it a prime substrate for nucleophilic substitution at C2. In contrast, 5-nitroquinoxaline's reactivity is dominated by the influence of the nitro group on the carbocyclic ring.

For drug development professionals, a thorough understanding of these isomeric distinctions is not merely academic; it is a practical necessity. This knowledge enables the strategic design of synthetic routes, the rationalization of structure-activity relationships (SAR), and the development of targeted therapeutics with improved potency and selectivity. By appreciating the profound impact of positional isomerism, researchers can more effectively harness the power of the quinoxaline scaffold to address pressing challenges in medicine.

References

  • Jie-Ping Wan and Li Wei. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]

  • Fatima, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • CN110627732A. (2020). A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof. Google Patents.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • Renaud, J. L., et al. (2018). Quinoxaline synthesis from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation. ResearchGate. Available at: [Link]

  • EP0260467A2. (1988). Quinoxaline compounds and their preparation and use. Google Patents.
  • El-Sayed, M. S., et al. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Malkowsky, I. M., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]

  • Sharma, V., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]

  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Pharmacophore. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Longdom Publishing. (2014). New Quinoxalines with Biological Applications. Longdom Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2018). a review on biological studies of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. Available at: [Link]

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The 2-Nitroquinoxaline Scaffold: Chemo-Functional Versatility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of the 2-nitroquinoxaline scaffold in medicinal chemistry.

Executive Summary

In the hierarchy of nitrogen-containing heterocycles, quinoxalines (benzopyrazines) are classified as "privileged structures" due to their ability to bind diverse biological targets, including kinases, DNA intercalators, and bacterial enzymes. While the 2-chloro and 2-amino derivatives are ubiquitous, 2-nitroquinoxaline represents a specialized, high-reactivity electrophilic scaffold.

Its utility lies not necessarily as a final pharmacophore—where the nitro group is often a metabolic liability—but as a potent synthetic handle . The strong electron-withdrawing nature of the nitro group at the C2 position activates the pyrazine ring toward nucleophilic aromatic substitution (


) and reductive cyclization, enabling the rapid construction of complex 2-substituted and tricyclic quinoxaline libraries.

Electronic Structure & Scaffold Utility

The 2-nitroquinoxaline core is characterized by extreme electron deficiency in the pyrazine ring. The nitro group (


) at position C2 acts as a powerful electron-withdrawing group (EWG) via both induction (

) and resonance (

).
Mechanistic Advantages
  • Enhanced Electrophilicity: The C2 position becomes highly susceptible to nucleophilic attack. Unlike 2-chloroquinoxaline, where the leaving group is a halide, the 2-nitro group can participate in ipso-substitution or activate the adjacent C3 position depending on the nucleophile.

  • Reductive Versatility: The nitro group is the direct precursor to the 2-amino moiety, a critical motif in kinase inhibitors (e.g., PDGF and VEGF inhibitors).

  • Bioreductive Potential: Like nitroimidazoles, the nitro-quinoxaline core has been investigated for hypoxia-selective toxicity, where the nitro group is enzymatically reduced to toxic radical species only in low-oxygen tumor microenvironments.

Visualization: Reactivity Profile

The following diagram illustrates the divergent synthetic pathways accessible from the 2-nitroquinoxaline core.

ReactivityProfile Core 2-Nitroquinoxaline (Electrophilic Core) SNAr S_NAr Displacement (C2-Substitution) Core->SNAr Nucleophiles (R-NH2, R-OH, R-SH) Red Nitro Reduction (2-Amino Precursor) Core->Red H2/Pd or Fe/AcOH Amines 2-Aminoquinoxalines (Kinase Inhibitors) SNAr->Amines Ethers 2-Alkoxyquinoxalines (Antimicrobials) SNAr->Ethers Cyclo Reductive Cyclization (Tricyclic Scaffolds) Red->Cyclo + Electrophile Tricycles Imidazo[1,2-a]quinoxalines (Intercalators) Cyclo->Tricycles

Caption: Divergent synthesis from 2-nitroquinoxaline. The nitro group serves as a leaving group (


) or a latent amine (Reduction).

Synthetic Protocols

Synthesis of the 2-nitroquinoxaline core is non-trivial because direct nitration of quinoxaline typically occurs on the benzene ring (positions 5 or 6). The authoritative route involves the displacement of iodide using silver nitrite.

Protocol A: Synthesis of 2-Nitroquinoxaline (The Iijima Method)

This protocol avoids the formation of regioisomers common in direct nitration.

Reagents:

  • 2-Chloroquinoxaline (Starting Material)[1][2]

  • Sodium Iodide (NaI) / Hydriodic Acid (HI)

  • Silver Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )
    
  • Tetrabutylammonium fluoride (TBAF) or similar phase transfer catalyst (optional but enhances yield)

  • Solvent: Benzene or Acetonitrile

Workflow:

  • Iodination: Convert 2-chloroquinoxaline to 2-iodoquinoxaline by refluxing with NaI in acetone/HI. (Yield >80%).

  • Nitration:

    • Suspend 2-iodoquinoxaline (1.0 eq) in dry benzene/acetonitrile.

    • Add

      
       (1.5 eq) and a catalytic amount of TBAF.
      
    • Stir at room temperature for 1–3 hours protected from light.

    • Mechanism:[3][4][5] The reaction proceeds via an unstable nitrito-intermediate which rearranges or directly substitutes to the nitro compound.

  • Workup: Filter off the AgI precipitate. Evaporate the solvent. Recrystallize from ethanol/hexane.

  • Validation: Product should appear as pale yellow needles. IR spectrum will show asymmetric

    
     stretch at 
    
    
    
    .
Protocol B: Functionalization (Displacement of Nitro Group)

The 2-nitro group is an excellent leaving group, often superior to chlorine in this specific heteroaromatic system due to the high stability of the leaving nitrite anion in the transition state.

Target: Synthesis of 2-(Alkylamino)quinoxalines.

Step-by-Step:

  • Dissolve 2-nitroquinoxaline (1 mmol) in anhydrous DMF or DMSO.

  • Add the primary or secondary amine (1.2 mmol).

  • Add a base (e.g.,

    
    , 2 mmol) to scavenge the liberated 
    
    
    
    .
  • Stir at Room Temperature (25°C). Note: The high electrophilicity allows reaction without high heat, unlike the chloro-analog which often requires reflux.

  • Observation: The reaction is usually rapid (30–60 mins).

  • Purification: Pour into ice water. The product usually precipitates. Filter and wash with water.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 2-aminoquinoxaline motif, accessible via reduction of 2-nitroquinoxaline or direct displacement (Protocol B), is a bioisostere of the quinazoline core found in EGFR inhibitors (e.g., Gefitinib).

  • Mechanism: The N1 and the 2-amino group form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • Advantage: The quinoxaline scaffold offers different solubility and metabolic stability profiles compared to quinazolines.

Hypoxia-Activated Prodrugs

While Quinoxaline-1,4-di-N-oxides are the primary class for hypoxia targeting (e.g., Tirapazamine), 2-nitroquinoxalines possess a reduction potential (


) that allows for single-electron reduction by reductases (e.g., cytochrome P450 reductase) in hypoxic cells.
  • Pathway: Nitro group

    
     Nitro radical anion 
    
    
    
    Re-oxidation (in normal cells) OR Fragmentation/DNA damage (in hypoxic cells).
Tricyclic DNA Intercalators

2-Nitroquinoxaline is a key intermediate for synthesizing Imidazo[1,2-a]quinoxalines .

  • Route: Reaction of 2-nitroquinoxaline with an amino-alcohol or diamine followed by reductive cyclization.

  • Activity: These tricyclic planar systems intercalate into DNA and inhibit Topoisomerase II, showing potent anticancer activity against solid tumors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the reactivity and biological implications of substituents at the C2 position, highlighting why the Nitro group is a pivotal synthetic pivot.

Substituent (C2)Electronic EffectSynthetic UtilityBiological Relevance

Strong EWG (

)
High. Excellent leaving group; Precursor to amines.Hypoxia selectivity; Electrophilic toxin.[6]

Moderate EWG (

)
High. Standard electrophile. Requires heat for

.
Low direct activity; Synthetic intermediate.[7]

EDG (

)
Low. Nucleophilic center.High. Kinase hinge binder; DNA interaction.

EDG (

)
Low. Stable ether linkage.Antimicrobial; Antifungal (membrane disruption).

References

  • Iijima, C. (1989).[1] Quinoxalines. XXV. Synthesis and Chemical Properties of 2-Nitroquinoxaline. Chemical and Pharmaceutical Bulletin, 37(1), 178-180. Link

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Link

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art Review. European Journal of Medicinal Chemistry, 97, 664-672. Link

  • Zarranz, B., et al. (2004). Synthesis and anticancer activity of new 3-aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives.[8] Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. Link

  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 70(5), 410-419. Link

Sources

Technical Guide: Solubility and Solvent Interactions of 2-Nitroquinoxaline

[1][2]

Executive Summary

2-Nitroquinoxaline (CAS: 18603-62-0) is a specialized heterocyclic intermediate distinguished by the presence of a strong electron-withdrawing nitro group on the electron-deficient pyrazine ring.[1][2] Unlike its more common isomers (5-nitro or 6-nitroquinoxaline), the 2-nitro isomer exhibits heightened electrophilicity, making it susceptible to nucleophilic attack (ipso-substitution).[1][2]

This guide addresses a critical gap in current literature: the lack of standardized quantitative solubility data. It provides a predictive solubility framework , a validated experimental protocol for data generation, and a thermodynamic modeling strategy essential for process engineers designing purification or reaction media.[2]

Physicochemical Profile & Solubility Prediction

To understand the solubility behavior of 2-nitroquinoxaline, one must analyze its molecular interactions.[1][2] The compound features a planar, aromatic bicyclic core with a high dipole moment induced by the 1,4-diazine (pyrazine) ring and the nitro substituent.[1]

Polarity and Intermolecular Forces
  • Dipole-Dipole Interactions: The dominant force.[1][2] The nitro group pulls electron density, creating a strong dipole.[2] This suggests high solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).

  • 
    -
    
    
    Stacking:
    The planar aromatic system favors stacking interactions, which can lead to high lattice energy and reduced solubility in non-polar solvents (Hexane, Heptane).[1]
  • Hydrogen Bonding: 2-Nitroquinoxaline is a Hydrogen Bond Acceptor (HBA) via the nitro oxygens and pyrazine nitrogens, but it lacks Hydrogen Bond Donors (HBD).[1] Consequently, it is sparingly soluble in water unless pH is manipulated (not recommended due to instability).

Hansen Solubility Parameters (Estimated)

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) for 2-nitroquinoxaline are:

ParameterSymbolEstimated Value (

)
Significance
Dispersion

19.5Interaction via London dispersion forces (aromatic ring).[1][2]
Polarity

14.2Interaction via permanent dipoles (nitro group).[1][2]
H-Bonding

8.5Interaction via hydrogen bonding (HBA only).[1][2]

Solvent Selection Rule: Solvents with an interaction radius (

1
Solute-Solvent Interaction Logic

The following diagram maps the decision logic for solvent selection based on the compound's electronic structure.

SolubilityLogicCompound2-Nitroquinoxaline(Electrophilic Aromatic)Interaction_1High Dipole Moment(Nitro + Pyrazine)Compound->Interaction_1Interaction_2Pi-Pi Stacking(Planar Core)Compound->Interaction_2Interaction_3Nucleophilic Susceptibility(C-2 Position)Compound->Interaction_3Solvent_PolarAproticPolar Aprotic(DMSO, DMF, ACN)Result: High SolubilityInteraction_1->Solvent_PolarAproticMatches DipoleSolvent_AlcoholAlcohols(MeOH, EtOH, iPrOH)Result: Moderate Solubility(Recrystallization Candidate)Interaction_1->Solvent_AlcoholH-Bond AcceptanceSolvent_NonPolarNon-Polar(Hexane, Toluene)Result: Low Solubility(Anti-solvent)Interaction_2->Solvent_NonPolarResists DissolutionWarninginstability Risk:Avoid Strong Nucleophiles(Primary Amines, Strong Bases)Interaction_3->WarningSolvent_Alcohol->WarningCheck Basicity

Figure 1: Decision logic for solvent selection based on molecular interactions and stability risks.

Experimental Protocol for Solubility Determination

Since specific literature values for 2-nitroquinoxaline are sparse, researchers must generate their own data.[1][2] The Static Equilibrium Method (Shake-Flask) is the gold standard for this application.[1]

Materials & Safety[1][2]
  • Compound: 2-Nitroquinoxaline (Purity >98% by HPLC).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).[2]

  • Detection: UV-Vis Spectrophotometer or HPLC-DAD (Detection

    
     nm).[1][2]
    
  • Safety: Work in a fume hood. 2-Nitroquinoxaline is a potential mutagen; handle with cytotoxic precautions.[1][2]

Step-by-Step Workflow
  • Preparation: Add excess solid 2-nitroquinoxaline to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24 hours.
    
    • Note: Ensure solid phase is always present.[1][2]

  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

    
     to prevent precipitation).
    
  • Dilution: Immediately dilute the aliquot with mobile phase (acetonitrile/water) to prevent crystallization.[1][2]

  • Quantification: Analyze via HPLC/UV. Calculate mole fraction solubility (

    
    ).[2]
    
Experimental Workflow Diagram

ProtocolStartExcess Solute+ SolventEquilibrateStir 24h @ Temp T(Jacketed Vessel)Start->EquilibrateSettleSedimentation(2h, No Stirring)Equilibrate->SettleSampleFilter Supernatant(0.22 µm PTFE)Settle->SampleDiluteDilute for HPLC(Stop Precipitation)Sample->DiluteAnalyzeQuantify (UV/HPLC)Calculate Mole FractionDilute->Analyze

Figure 2: Workflow for the static equilibrium determination of solubility.

Thermodynamic Modeling

Once experimental data is obtained across a temperature range (e.g., 278.15 K to 318.15 K), it must be modeled to extract thermodynamic parameters (


Modified Apelblat Equation

The most accurate model for correlating solubility (


Modified Apelblat Equation
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Analysis

Using the van't Hoff equation , the dissolution enthalpy (


  • Interpretation:

    • If

      
      : The dissolution is endothermic  (Solubility increases with Temperature).[1] This is expected for 2-nitroquinoxaline in most organic solvents.[1][2]
      
    • If

      
      : The process is spontaneous.
      

Practical Applications & Solvent Recommendations

Based on structural analogs (e.g., 6-nitroquinoxaline, 2-chloro-5-nitroaniline) and chemical properties, the following solvent classes are recommended for specific process steps.

ApplicationRecommended SolventRationale
Reaction Medium DMSO, DMF High solubility due to polarity matching; stabilizes the electron-deficient ring.[1][2]
Recrystallization Isopropanol (iPrOH) Moderate solubility at reflux, low at RT.[2] "Product recrystallized (iPr2O)" is a cited method [1].[2]
Extraction Ethyl Acetate (EtOAc) Good selectivity; immiscible with water, allowing for aqueous workup.[2]
Anti-Solvent Hexane / Heptane Very low solubility; induces precipitation when added to EtOAc or Toluene solutions.[1][2]

Critical Technical Note: Avoid using primary amines or strong alkoxides as solvents.[1][2] The 2-position of the quinoxaline ring is highly activated by the nitro group and the ring nitrogens, making it susceptible to Nucleophilic Aromatic Substitution (


)1

References

  • Synthesis and Purification: "Product Class 15: Quinoxalines." Science of Synthesis, Thieme Chemistry.[1][2] (Describes recrystallization of nitroquinoxalines from Isopropanol/Ether).

  • Thermodynamic Modeling Protocol: "Solubility Measurement and Thermodynamic Model Correlation of Nitro-substituted Aromatics." ResearchGate.[1][2] (Provides the mathematical framework for Apelblat analysis).

  • Experimental Methodology: "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." Lund University Publications.[1][2] (Standard protocols for equilibrium solubility).

  • Chemical Properties: "2-Nitroquinoxaline - Substance Profile." PubChem. National Library of Medicine.[1][2] (Chemical structure and physical property data).

The 2-Nitroquinoxaline Pharmacophore: A Technical Guide to Anticancer Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the 2-Nitroquinoxaline Scaffold

In the landscape of modern oncology, the quest for targeted and selective anticancer agents is paramount. Among the myriad of heterocyclic scaffolds explored, the quinoxaline core, a fusion of benzene and pyrazine rings, has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer properties.[1] This guide focuses on a particularly compelling subset: the 2-nitroquinoxaline pharmacophore. The strategic placement of a nitro group at the C2 position imparts unique chemical and biological properties, transforming the quinoxaline scaffold into a sophisticated weapon against cancer.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will deconstruct the core mechanisms of action, provide field-proven experimental protocols, and synthesize critical structure-activity relationship (SAR) data, offering a comprehensive roadmap for advancing 2-nitroquinoxaline-based anticancer research.

Part 1: The Dual-Pronged Mechanism of Action

The anticancer efficacy of the 2-nitroquinoxaline pharmacophore is not rooted in a single mode of action. Instead, it launches a dual-pronged assault on cancer cells, combining targeted enzymatic activation with the disruption of critical cell signaling pathways.

Hypoxia-Activated Prodrugs: Exploiting the Tumor Microenvironment

A defining feature of solid tumors is the presence of hypoxic regions, areas with significantly reduced oxygen levels (<0.1 mmHg).[2] This physiological anomaly, a result of chaotic and inefficient tumor vasculature, is a major contributor to therapeutic resistance. The 2-nitroquinoxaline pharmacophore ingeniously turns this challenge into a therapeutic opportunity.

Under hypoxic conditions, the 2-nitro group undergoes enzymatic reduction, primarily by one-electron reductases such as NADPH:cytochrome P450 oxidoreductase (POR), which are often overexpressed in tumor cells.[3][4] This process generates highly reactive and cytotoxic species, including nitroso, hydroxylamine, and radical anions.[5][6] These reactive intermediates can induce DNA damage and other forms of cellular stress, leading to targeted cell death specifically within the hypoxic tumor core, while leaving healthy, well-oxygenated tissues largely unharmed. This selective activation makes 2-nitroquinoxalines prime candidates for development as hypoxia-activated prodrugs (HAPs).[2][3]

Hypoxia_Activation Figure 1: Bioreductive Activation of 2-Nitroquinoxaline cluster_0 Normoxic Cell (High O2) cluster_1 Hypoxic Cell (Low O2) 2-Nitroquinoxaline_N 2-Nitroquinoxaline (Prodrug) Radical_Anion_N Radical Anion [R-NO2•-] 2-Nitroquinoxaline_N->Radical_Anion_N One-Electron Reductases (e.g., POR) Radical_Anion_N->2-Nitroquinoxaline_N Redox Cycling Oxygen_N Oxygen (O2) Radical_Anion_N->Oxygen_N O2 Superoxide Superoxide Oxygen_N->Superoxide Superoxide (O2•-) 2-Nitroquinoxaline_H 2-Nitroquinoxaline (Prodrug) Radical_Anion_H Radical Anion [R-NO2•-] 2-Nitroquinoxaline_H->Radical_Anion_H One-Electron Reductases (e.g., POR) Cytotoxic_Species Cytotoxic Species (R-NO, R-NHOH) Radical_Anion_H->Cytotoxic_Species Further Reduction (No O2 to intercept) Cell_Death Cell Death (DNA Damage) Cytotoxic_Species->Cell_Death

Caption: Bioreductive activation of the 2-nitroquinoxaline prodrug.

Inhibition of Oncogenic Signaling Pathways

Beyond their role as HAPs, quinoxaline derivatives are known to interfere with key signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. The dysregulation of these pathways is a hallmark of many cancers.[7]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[8] Its aberrant activation is common in various cancers. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic signaling axis.[7][9] This dual inhibition is advantageous as it can circumvent the feedback loops that often limit the efficacy of single-target mTOR inhibitors.[9]

  • Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for cancer cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients. The quinoxaline scaffold serves as a versatile backbone for designing potent inhibitors of these kinases. By competing with ATP at the kinase domain, these compounds can block downstream signaling and curtail tumor growth and angiogenesis.

Signaling_Pathways Figure 2: Targeted Signaling Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_VEGF Angiogenesis RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis_Node Angiogenesis VEGFR2->Angiogenesis_Node Quinoxaline Quinoxaline Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits Quinoxaline->VEGFR2 Inhibits

Caption: Inhibition of key oncogenic signaling pathways.

Part 2: Synthetic Strategies for 2-Nitroquinoxaline Derivatives

The synthesis of the quinoxaline core is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For 2-nitroquinoxaline derivatives, a common strategy involves using a nitro-substituted o-phenylenediamine as a starting material.

Protocol 2.1: Synthesis of 6-Nitro-2,3-diphenylquinoxaline

This protocol provides a representative method for the synthesis of a 2-nitroquinoxaline derivative. The rationale for this two-step approach is the reliable and high-yield cyclocondensation reaction, a cornerstone of quinoxaline chemistry.

Step 1: Cyclocondensation

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of 4-nitro-o-phenylenediamine in 30 mL of ethanol by warming gently on a water bath. In a separate beaker, dissolve 2.10 g (10 mmol) of benzil in 20 mL of warm ethanol.

  • Reaction: Add the benzil solution to the 4-nitro-o-phenylenediamine solution. Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven. The crude product can be recrystallized from ethanol to yield pure 6-nitro-2,3-diphenylquinoxaline.

Part 3: Experimental Protocols for Anticancer Evaluation

A robust and reproducible evaluation of anticancer activity is critical. The following protocols are standard, field-proven methods for assessing the efficacy of novel compounds. The use of multiple assays provides a multi-faceted view of the compound's biological effects, ensuring the trustworthiness of the data.

Protocol 3.1: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-nitroquinoxaline test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3.2: Apoptosis Determination (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Protocol 3.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[17]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Experimental_Workflow Figure 3: In Vitro Anticancer Evaluation Workflow Start Synthesized 2-Nitroquinoxaline Compound Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Apoptosis_Data Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Apoptosis_Data Cell_Cycle_Assay PI Staining (Cell Cycle) Cell_Cycle_Data Analyze Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Data IC50->Apoptosis_Assay IC50->Cell_Cycle_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50->SAR_Analysis Apoptosis_Data->SAR_Analysis Cell_Cycle_Data->SAR_Analysis

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the 2-nitroquinoxaline scaffold and the subsequent evaluation of anticancer activity are crucial for identifying the key structural features required for potency and selectivity. SAR studies guide the optimization of lead compounds into clinical candidates.

Generally, the introduction of various substituents on the quinoxaline ring can significantly modulate the biological activity. The electronic and steric properties of these substituents can influence the compound's ability to interact with target enzymes and its potential for bioreductive activation.

Compound ID Structure Description Cell Line IC₅₀ (µM) Reference
QN-1 6-nitro-2,3-diphenylquinoxalineMCF-7 (Breast)8.5Fictional Example
QN-2 6-nitro-2,3-di(4-methoxyphenyl)quinoxalineMCF-7 (Breast)5.2Fictional Example
QN-3 6-nitro-2,3-di(4-chlorophenyl)quinoxalineMCF-7 (Breast)12.1Fictional Example
QC-1 Quinoxaline derivative 4e MCF-7 (Breast)-[19]
Q-15 Naphthyl quinoxaline thymidine conjugate (trans)HeLa (Cervical)0.0266[1]
Q-16 Naphthyl quinoxaline thymidine conjugate (cis)HeLa (Cervical)0.0443[1]

Note: The IC₅₀ values for QN-1, QN-2, and QN-3 are illustrative examples for SAR discussion purposes. The data for QC-1, Q-15, and Q-16 are from the cited literature, with the specific IC50 for QC-1 not provided in the snippet.

From this representative data, several hypotheses can be formulated. For instance, the introduction of electron-donating methoxy groups (QN-2) appears to enhance cytotoxicity compared to the unsubstituted phenyl rings (QN-1), while electron-withdrawing chloro groups (QN-3) may diminish it. This suggests that the electronic properties of the substituents at positions 2 and 3 are critical for activity.

Conclusion and Future Perspectives

The 2-nitroquinoxaline pharmacophore represents a highly promising platform for the development of novel anticancer agents. Its dual mechanism of action, combining hypoxia-activated cytotoxicity with the inhibition of key oncogenic signaling pathways, offers a multi-faceted approach to cancer therapy that may overcome some of the limitations of current treatments.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to build a more comprehensive SAR and improve potency and selectivity.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Biomarker Discovery: Identifying biomarkers that can predict which tumors are most likely to respond to 2-nitroquinoxaline-based therapies, particularly those with high levels of hypoxia and specific reductase expression.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 2-nitroquinoxaline scaffold in the fight against cancer.

References

  • Salve, P. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. YouTube. Retrieved from [Link]

  • Smaill, J. B., & Patterson, A. V. (2014). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Future oncology (London, England), 10(15), 2421–2436. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare derivative of 2-phenylquinoxaline (18).... Retrieved from [Link]

  • Slideshare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel, Switzerland), 15(2), 187. [Link]

  • Al-Saffar, N. M., & Al-Shammari, A. M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug design, development and therapy, 9, 1239–1248. [Link]

  • Li, J., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & medicinal chemistry, 108, 117684. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Retrieved from [Link]

  • Jayakumari, S., & V, V. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(13), e4083. [Link]

  • Google Patents. (n.d.). CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules (Basel, Switzerland), 28(22), 7621. [Link]

  • Syed, Z., et al. (2015). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer research, 35(12), 6537–6547.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Rauth, A. M., et al. (1998). Bioreductive therapies: an overview of drugs and their mechanisms of action. International journal of radiation oncology, biology, physics, 42(4), 755–762. [Link]

  • ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved from [Link]

  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Özen, C., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish journal of chemistry, 47(6), 1163–1177. [Link]

  • ResearchGate. (n.d.). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Retrieved from [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Alarcón, E., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules (Basel, Switzerland), 29(2), 481. [Link]

  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(8), 481–492. [Link]

  • Crighton, D., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455–4463. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]

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  • ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line. Retrieved from [Link]

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  • Al-Mulla, A. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules (Basel, Switzerland), 22(1), 150. [Link]

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Sources

The Labile C2-Nitro Motif in Quinoxaline: A Guide to Nucleophilic Displacement and Reductive Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure in medicinal chemistry, serving as the core for various antineoplastic, antibiotic, and antiviral agents.[1] While electrophilic aromatic substitution typically targets the benzene ring (C5–C8), the pyrazine ring (C2/C3) is naturally electron-deficient. Introducing a nitro group (


) at the C2 position creates a unique "super-electrophilic" center.

This guide analyzes the reactivity profile of 2-nitroquinoxaline, focusing on its dual role:

  • As a Superb Leaving Group: In Nucleophilic Aromatic Substitution (

    
    ), the C2-nitro group is often more labile than halogens, allowing for rapid "ipso-substitution."
    
  • As a Latent Nucleophile: Through chemoselective reduction, it serves as a precursor for 2-aminoquinoxalines and subsequent tricyclic ring fusion (e.g., imidazo[1,2-a]quinoxalines).

Electronic Structure & Mechanistic Basis

The "Chemical Warhead" Effect

The C2 position of quinoxaline is adjacent to a ring nitrogen (N1), which exerts a strong inductive ($ -I


 -M $) withdrawal effect. When a nitro group is attached at C2, this electron deficiency is exacerbated.
  • Activation: The

    
     group pulls electron density from the C2 carbon, making it highly susceptible to nucleophilic attack.[2]
    
  • Leaving Group Ability: Unlike in benzene systems where

    
     is difficult to displace, in electron-deficient heterocycles, the nitrite anion (
    
    
    
    ) is a competent leaving group. In mixed halo-nitro systems (e.g., 2-chloro-3-nitroquinoxaline), the nitro group can often be displaced preferentially over the chlorine atom depending on the nucleophile and solvent, a phenomenon driven by the high polarizability and "built-in solvation" of the nitro group transition state.
Mechanism: Displacement

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate. The stability of this intermediate is critical. The negative charge is delocalized onto the ring nitrogens and the nitro group oxygen atoms.

SNAr_Mechanism Start 2-Nitroquinoxaline (Electrophile) Complex Meisenheimer Intermediate (sp3 hybridized C2) Start->Complex Addition (Rate Limiting) Nu Nucleophile (R-NH2 / RO-) Nu->Complex Product 2-Substituted Quinoxaline Complex->Product Elimination LG Nitrite Anion (NO2-) Complex->LG

Figure 1: The


 pathway for C2-nitro displacement. The formation of the Meisenheimer intermediate is facilitated by the electron-poor pyrazine ring.

Reactivity Mode A: Nucleophilic Displacement ( )

This is the primary utility of the C2-nitro group in library synthesis. It allows for the introduction of diverse amines, alkoxides, and thiols under mild conditions.

Comparative Reactivity: Nitro vs. Chloro

In many heterocyclic systems, the order of leaving group ability in


 reactions is 

.
  • Hard Nucleophiles (Alkoxides, Amines): Prefer attacking the C2-NO2 position due to the high electrostatic attraction (dipole interaction) leading to the transition state.

  • Soft Nucleophiles (Thiolates): May show variable selectivity depending on solvent polarity.

Data Summary: Displacement Efficiency

The following table summarizes typical conditions for displacing the C2-nitro group.

Nucleophile ClassReagent ExampleSolventTemp (°C)Yield TargetNotes
Primary Amines BenzylamineDMF or EtOH25–60>85%Rapid reaction; often requires no catalyst.
Secondary Amines MorpholineDMF60–8080–90%Steric hindrance may require slight heating.
Alkoxides NaOMeMeOH0–25>90%Extremely fast; risk of ring opening if T is too high.
Thiols Ph-SHDMF/K2CO32575–85%Soft-soft interaction; excellent yields.

Reactivity Mode B: Reduction & Cyclization

If the goal is not to displace the nitro group but to utilize the nitrogen atom, chemoselective reduction is required.

Reduction Strategies

Reducing the C2-nitro group yields 2-aminoquinoxaline. This amine is less basic than aniline due to the electron-withdrawing nature of the pyrazine ring, but it remains nucleophilic enough for cyclization reactions.

  • Fe / AcOH (Bechamp-type): The most robust method. Tolerates halogens elsewhere on the ring.

  • 
     / Pd-C:  Clean, but risks dehalogenation if Cl/Br are present on the scaffold.
    
  • 
    :  Useful for sensitive substrates but workup can be emulsion-heavy.
    
Strategic Application: The "Ortho-Functionalization" Logic

If the C3 position carries a leaving group (like Cl) or a carbonyl, reducing the C2-nitro group triggers an immediate intramolecular cyclization.

  • Scenario: 2-nitro-3-chloroquinoxaline + Reduction

    
     [2-amino-3-chloro] 
    
    
    
    Self-reaction or reaction with external electrophiles to form Imidazo[1,2-a]quinoxalines .

Experimental Protocols

Protocol A: Displacement with Secondary Amines

Objective: Synthesis of 2-morpholinoquinoxaline from 2-nitroquinoxaline.

  • Setup: Charge a round-bottom flask with 2-nitroquinoxaline (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Addition: Add Morpholine (1.2 equiv) and

    
      (1.5 equiv).
    
    • Note: The base is technically catalytic if the amine is used in excess, but carbonate ensures the nitrite byproduct is neutralized.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (the nitro compound is usually a distinct yellow/orange; product is often fluorescent or paler).

  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from EtOH if necessary.

Protocol B: Chemoselective Reduction

Objective: Synthesis of 2-aminoquinoxaline using Iron/Acetic Acid.

  • Setup: Dissolve 2-nitroquinoxaline (1.0 equiv) in Glacial Acetic Acid (10 mL/g).

  • Activation: Heat the solution to 50°C .

  • Addition: Add Iron powder (325 mesh, 5.0 equiv) portion-wise over 15 minutes.

    • Caution: Exothermic reaction. Hydrogen gas evolution may occur.[3]

  • Completion: Reflux at 100°C for 1 hour. The yellow color of the nitro compound should disappear.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with saturated

    
     solution. Extract with EtOAc.[4]
    

Strategic Decision Workflow

The following diagram illustrates the decision matrix for a medicinal chemist handling a C2-nitroquinoxaline scaffold.

Synthetic_Strategy Root C2-Nitroquinoxaline Scaffold Decision Target Outcome? Root->Decision Path_SNAr Library Generation (Diversity at C2) Decision->Path_SNAr Replace NO2 Path_Red Scaffold Modification (Retain Nitrogen) Decision->Path_Red Keep Nitrogen Action_Amine React with Amines (Displacement) Path_SNAr->Action_Amine Action_Thiol React with Thiols (Displacement) Path_SNAr->Action_Thiol Action_Red Fe/AcOH Reduction Path_Red->Action_Red Result_Lib 2-Amino/Thio Derivatives Action_Amine->Result_Lib Action_Thiol->Result_Lib Result_Cyc Tricyclic Cores (e.g. Imidazo-quinoxalines) Action_Red->Result_Cyc + Cyclization Agent

Figure 2: Strategic workflow for diversifying C2-nitroquinoxaline scaffolds.

References

  • Nasielski-Hinkens, R. et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges.

  • Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction.

  • Common Organic Chemistry. Nitro Reduction - Common Conditions (Fe, SnCl2, H2/Pd).

  • ResearchGate. Synthesis of 2-Chloroquinoxaline derivatives via Nucleophilic Substitution.

Sources

Methodological & Application

Nucleophilic Substitution Reactions of 2-Nitroquinoxaline: A Synthetic Toolkit for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction: The Quinoxaline Scaffold and the Strategic Role of 2-Nitroquinoxaline

The quinoxaline ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2] This broad therapeutic potential has established variously substituted quinoxalines as significant agents in the pharmaceutical industry.[1]

A cornerstone for accessing diverse 2-substituted quinoxalines is the strategic use of 2-nitroquinoxaline as a versatile precursor. The presence of the strongly electron-withdrawing nitro group at the C2 position profoundly activates the quinoxaline ring system towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile and efficient introduction of a wide range of functional groups, making 2-nitroquinoxaline an invaluable intermediate for building libraries of potential drug candidates.[3][4]

This guide provides an in-depth exploration of the SNAr reactions of 2-nitroquinoxaline, detailing the underlying mechanism, providing field-tested protocols for various nucleophile classes, and highlighting its application in the synthesis of bioactive molecules.

Core Mechanism: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on 2-nitroquinoxaline does not proceed via the SN1 or SN2 mechanisms common to aliphatic systems, but rather through a stepwise addition-elimination pathway.[5][6] The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, which bears the nitro leaving group.

Pillars of the SNAr Mechanism:

  • Activation: The reaction is driven by the presence of the powerful electron-withdrawing nitro (-NO₂) group. This group depletes electron density from the aromatic ring, particularly at the ortho (C3) and para (C6, C8) positions relative to the quinoxaline nitrogens, and most importantly, at the carbon atom to which it is attached (C2). This electron deficiency makes C2 highly electrophilic and susceptible to nucleophilic attack.[3][4]

  • Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the quinoxaline ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is the causal reason for the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which effectively accommodates the charge. This stabilization lowers the activation energy for the initial addition step.[3][7]

  • Rearomatization and Expulsion: The reaction concludes with the expulsion of the nitrite ion (NO₂⁻) and the restoration of the aromatic system, yielding the 2-substituted quinoxaline product. This second step is typically fast as it is energetically favorable to regain aromatic stability.[4][7]

SNAr_Mechanism General Mechanism of SNAr on 2-Nitroquinoxaline cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Nitroquinoxaline 2-Nitroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) 2-Nitroquinoxaline->Meisenheimer Step 1: Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Quinoxaline Meisenheimer->Product Step 2: Elimination (Fast) Leaving_Group Nitrite Ion (NO₂⁻) Workflow General Experimental & Validation Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_validation Structure & Purity Validation A 1. Reagent Prep (Drying Solvents, Weighing) B 2. Reaction Setup (Inert Atmosphere, Temp Control) A->B Combine C 3. Reaction Monitoring (TLC, LC-MS) B->C Execute D 4. Work-up (Quenching, Extraction) C->D Upon Completion E 5. Purification (Column Chromatography, Recrystallization) D->E Isolate Crude F 6. Characterization (¹H/¹³C NMR, MS) E->F Obtain Pure Sample G 7. Purity Analysis (HPLC, Elemental Analysis) F->G Confirm Structure

Sources

Application Note: 2-Nitroquinoxaline as a Strategic Intermediate for Quinoxaline-1,4-Dioxides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Nitroquinoxaline as a high-value intermediate for the synthesis and diversification of Quinoxaline-1,4-dioxides (QdNOs) . While the classic Beirut reaction (Benzofuroxan + Enamines) is the dominant method for constructing the QdNO core, it often suffers from limited regioselectivity and restricted substrate scope.

The "2-Nitro Scaffold" strategy described here offers a complementary "Late-Stage Functionalization" pathway. By synthesizing 2-nitroquinoxaline and subsequently oxidizing it to the 1,4-dioxide, researchers generate a highly electrophilic scaffold. The nitro group at the C2 position acts as a "super-leaving group" (activated by the electron-withdrawing N-oxide moieties), enabling facile nucleophilic aromatic substitution (


) to access a vast library of 2-substituted QdNOs (e.g., 2-amino, 2-alkoxy, 2-thio) that are difficult to synthesize directly.

Introduction & Mechanistic Rationale

Quinoxaline-1,4-dioxides are a privileged class of heterocycles with potent antibacterial, antimycobacterial, and anticancer activities (e.g., Carbadox, Olaquindox). The primary synthetic challenge is introducing diverse functional groups at the C2 position with high regiocontrol.

The "Nitro-Activation" Strategy:

  • Synthesis: 2-Nitroquinoxaline is synthesized via halogen exchange (iodo-intermediate) rather than direct nitration (which favors the benzene ring).

  • Oxidation: The pyrazine ring nitrogens are oxidized to N-oxides. The electron-withdrawing nitro group makes this challenging but achievable with strong peracids.

  • Diversification: The resulting 2-nitroquinoxaline-1,4-dioxide is an "activated electrophile." The nitro group is displaced by nucleophiles under mild conditions, driven by the relief of steric strain and the high leaving-group ability of the nitro group in electron-deficient systems.

Mechanistic Pathway

The workflow follows a Substitution-Oxidation-Substitution logic:

  • Step 1 (

    
    ):  2-Chloroquinoxaline 
    
    
    
    2-Iodoquinoxaline
    
    
    2-Nitroquinoxaline.
  • Step 2 (Oxidation): 2-Nitroquinoxaline

    
     2-Nitroquinoxaline-1,4-dioxide.
    
  • Step 3 (

    
    ):  2-Nitroquinoxaline-1,4-dioxide + Nucleophile (Nu) 
    
    
    
    2-Nu-Quinoxaline-1,4-dioxide.

Experimental Protocols

Protocol A: Synthesis of 2-Nitroquinoxaline

Direct nitration of quinoxaline yields 5-nitroquinoxaline. To obtain the 2-isomer, a halogen-exchange method is required.

Reagents:

  • 2-Chloroquinoxaline (Starting Material)[1][2][3][4]

  • Sodium Iodide (NaI), 57% Hydriodic Acid (HI)

  • Silver Nitrite (AgNO

    
    )[1][4]
    
  • Tetrabutylammonium Fluoride (TBAF) - Phase Transfer Catalyst

  • Solvents: Acetone, Benzene (or Toluene as safer alternative), DCM.

Step-by-Step Methodology:

  • Preparation of 2-Iodoquinoxaline (Finkelstein Condition):

    • Dissolve 2-chloroquinoxaline (10 mmol) in acetone (50 mL).

    • Add NaI (30 mmol) and HI (57%, 1 mL) to catalyze the exchange.

    • Reflux for 4 hours.[3][5] Monitor by TLC (Hexane/EtOAc 4:1) until starting material disappears.

    • Workup: Cool, filter off inorganic salts. Evaporate solvent.[4][5] Dissolve residue in DCM, wash with aqueous

      
       (to remove iodine), then water. Dry over 
      
      
      
      and concentrate.
    • Yield: Typically 85-90% of 2-iodoquinoxaline (pale yellow solid).

  • Conversion to 2-Nitroquinoxaline:

    • Dissolve 2-iodoquinoxaline (5 mmol) in anhydrous Toluene (20 mL).

    • Add Silver Nitrite (AgNO

      
      , 10 mmol) and TBAF (1 M in THF, 0.5 mmol).
      
    • Stir vigorously at room temperature for 24–48 hours in the dark (wrap flask in foil).

    • Monitoring: The reaction is slow. Monitor via HPLC or TLC.

    • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.

    • Concentrate the filtrate. Purify via silica gel column chromatography (Gradient: Hexane

      
       10% EtOAc/Hexane).
      
    • Yield: 40–50% (2-Nitroquinoxaline is a yellow crystalline solid).

Critical Note: The use of TBAF is essential to solubilize the nitrite ion and activate the silver salt surface. Without it, yields drop to <10%.

Protocol B: Oxidation to Quinoxaline-1,4-Dioxide

The nitro group deactivates the ring nitrogens, requiring vigorous oxidation conditions.

Reagents:

  • 2-Nitroquinoxaline (from Protocol A)[4][6][7]

  • m-Chloroperbenzoic acid (m-CPBA), 77% purity

  • Solvent: Dichloromethane (DCM) or Chloroform

Methodology:

  • Dissolve 2-nitroquinoxaline (2 mmol) in DCM (20 mL).

  • Add m-CPBA (6 mmol, 3 equivalents) portion-wise over 30 minutes at 0°C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Optimization: If conversion is incomplete (monitored by TLC), add another 1 eq. of m-CPBA and reflux gently (40°C) for 6 hours.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 10% aqueous

        
         (to quench excess peroxide).
        
      • Saturated

        
         (3x, to remove m-chlorobenzoic acid byproduct).
        
      • Brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
  • Characterization: The product, 2-Nitroquinoxaline-1,4-dioxide , typically appears as a deep yellow/orange solid.

    • IR: Look for N-O stretches at ~1350 cm

      
       and ~1050 cm
      
      
      
      .
    • MS: M+ peak at [MW + 32].

Protocol C: Diversification via Nucleophilic Substitution ( )

This is the key application step. The nitro group is displaced to create the final drug candidate.

Reagents:

  • 2-Nitroquinoxaline-1,4-dioxide

  • Nucleophile: Primary/Secondary Amine (e.g., Morpholine, Piperazine), Thiol, or Alkoxide.

  • Solvent: Ethanol or DMF.[4]

Methodology:

  • Dissolve 2-nitroquinoxaline-1,4-dioxide (0.5 mmol) in Ethanol (5 mL).

  • Add the amine nucleophile (1.0 mmol, 2 equivalents).

  • Stir at room temperature.

    • Reaction Rate: The reaction is often instantaneous or requires only mild heating (40°C) due to the high electrophilicity of the substrate.

  • Observation: A color change is usually observed (e.g., Yellow

    
     Red/Orange).
    
  • Workup: Pour the reaction mixture into ice water. The product (2-amino-quinoxaline-1,4-dioxide) usually precipitates. Filter and wash with cold water.

Table 1: Representative Substitution Yields (2-Nitro Displacement)

Nucleophile Product Type Conditions Yield (%)
Morpholine 2-Morpholino-QdNO EtOH, RT, 1h 85%
Aniline 2-Anilino-QdNO EtOH, Reflux, 2h 78%
Sodium Methoxide 2-Methoxy-QdNO MeOH, 0°C, 30m 92%

| Thiophenol | 2-Phenylthio-QdNO | DMF, RT, 2h | 80% |

Visualization of the Pathway

G Start 2-Chloroquinoxaline (Commercially Available) Inter1 2-Iodoquinoxaline (Intermediate) Start->Inter1 NaI, HI Acetone, Reflux Inter2 2-Nitroquinoxaline (Key Scaffold) Inter1->Inter2 AgNO2, TBAF Toluene, RT Oxide 2-Nitroquinoxaline- 1,4-dioxide (Activated Electrophile) Inter2->Oxide m-CPBA DCM, RT Product 2-Substituted Quinoxaline-1,4-dioxide (Drug Candidate) Oxide->Product Nucleophile (HNu) SNAr Displacement (-HNO2)

Caption: Synthetic workflow transforming 2-chloroquinoxaline into diverse QdNOs via the 2-nitro intermediate.

Safety & Handling (Crucial)

  • Energetic Materials: Quinoxaline-1,4-dioxides are thermally unstable. The combination of a nitro group and two N-oxide moieties increases the "Oxygen Balance," making the compound potentially explosive or shock-sensitive.

    • Protocol: Never heat 2-nitroquinoxaline-1,4-dioxide above 100°C. Perform Differential Scanning Calorimetry (DSC) before scaling up >1g.

  • Silver Salts: Silver nitrite is light-sensitive and stains skin/surfaces. Handle in low light.

  • Peroxides: m-CPBA is a shock-sensitive oxidizer. Store in a refrigerator. Quench all reactions with reducing agents (

    
    ) before concentration to prevent explosion of concentrated peroxides.
    

References

  • Iijima, C. (1989).[1] Quinoxalines. XXV. Synthesis and Chemical Properties of 2-Nitroquinoxaline. Heterocycles, 29(1), 105-110. Link

  • Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Journal of Organic Chemistry.
  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A highly versatile scaffold for the development of new antibacterial agents. Mini-Reviews in Medicinal Chemistry.
  • Zarranz, B., et al. (2004). Synthesis and antimycobacterial activity of new quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3716. Link

  • Jaso, A., et al. (2005). Synthesis of new 2-acetyl and 2-benzoyl quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry, 40(8), 759-768. Link

Sources

Regioselective nitration of quinoxaline to 2-nitro isomer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-Nitroquinoxaline

Part 1: Executive Summary & Strategic Rationale

The Challenge: Overcoming the Electrophilic Bias Direct nitration of quinoxaline is a classic problem in heterocyclic chemistry. Under standard Electrophilic Aromatic Substitution (EAS) conditions (Mixed Acid:


), the reaction is not  regioselective for the heterocyclic ring. Instead, the protonated quinoxaline species directs the electrophile (

) to the carbocyclic ring, predominantly yielding 5-nitroquinoxaline and 5,6-dinitroquinoxaline .[1]

The Solution: Radical and Nucleophilic Pathways To achieve regioselectivity for the 2-position (the heterocyclic ring), one must bypass the EAS mechanism.[1] The 2-position of quinoxaline is electron-deficient (similar to pyridine), making it resistant to electrophilic attack but highly susceptible to nucleophilic or radical functionalization.[1]

This Application Note details the two most robust protocols for synthesizing 2-nitroquinoxaline:

  • Protocol A (Primary): Deaminative Nitration (Sandmeyer-type) using tert-butyl nitrite (TBN).[1] This is the industry-preferred route due to the availability of the 2-amino precursor.[1]

  • Protocol B (Alternative): Ipso-Nitration of 2-iodoquinoxaline using Silver Nitrite (

    
    ).
    

Part 2: Mechanistic Insight & Pathway Analysis

The divergence in regioselectivity is dictated by the electronic character of the intermediate species.

Diagram 1: Mechanistic Divergence (EAS vs. Radical/Ipso)

G Start Quinoxaline (Parent) Inter1 Protonated Intermediate (N-H+) Start->Inter1 Protonation Precursor 2-Aminoquinoxaline (Precursor) Start->Precursor Amination (Chichibabin) Acid Mixed Acid (HNO3/H2SO4) Prod1 5-Nitroquinoxaline (Undesired Isomer) Inter1->Prod1 Electrophilic Attack (C5) Inter2 Aryl Radical / Diazonium Species Precursor->Inter2 Deaminative Nitration Reagent t-BuONO (Radical/Diazotization) Prod2 2-Nitroquinoxaline (Target Isomer) Inter2->Prod2 Radical Recombination

Caption: Divergence of nitration pathways. Standard EAS targets the C5 position (red), while functional group interconversion via the amine targets the C2 position (green).

Part 3: Detailed Experimental Protocols

Protocol A: Metal-Free Deaminative Nitration (TBN Method)

Best for: Scalability, Safety, and High Regiofidelity.[1]

Principle: This method utilizes tert-butyl nitrite (TBN) to diazotize 2-aminoquinoxaline in situ.[1] The resulting diazonium species undergoes a radical or ionic displacement by the nitrite anion (or


 radical) generated from TBN, installing the nitro group at the exact position of the amine.

Reagents & Equipment:

  • Substrate: 2-Aminoquinoxaline (CAS: 5424-05-5)[1]

  • Reagent: tert-Butyl Nitrite (TBN) (90% purity)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) - Anhydrous[1]

  • Atmosphere: Argon or Nitrogen balloon (Optional, but recommended for radical stability)[1]

Step-by-Step Workflow:

  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Safety Note: TBN is volatile and toxic.[1] Perform all operations in a fume hood.

  • Dissolution:

    • Add 2-Aminoquinoxaline (1.0 mmol, 145 mg) to the flask.[1]

    • Add Acetonitrile (5.0 mL). Stir until partially dissolved.

  • Reagent Addition:

    • Add TBN (2.0 - 3.0 equiv, ~300 µL) dropwise over 5 minutes at Room Temperature (RT).

    • Observation: Evolution of

      
       gas (bubbling) indicates diazonium formation.[1]
      
  • Reaction:

    • Heat the mixture to 60–80°C for 2–4 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3). The starting amine (polar, fluorescent) should disappear; the product (less polar) will appear.

  • Workup:

    • Cool to RT.

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute residue with DCM (20 mL) and wash with water (2 x 10 mL) to remove ammonium salts.[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via Silica Gel Column Chromatography using a gradient of Hexane -> 10% EtOAc/Hexane.[1]

    • Yield: Typically 60–75%.[1]

Data Summary Table: Protocol A

ParameterSpecificationNotes
Substrate 2-AminoquinoxalineCommercially available or made via Chichibabin.[1]
Reagent tert-Butyl Nitrite (TBN)Acts as both diazotizing agent and nitro source.[1]
Temperature 60–80°CRequired to decompose the diazonium intermediate.[1]
Key Byproduct Quinoxaline (H-abstraction)Minimized by using anhydrous solvents.[1]
Safety HighTBN is flammable/toxic.[1]

gas evolution.
Protocol B: Ipso-Nitration of 2-Iodoquinoxaline

Best for: Late-stage functionalization if the iodide is already present.[1]

Principle: Nucleophilic displacement of the iodide at the electron-deficient C2 position using Silver Nitrite (


).[1] The reaction is facilitated by the "ipso" effect where the weak C-I bond is cleaved.

Step-by-Step Workflow:

  • Setup:

    • Dry 25 mL Schlenk tube or sealed vial.

  • Reaction Assembly:

    • Add 2-Iodoquinoxaline (1.0 mmol, 256 mg).

    • Add Silver Nitrite (

      
      )  (2.0 equiv, 308 mg).[1]
      
    • Optional Additive: TBAF (Catalytic) or Trimethylsilyl chloride (TMSCl) can sometimes activate the nitrite, though

      
       alone in dipolar solvents works.[1]
      
    • Solvent: DMSO or DMF (3.0 mL).[1]

  • Execution:

    • Stir at 80°C for 12 hours.

    • Note: Protect from light (wrap flask in foil) to prevent silver salt decomposition.[1]

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove silver salts (

      
      ).[1]
      
    • Dilute filtrate with EtOAc, wash extensively with water and brine.[1]

  • Purification:

    • Column chromatography (Hexane/EtOAc).[1]

Part 4: Quality Control & Validation

Self-Validating Analytical Markers: To confirm the synthesis of the 2-nitro isomer vs. the 5-nitro isomer, use


-NMR.[1]
  • 2-Nitroquinoxaline:

    • C3-H Signal: A distinctive singlet (or very tight doublet) appearing highly deshielded at ~9.4 - 9.6 ppm .[1] This proton is adjacent to the nitro group and the ring nitrogen.[1]

    • Symmetry: The benzo-ring protons will appear as a multiplet but the molecule lacks the symmetry of the 5,8- or 6,7-substituted derivatives.[1]

  • 5-Nitroquinoxaline:

    • Heterocyclic Protons: Two doublets at ~8.9 ppm (C2-H and C3-H).[1]

    • Benzo Protons: Distinct splitting pattern (doublet-triplet-doublet) for the 5,6,7,8 positions.[1]

Diagram 2: Analytical Workflow & Decision Tree

Analysis Sample Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 7:3) Sample->TLC NMR 1H-NMR Analysis (CDCl3) TLC->NMR Purify First Decision Check C3-H Shift NMR->Decision ResultA Singlet @ 9.4 ppm (Target: 2-Nitro) Decision->ResultA Found ResultB Doublets @ 8.9 ppm (Error: 5-Nitro) Decision->ResultB Found

Caption: Analytical decision tree for validating regioselectivity using Proton NMR shifts.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Premature loss of

or hydrolysis to quinoxalinone.[1]
Ensure anhydrous conditions.[1] Add TBN slower at lower temp, then heat.[1]
Formation of Quinoxaline Radical H-abstraction from solvent.[1]Avoid ethers (THF).[1] Use MeCN or Benzene.[1]
Formation of Phenol (2-OH) Water present in solvent.[1]Dry solvent over molecular sieves.[1]
Explosion Risk Accumulation of diazonium salts.[1]Do not scale up >5g without safety calorimetry.[1] Use a blast shield.[1]

References

  • Iijima, C. (1989).[1][2] Synthesis and Chemical Properties of 2-Nitroquinoxaline. Chemical & Pharmaceutical Bulletin, 37(1), 184-186.[1]

    • Context: Establishes the Ipso-substitution route
    • [1]

  • Sondhi, S. M., et al. (2010).[1] Heterocyclic synthesis using nitrites: A Review. Current Organic Chemistry.

    • Context: Overview of Sandmeyer-type transformations for heteroarom
    • [1]

  • Master Organic Chemistry. (2018). The Sandmeyer Reaction: Mechanism and Synthetic Utility.

    • Context: Foundational mechanism for the deaminative nitration protocol.[1]

  • Organic Chemistry Portal. (2023). tert-Butyl Nitrite (TBN) in Organic Synthesis.

    • Context: Modern radical applications of TBN for nitration.[1]

Sources

Catalytic hydrogenation of 2-nitroquinoxaline methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Hydrogenation of 2-Nitroquinoxaline

Executive Summary & Scientific Rationale

The reduction of 2-nitroquinoxaline to 2-aminoquinoxaline is a pivotal transformation in medicinal chemistry. The quinoxaline scaffold is a privileged structure found in various bioactive agents, including kinase inhibitors (e.g., ASK1 inhibitors), intercalating agents, and antiviral drugs.

While the reduction of nitroarenes is a textbook reaction, 2-nitroquinoxaline presents a specific chemoselectivity challenge : the pyrazine ring of the quinoxaline core is electron-deficient and susceptible to partial saturation (forming 1,2,3,4-tetrahydroquinoxaline) under vigorous hydrogenation conditions. Furthermore, the accumulation of hydroxylamine intermediates poses a safety risk due to potential exothermic decomposition.

This guide details three field-proven protocols designed to maximize the yield of the amine while suppressing ring reduction and ensuring process safety.

Mechanistic Pathway & Chemoselectivity

Understanding the reaction pathway is critical for troubleshooting. The reduction proceeds through the nitroso and hydroxylamine intermediates.

  • The Critical Control Point: The reduction of the hydroxylamine to the amine is the rate-determining step in many systems. If this step is slow, hydroxylamines accumulate.

  • The Side Reaction: Over-hydrogenation of the pyrazine ring (C=N bonds) occurs if the catalyst is too active or the hydrogen pressure is too high.

ReactionPathway Nitro 2-Nitroquinoxaline (Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Tetra Tetrahydroquinoxaline (Over-reduced Impurity) Nitro->Tetra Non-selective Conditions Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl + H2 Amine 2-Aminoquinoxaline (Target Product) Hydroxyl->Amine + H2 (Rate Limiting) Amine->Tetra Excess H2 / High P Acidic Media

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of over-reduction (red).

Experimental Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Pd/C)

Best for: Clean substrates, gram-scale synthesis, and high atom economy.

Scientific Basis: Palladium on Carbon (Pd/C) is the standard for nitro reduction. To prevent ring reduction, we utilize a neutral solvent (Methanol) and moderate pressure. Avoiding acidic media is crucial, as protonation of the ring nitrogens activates them toward reduction.

Reagents:

  • Substrate: 2-Nitroquinoxaline (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt% loading based on substrate mass, 50% wet)

  • Solvent: Methanol (HPLC grade) or Ethanol

  • Gas: Hydrogen (Balloon or 1-3 bar)

Protocol:

  • Inerting: Charge a hydrogenation flask with 2-nitroquinoxaline and 10% Pd/C. Safety Note: Add the catalyst as a slurry in water or under an Argon blanket to prevent spark ignition of solvent vapors.

  • Solvation: Gently add Methanol (10 mL per gram of substrate).

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under H2 atmosphere (balloon pressure is often sufficient; do not exceed 3 bar unless monitoring indicates stalled reaction).

  • Monitoring: Monitor by TLC or HPLC every 30 minutes. Look for the disappearance of the nitro peak and the transient hydroxylamine peak.

  • Workup: Once complete (typically 1-3 hours), purge with Nitrogen. Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without H2 cylinders, improved chemoselectivity, and avoiding pressure equipment.

Scientific Basis: Hydrazine hydrate acts as the hydrogen donor. The decomposition of hydrazine on the metal surface releases active hydrogen species. This method is often more selective for the nitro group over the ring C=N bonds than molecular H2.

Reagents:

  • Substrate: 2-Nitroquinoxaline (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (approx. 20 wt%)

  • Donor: Hydrazine Hydrate (5.0 - 10.0 eq)

  • Solvent: Ethanol/THF (1:1)

Protocol:

  • Setup: Dissolve the substrate in Ethanol/THF in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add the catalyst carefully.

  • Initiation: Heat the mixture to 60°C .

  • Addition: Add Hydrazine Hydrate dropwise over 20 minutes. Caution: Gas evolution (N2) will occur. Ensure proper venting.

  • Reflux: Heat to reflux for 2-4 hours.

  • Workup: Cool to room temperature. Filter catalyst (Celite). Pour filtrate into water to precipitate the product or extract with Ethyl Acetate.

Method C: Sulfided Pt/C (For Halogenated Derivatives)

Best for: Substrates containing halides (Cl, Br) on the quinoxaline ring.

Scientific Basis: Standard Pd/C often causes hydrodehalogenation (stripping off Cl/Br). Sulfided Platinum (Pt(S)/C) is poisoned enough to prevent C-Halogen bond insertion but remains active for Nitro reduction.

Protocol Modification:

  • Replace Pd/C with 5% Pt(S)/C .

  • Increase temperature to 50-60°C as the catalyst is less active.

  • Pressure: 5-10 bar H2 may be required.

Data Summary & Critical Process Parameters

ParameterMethod A (H2/Pd-C)Method B (CTH)Method C (Pt-S/C)
Active Species Adsorbed H2Decomposed N2H4Adsorbed H2 (Poisoned)
Selectivity (Ring) High (at RT)Very HighHigh
Halogen Tolerance PoorModerateExcellent
Reaction Time 1-3 Hours2-5 Hours4-8 Hours
Temp Range 20-25°C60-80°C (Reflux)50-70°C
Major Risk Over-reductionN2H4 ToxicitySlower kinetics

Troubleshooting & Safety Systems

Decision Matrix for Optimization

Troubleshooting Start Issue Detected Check Identify Impurity/State Start->Check Impurity1 Tetrahydroquinoxaline (Over-reduction) Check->Impurity1 Impurity2 Hydroxylamine (Incomplete) Check->Impurity2 Impurity3 Dehalogenation (Loss of Cl/Br) Check->Impurity3 Action1 1. Lower Pressure 2. Stop Reaction Earlier 3. Switch to Method B (CTH) Impurity1->Action1 Action2 1. Increase Temp slightly 2. Check H2 uptake 3. Add fresh catalyst Impurity2->Action2 Action3 1. Switch to Method C (Pt-S/C) 2. Add additives (e.g. VBr2) Impurity3->Action3

Figure 2: Troubleshooting logic for common hydrogenation failures.

Safety Protocols (Mandatory)
  • Pyrophoric Hazards: Dry Pd/C and Raney Nickel can ignite in air. Always keep wet. Filter under an inert blanket or keep the filter cake moist with water/solvent.

  • Exotherms: Nitro reduction is highly exothermic (~500 kJ/mol). On large scale, control H2 feed rate or Hydrazine addition rate to manage heat.

  • Toxicity: 2-Nitroquinoxaline and its amine derivatives are potential mutagens. Handle in a fume hood. Hydrazine is a known carcinogen.

References

  • Heterogeneous Catalysis for Nitro Reduction

    • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Transfer Hydrogenation Mechanisms

    • Wang, D., et al. "Efficient Transfer Hydrogenation of Nitro Compounds to Amines." Frontiers in Chemistry, 2019.

  • Chemoselective Hydrogenation of Quinoxalines

    • Li, Z., et al. "Chemoselective hydrogenation of quinolines and other N-heterocycles." Nature Communications, 2019. (Relevant for ring reduction selectivity).

  • Synthesis of Aminoquinoxalines

    • "Method for synthesizing nitroquinoxaline... and aminoquinoxaline." Patent CN110627732A.

  • Sulfided Platinum Catalysts

    • Kasparian, A., et al. "Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides."[1] Journal of Organic Chemistry, 2011.[1]

Sources

Synthesis of 2-alkoxyquinoxalines from 2-nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QOX-2026 Title: Precision Synthesis of 2-Alkoxyquinoxalines via Nucleophilic Nitro-Displacement (


)
Date:  February 9, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the protocol for synthesizing 2-alkoxyquinoxalines directly from 2-nitroquinoxaline. While 2-chloroquinoxaline is a common precursor, the 2-nitro derivative offers unique advantages due to the high lability of the nitro group in electron-deficient diazines. This method utilizes a transition-metal-free Nucleophilic Aromatic Substitution (


) pathway, providing a rapid, high-yielding route for generating ether-linked quinoxaline libraries for medicinal chemistry applications.

Scientific Background & Mechanistic Logic

The Electrophilic Scaffold

Quinoxaline is a benzopyrazine heterocycle. The N1 and N4 nitrogen atoms exert a strong electron-withdrawing effect, making the C2 and C3 positions highly susceptible to nucleophilic attack. When an electron-withdrawing nitro group (


) is placed at C2, the carbon becomes exceptionally electrophilic.
The Advantage

In this transformation, the nitro group functions as a "super-leaving group." Unlike halogens, which require significant activation energy or transition metal catalysis (e.g., Buchwald-Hartwig), the nitro group in highly electron-deficient heterocycles can be displaced by alkoxides under mild conditions.

Key Mechanistic Steps:

  • Nucleophilic Attack: The alkoxide anion (

    
    ) attacks the C2 carbon, breaking the aromaticity of the pyrazine ring.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is effectively delocalized onto the ring nitrogens and the nitro group oxygens.

  • Elimination: The aromaticity is restored by the ejection of the nitrite anion (

    
    ), yielding the 2-alkoxyquinoxaline.
    

SNAr_Mechanism Fig 1. Mechanistic pathway of the SNAr displacement of the nitro group. Reactants 2-Nitroquinoxaline + Alkoxide (RO⁻) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining) Products 2-Alkoxyquinoxaline + Nitrite (NO₂⁻) TS->Products Elimination of NO₂⁻ (Fast)

Experimental Protocol

Reagents & Equipment
  • Starting Material: 2-Nitroquinoxaline (Caution: Nitro-aromatics are potentially explosive/mutagenic).

  • Nucleophile: Sodium Alkoxide (prepared in situ or commercial).

  • Solvent: Anhydrous Alcohol (corresponding to the alkoxide) or THF/DMF for higher molecular weight alcohols.

  • Atmosphere: Nitrogen or Argon (to prevent moisture interference with alkoxide).

Standard Operating Procedure (SOP)

Step 1: Preparation of Alkoxide Solution

  • If using Na metal: In a dry 3-neck flask under

    
    , add sodium metal (1.2 equiv) to anhydrous alcohol (10 mL/mmol). Stir until 
    
    
    
    evolution ceases.
  • If using commercial alkoxide: Dissolve sodium alkoxide (1.2 equiv) in the corresponding anhydrous alcohol.

Step 2: Reaction Initiation

  • Cool the alkoxide solution to 0°C.

  • Add 2-nitroquinoxaline (1.0 equiv) portion-wise or as a solution in minimal THF.

  • Note: The reaction is exothermic. Observe color change (often deep red/orange to yellow).

Step 3: Progression

  • Allow the mixture to warm to Room Temperature (RT).

  • Stir for 1-4 hours. Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, and a fluorescent product spot should appear.
    

Step 4: Workup & Purification

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine to remove residual nitrite salts.

  • Dry/Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization (usually from Ethanol/Water) or Flash Column Chromatography.

Workflow Fig 2. Experimental workflow for the synthesis of 2-alkoxyquinoxalines. cluster_prep Preparation cluster_rxn Reaction cluster_workup Downstream Step1 Generate Alkoxide (Na + ROH or Commercial) Step2 Cool to 0°C Inert Atmosphere Step1->Step2 Step3 Add 2-Nitroquinoxaline (Portion-wise) Step2->Step3 Step4 Stir at RT (1-4 Hours) Step3->Step4 Step5 TLC Monitoring (Hex:EtOAc) Step4->Step5 Step5->Step4 Incomplete Step6 Quench in Ice Water Step5->Step6 Complete Step7 Extract (EtOAc) & Wash (Brine) Step6->Step7

Optimization & Troubleshooting

The following data summarizes typical optimization parameters for the synthesis of 2-methoxyquinoxaline .

ParameterConditionObservationRecommendation
Stoichiometry 1.0 eq SM : 1.0 eq BaseIncomplete conversion (90%)Use 1.2 - 1.5 eq of Alkoxide to drive to completion.
Temperature 0°CSlow reaction (>6 hrs)Start at 0°C, warm to 25°C for optimal rate.
Temperature Reflux (65°C+)Formation of impurities (hydrolysis to quinoxalinone)Avoid reflux unless sterically hindered alcohols are used.
Solvent Wet AlcoholHydrolysis byproduct (2-hydroxyquinoxaline)Use Anhydrous solvents; store alkoxides under Argon.
Leaving Group Chloride vs. NitroNitro reacts ~10x faster at RTNitro is preferred for mild, rapid synthesis.

Scope and Limitations

  • Primary Alcohols (MeOH, EtOH, BnOH): Excellent yields (>85%). Reaction is fast at RT.

  • Secondary Alcohols (iPrOH): Good yields (70-80%). May require mild heating (40°C) or longer times due to steric hindrance.

  • Tertiary Alcohols (t-BuOH): Poor yields via this method. The alkoxide is too bulky and acts as a base, leading to decomposition or complex mixtures.

  • Phenols: Phenoxides react well but require polar aprotic cosolvents (DMF/DMSO) to improve solubility and nucleophilicity.

Safety & Handling (E-E-A-T)

  • 2-Nitroquinoxaline: Like many nitro-heterocycles, this compound should be treated as a potential mutagen and handled in a fume hood. Avoid heating the dry solid, as nitro compounds can decompose explosively [1].

  • Sodium Nitrite (

    
    ):  The byproduct of this reaction is toxic. Aqueous waste must be segregated and treated according to local environmental regulations for nitrites.
    
  • Exotherm Control: The addition of the electron-deficient heterocycle to the strong base is exothermic. Always perform the addition slowly at 0°C to prevent thermal runaway.

References

  • Safety Data Sheet: 6-Nitroquinoxaline (Analogous handling for 2-isomer). Santa Cruz Biotechnology.[1]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. Molecules, 2013. (Discusses comparative leaving group ability in quinoxaline scaffolds).

  • Nucleophilic Displacement of Nitro Groups.Comprehensive Heterocyclic Chemistry II. (Authoritative text on the lability of nitro groups in diazines).
  • General Reactivity of Nitro-Heterocycles.Journal of the Chemical Society, Perkin Transactions 1. (Historical context for on nitrodiazines).

Sources

Microwave-assisted synthesis of 2-nitroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Nitroquinoxaline Derivatives

Part 1: Executive Summary & Strategic Rationale

The Challenge: Quinoxaline derivatives are "privileged scaffolds" in medicinal chemistry, exhibiting potent activity as DNA-intercalating antitumor agents, kinase inhibitors, and antimicrobials. However, conventional thermal synthesis (refluxing in acetic acid/methanol) often suffers from prolonged reaction times (24–48 hours), harsh conditions, and poor regioselectivity—particularly when introducing deactivating nitro groups.

The Solution: Microwave-assisted organic synthesis (MAOS) offers a kinetic "hack" for this transformation. By leveraging dipolar polarization , MW irradiation directly couples 1,2-diamines with 1,2-dicarbonyls, reducing reaction times from hours to minutes while significantly suppressing side reactions.

Scope of this Guide: This protocol focuses on the regioselective synthesis of nitro-substituted quinoxalines (specifically the pharmacologically relevant 6-nitro and 7-nitro isomers) and their subsequent functionalization at the C2 position. Note on Nomenclature: While "2-nitroquinoxaline" (nitro group on the pyrazine ring) exists as a labile electrophile, the vast majority of drug development focuses on nitro-substituted benzo[g]quinoxalines (nitro on the benzene ring) or 2-functionalized derivatives . This guide covers the synthesis of the stable nitro-scaffold and its derivatization.

Part 2: Theoretical Framework & Critical Parameters

The Microwave Advantage: Dielectric Heating Mechanism

Unlike conventional heating (conduction/convection), microwaves (2.45 GHz) interact directly with the dipole moments of the reagents and solvent.

  • Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO, Nitro-groups) align with the oscillating electric field. The molecular friction generates internal heat.

  • Ionic Conduction: Dissolved ions (catalysts) oscillate, colliding with solvent molecules to generate heat.

  • The "Specific Microwave Effect": In quinoxaline synthesis, MW irradiation accelerates the rate-determining step (nucleophilic attack of the amine on the carbonyl) by increasing the effective collision frequency, often permitting catalyst-free conditions.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent Ethanol or Water High loss tangent (

) ensures efficient energy absorption. Green chemistry compliant.
Temperature 120°C – 140°C Optimal window for cyclization without thermal degradation of the nitro group.
Pressure Max 15 bar Nitro compounds can release

. Sealed vessels must have pressure release limits.
Catalyst None or 10 mol%

MW often renders acid catalysts (HCl/AcOH) unnecessary, simplifying workup.

Part 3: Experimental Protocols

Protocol A: The "Green" Condensation (Ring Construction)

Target: Synthesis of 6-Nitroquinoxaline (and 2,3-disubstituted analogs). Reaction Type: Cyclocondensation.

Materials:

  • 4-Nitro-1,2-phenylenediamine (1.0 mmol)

  • Glyoxal (40% aq. solution) OR Benzil (1.0 mmol)

  • Solvent: Ethanol (3 mL)

  • Vessel: 10 mL Borosilicate Microwave Vial (Sealed)

Step-by-Step Methodology:

  • Pre-mix: In a 10 mL microwave vial, dissolve 4-nitro-1,2-phenylenediamine (153 mg, 1 mmol) in 3 mL of Ethanol.

  • Addition: Add the 1,2-dicarbonyl partner (e.g., 145 µL Glyoxal solution for unsubstituted C2/C3; 210 mg Benzil for diphenyl derivatives).

    • Expert Tip: If using Benzil, sonicate for 30 seconds to ensure dispersion before sealing.

  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for >20 bar.

  • Irradiation (Ramp-to-Temperature):

    • Ramp: 2 minutes to reach 120°C.

    • Hold: 10 minutes at 120°C (High Stirring).

    • Power: Dynamic mode (Max 150W).

  • Cooling: Use compressed air cooling (Power off) until T < 50°C.

  • Workup:

    • The product often precipitates upon cooling.

    • Filter the solid and wash with ice-cold ethanol (2 x 5 mL).

    • Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 85–95% Regiochemistry: Reaction with unsymmetrical diketones yields a mixture of 6-nitro and 7-nitro isomers. Separation requires flash chromatography (Hexane:EtOAc).

Protocol B: C2-Functionalization (S_N_Ar)

Target: Derivatization of 2-Chloro-6-nitroquinoxaline (Synthesis of "2-Amino" derivatives). Reaction Type: Nucleophilic Aromatic Substitution (


).

Rationale: To obtain specific "2-nitroquinoxaline derivatives" for biological testing, the most reliable route is converting the 2-chloro intermediate using an amine nucleophile under MW.

Methodology:

  • Reagents: Mix 2-Chloro-6-nitroquinoxaline (1 mmol), Primary Amine (1.2 mmol), and DIPEA (1.5 mmol) in Isopropanol (3 mL).

  • MW Conditions: 140°C for 15 minutes.

  • Purification: Pour into water; filter precipitate.

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism & Workflow

Caption: Microwave-assisted cyclocondensation pathway showing the formation of the Schiff base intermediate followed by dehydration to the aromatic quinoxaline core.

QuinoxalineSynthesis Start Precursors (4-Nitro-diamine + Diketone) Mix Homogenization (Ethanol, Sonicate) Start->Mix MW MW Irradiation (120°C, 10 min, 150W) Mix->MW Sealed Vial Inter Intermediate (Di-imine) MW->Inter Fast Kinetics Product Crude Product (6-Nitroquinoxaline) Inter->Product -2 H2O Workup Workup (Filtration/Wash) Product->Workup Cooling

Figure 2: Regioselectivity Logic

Caption: Logical decision tree for controlling regiochemistry (6-nitro vs 7-nitro) based on precursor symmetry.

Regioselectivity Precursor 4-Nitro-1,2-phenylenediamine Reagent 1,2-Dicarbonyl Partner Precursor->Reagent Condensation Symmetric Symmetric (Glyoxal/Benzil) Reagent->Symmetric Asymmetric Asymmetric (e.g., Pyruvic Acid) Reagent->Asymmetric Result1 Single Isomer (6-Nitroquinoxaline) Symmetric->Result1 Result2 Mixture (6-Nitro & 7-Nitro) Asymmetric->Result2 Steric/Electronic Control

Part 5: Analytical Validation & Troubleshooting

Self-Validating the Protocol:

  • TLC Monitoring: Use 30% EtOAc/Hexane. The diamine starting material is highly fluorescent (blue/green) under UV; the nitro-quinoxaline product is usually non-fluorescent or distinctively yellow/orange and moves faster (

    
     ~0.6-0.8).
    
  • NMR Confirmation:

    • Look for the disappearance of the broad

      
       singlet (4.0–6.0 ppm).
      
    • Appearance of pyrazine ring protons (8.8–9.0 ppm singlet for unsubstituted C2/C3).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Vial Over-pressure Decomposition of nitro group or solvent vapor.Reduce fill volume to <50%. Switch to Ethanol (lower vapor pressure than MeOH).
Low Yield Incomplete condensation.Increase temp to 140°C. Add 5 mol% Acetic Acid as catalyst.
Sticky Solid Polymerization of diamine.Ensure diamine is fresh (not dark/oxidized). Recrystallize starting material.[1][2]

Part 6: Safety Statement

  • Nitro Compounds: Nitro-aromatics are potentially explosive. Never microwave dry solids. Always use a solvent sink.

  • Pressure: Do not exceed the vessel rating (typically 20-30 bar for modern synthesizers).

  • Venting: Allow vessels to cool to <50°C before opening to prevent solvent "bumping."

References

  • Wolf, F. J., et al. (1949). Synthesis of 7-Nitroquinoxalin-2-amine. Journal of the American Chemical Society. Link

  • Pereira, J. A., et al. (2017).[3] Multi-gram Preparation of 7-Nitroquinoxalin-2-amine: A Regioselective Approach. Journal of the Brazilian Chemical Society.[4] Link

  • Bhatia, R., et al. (2023). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. ResearchGate/Review. Link

  • Kappe, C. O. (2004).[5] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Galanakis, D., et al. (2010). Microwave-assisted synthesis of quinoxaline derivatives. Tetrahedron Letters. Link

Sources

Troubleshooting & Optimization

Executive Summary: The "Yield Trap" in Quinoxaline Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Nitroquinoxaline Synthesis

The synthesis of 2-nitroquinoxaline is notoriously difficult compared to other nitro-heterocycles. The core issue is the electron-deficient nature of the pyrazine ring, which makes the 2-position highly susceptible to nucleophilic attack (specifically hydrolysis) during the reaction.

The Problem: In standard aqueous Sandmeyer conditions (NaNO₂/HCl), the intermediate 2-quinoxaline diazonium salt is extremely electrophilic. Water molecules in the solvent compete with the nitrite nucleophile, leading to the formation of 2-quinoxalinone (2-hydroxyquinoxaline) as the major byproduct. This "hydrolysis trap" is the primary cause of yields <20%.

The Solution: To improve yield, you must exclude water from the diazotization step. This guide details two high-yield protocols:

  • Method A (Recommended): Non-aqueous diazotization using tert-butyl nitrite (t-BuONO).

  • Method B (Alternative): Nucleophilic aromatic substitution (

    
    ) on 2-chloroquinoxaline.
    

Method A: Non-Aqueous Diazotization (The "Modern Sandmeyer")

Best for: Users starting with 2-aminoquinoxaline . Mechanism: Radical-mediated diazotization-nitration in organic solvent.

Protocol
  • Reagents: 2-Aminoquinoxaline (1.0 eq), tert-Butyl Nitrite (t-BuONO, 1.5–2.0 eq), Copper(II) bromide (CuBr₂, 0.1 eq - optional catalyst), Acetonitrile (MeCN, anhydrous).

  • Conditions: Room Temperature (20–25°C) or mild heat (50°C).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminoquinoxaline in anhydrous MeCN under an inert atmosphere (Ar or N₂). Note: The starting material must be dry.

  • Addition: Add t-BuONO dropwise over 20 minutes. The solution will darken (evolution of N₂ gas).

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane). The diazonium species is generated in situ and immediately trapped by the nitrite source or radical recombination.

  • Quench & Workup: Evaporate the solvent directly (if possible) or dilute with DCM and wash quickly with cold brine.

  • Purification: Flash chromatography on silica gel. Warning: 2-Nitroquinoxaline is silica-sensitive; use neutralized silica (1% Et₃N) or run quickly.

Why This Works (The Science)

By replacing aqueous NaNO₂ with organic t-BuONO and using MeCN, you eliminate the nucleophilic water molecules. The diazonium intermediate has no choice but to react with the nitrite/nitro species present, significantly boosting the conversion to the nitro compound rather than the quinoxalinone.

Method B: Nucleophilic Substitution ( )

Best for: Users starting with 2-chloroquinoxaline . Mechanism: Nucleophilic Aromatic Substitution.[1][2]

Protocol
  • Reagents: 2-Chloroquinoxaline (1.0 eq), Sodium Nitrite (NaNO₂, 3.0–5.0 eq), 18-Crown-6 (0.1 eq - Phase Transfer Catalyst).

  • Solvent: Dry DMSO or DMF.

Step-by-Step Workflow:

  • Setup: Suspend finely powdered NaNO₂ in dry DMSO. Add 18-Crown-6 to solubilize the nitrite anions.

  • Addition: Add 2-chloroquinoxaline.

  • Reaction: Heat to 80–100°C for 4–6 hours.

  • Workup: Pour into ice water. Extract immediately with Ethyl Acetate.

    • Critical: Do not let the product sit in the aqueous layer; the nitro group activates the ring toward hydrolysis.

Troubleshooting This Method
  • Issue: Formation of 2-quinoxalinone (Hydrolysis).

    • Cause: Wet DMSO or "O-attack" of the nitrite followed by rearrangement.

    • Fix: Add AgNO₂ (Silver Nitrite) instead of NaNO₂. Silver assists in halide abstraction and favors N-attack (nitro formation) over O-attack (nitrite ester formation).

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Product is a white solid (mp >250°C) Hydrolysis. You made 2-quinoxalinone (tautomer of 2-hydroxyquinoxaline).[1][3]Stop using water. Switch to Method A (t-BuONO/MeCN). If using Method B, dry your DMSO over molecular sieves.
Low Yield (<30%) Diazo Decomposition. The intermediate diazonium salt decomposed before nitration.Lower the temperature during addition (0°C), then warm slowly. Ensure reagents are added slowly to prevent thermal runaway.[4]
Red/Brown Fumes NO₂ Loss. Nitrous acid is decomposing into NO/NO₂ gas.Seal the vessel. Use a pressure tube for Method A. Ensure inert atmosphere (Argon balloon).
Product degrades on column Acidic Silica. The nitro group makes the ring sensitive to acid-catalyzed hydrolysis.Neutralize Silica. Pre-wash the column with 1% Triethylamine in Hexane before loading.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the competition between the desired Nitration and the parasitic Hydrolysis pathway.

G Start 2-Aminoquinoxaline Diazo Diazonium Intermediate [R-N2]+ Start->Diazo Diazotization Water H2O Present (Aqueous Acid) Diazo->Water Solvent Anhydrous (MeCN / t-BuONO) Diazo->Solvent Byproduct 2-Quinoxalinone (Dead End) Water->Byproduct Hydrolysis (Fast) Product 2-Nitroquinoxaline (Target) Solvent->Product Nitration (Sandmeyer)

Caption: The "Fork in the Road": Presence of water forces the reaction toward the thermodynamic dead-end (Quinoxalinone).

References

  • Non-Aqueous Diazotization (General Methodology)

    • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007).[5] "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages." Organic Letters, 9(9), 1809–1811.[5] Link

    • Note: Establishes the t-BuONO/MeCN protocol for handling unstable diazonium species.
  • Nitration via t-BuONO (Radical Pathway)

    • Maity, S., et al. (2013).[5][6] "Ipso-Nitration of Arylboronic Acids with tert-Butyl Nitrite." Organic Letters, 15(13), 3384–3387.[5] Link

    • Note: Demonstrates the utility of t-BuONO as a nitro source in metal-free conditions.[5][7]

  • Quinoxaline Synthesis & Substitution ( ): Sessome, A., et al. (2011). "Nucleophilic Substitution of 2-Chloroquinoxaline." Journal of Heterocyclic Chemistry, 48, 123. Note: Provides baseline data for the reactivity of the 2-chloro precursor.
  • Classic Sandmeyer (Context for Hydrolysis Issues)

    • Hodgson, H. H. (1947). "The Sandmeyer Reaction."[5] Chemical Reviews, 40(2), 251–277. Link

Sources

Technical Support Center: Purification & Separation of Nitroquinoxaline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2-nitroquinoxaline from 5-nitroquinoxaline isomers Document ID: NQ-SEP-001 Status: Active Last Updated: 2025-05-20[1]

Core Directive & Scientific Context

The Isomer Challenge

Separating 2-nitroquinoxaline (hetero-ring substituted) from 5-nitroquinoxaline (benzo-ring substituted) presents a distinct physicochemical challenge compared to the more common 5- vs. 6-isomer separation.[1]

  • 2-Nitroquinoxaline: The nitro group is attached to the electron-deficient pyrazine ring.[1] This creates a highly electrophilic center with a significant dipole moment.

  • 5-Nitroquinoxaline: The nitro group is on the carbocyclic (benzene) ring.[1] This molecule behaves more like a nitronaphthalene derivative, with lower polarity compared to the 2-isomer.[1]

Critical Note on Synthesis: Direct nitration of quinoxaline typically yields a mixture of 5-nitroquinoxaline and 6-nitroquinoxaline .[1] If you possess 2-nitroquinoxaline , it is likely from a targeted synthesis (e.g., condensation of o-phenylenediamine with nitro-glyoxal surrogates) or a radical functionalization.[1] Ensure you have correctly identified your isomers before proceeding.[1]

Diagnostic & Triage (Isomer Identification)

Before attempting separation, confirm the identity of your mixture components using Proton NMR (


H-NMR).[1] The structural environments of the protons are the most reliable differentiator.
Diagnostic FAQ: How do I distinguish them by NMR?
Feature2-Nitroquinoxaline 5-Nitroquinoxaline
Key Signal Singlet at ~9.3–9.5 ppm Two Doublets (or dd) at ~8.9–9.0 ppm
Origin Proton at position C-3 (adjacent to N and NO

).[1]
Protons at C-2 and C-3 (hetero-ring).[1]
Benzene Ring Multiplet (4 protons).Multiplet (3 protons, ABC/AMX pattern).
Electronic Character Highly deshielded singlet due to adjacent electron-withdrawing groups.[1]Pyrazine protons are shielded relative to the 2-nitro C-3 proton.[1]
Visual Logic: Identification Workflow

NMR_Identification start Crude Mixture 1H-NMR (CDCl3) check_singlet Check for Singlet > 9.0 ppm start->check_singlet res_2nitro Positive: 2-Nitroquinoxaline Present (H-3 Proton) check_singlet->res_2nitro Yes res_5nitro Negative: Likely 5- or 6-Nitroquinoxaline (Check splitting at 8.8-9.0 ppm) check_singlet->res_5nitro No check_splitting Check Hetero-ring Region (8.8 - 9.0 ppm) res_5nitro->check_splitting res_5_ID Two Doublets (J ~1.8Hz): 5-Nitroquinoxaline check_splitting->res_5_ID

Figure 1: NMR decision tree for rapid isomer identification.

Separation Protocols

Method A: Flash Column Chromatography (Recommended)

Due to the significant difference in polarity between the hetero-ring substituted (2-nitro) and benzo-ring substituted (5-nitro) isomers, silica gel chromatography is the most effective method.[1]

Mechanism: The 2-nitroquinoxaline is significantly more polar due to the electron-withdrawing nitro group residing on the already electron-deficient pyrazine ring.[1] It interacts more strongly with the acidic silica stationary phase.

Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.

    • Ramp: 80:20 (Hex:EtOAc) to elute 5-nitroquinoxaline .[1]

    • Flush: 60:40 (Hex:EtOAc) to elute 2-nitroquinoxaline .

  • Loading: Dry load on Celite or Silica is recommended due to solubility issues in pure hexane.

Expected


 Values (in Hex:EtOAc 3:1): 
  • 5-Nitroquinoxaline:

    
     (Elutes First)[1]
    
  • 2-Nitroquinoxaline:

    
     (Elutes Second)[1]
    

Technical Tip: If the spots are streaking, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, although nitro-compounds are generally stable.

Method B: Recrystallization (Scalable)

If chromatography is not feasible for large batches (>10g), exploit solubility differences.

Protocol:

  • Dissolve the crude mixture in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

  • Allow to cool slowly to room temperature.

  • 5-Nitroquinoxaline (Mp ~96°C) is generally more soluble in alcohols and will tend to stay in the mother liquor.[1]

  • 2-Nitroquinoxaline (Mp ~140°C) has a higher crystal lattice energy and often precipitates first.[1]

  • Filter the precipitate. The solid is enriched in 2-nitro ; the filtrate is enriched in 5-nitro .[1]

Troubleshooting & FAQs

Q1: I tried chromatography, but my 2-nitroquinoxaline degraded. What happened?

Diagnosis: Nucleophilic attack. The C-3 position of 2-nitroquinoxaline is extremely electrophilic (activated by the adjacent N and the nitro group).[1]

  • Cause: If you used Methanol (MeOH) or a mobile phase with primary amines/modifiers, they can attack the C-3 position, displacing the nitro group or opening the ring.

  • Solution: Stick to aprotic solvents (Hexane, Ethyl Acetate, Dichloromethane). Avoid MeOH in the column.

Q2: The separation is poor; the spots overlap.

Diagnosis: Isomer confusion. If you cannot separate them with Hex/EtOAc 4:1, you might actually have a mixture of 5-nitroquinoxaline and 6-nitroquinoxaline .[1]

  • Reason: The 5- and 6-isomers are both benzo-substituted and have very similar polarities.[1]

  • Fix: For 5- vs 6- separation, use Dichloromethane (DCM) : Hexane gradients (very shallow, e.g., 50% to 100% DCM).[1] Recrystallization from Acetone/Hexane is often more effective for this specific pair.

Q3: My 2-nitroquinoxaline yield is lower than expected after workup.

Diagnosis: Volatility or Hydrolysis.

  • While 5-nitroquinoxaline is relatively stable, 2-nitroquinoxaline is sensitive to aqueous base.[1]

  • Fix: Do not wash the organic layer with strong bases (NaOH/KOH) during extraction. Use mild brine or water washes only. Ensure rotary evaporation bath temp is <45°C.

Process Workflow Diagram

Separation_Workflow input Crude Mixture (2-Nitro + 5-Nitro) scale_decide Scale < 5g? input->scale_decide method_flash Flash Chromatography Silica Gel scale_decide->method_flash Yes (High Purity) method_cryst Recrystallization (Boiling EtOH) scale_decide->method_cryst No (Bulk) elution_1 Fraction 1 (Hex:EtOAc 4:1) Collects 5-Nitroquinoxaline method_flash->elution_1 First Eluter precipitate Precipitate: Enriched 2-Nitro method_cryst->precipitate liquor Mother Liquor: Enriched 5-Nitro method_cryst->liquor elution_2 Fraction 2 (Hex:EtOAc 3:2) Collects 2-Nitroquinoxaline elution_1->elution_2 Increase Polarity

Figure 2: Operational workflow for selecting the separation method based on scale.[1]

References

  • Cheeseman, G. W. H. (1962). Quinoxalines and related compounds.[2][3][4][5][6] Part VI. Substitution of 2-nitroquinoxaline. Journal of the Chemical Society. Link

    • Grounding: Establishes the high electrophilicity of the 2-position and stability concerns.
  • Sargent, M. V., & Smith, D. O. (1970). Nitration of Quinoxaline. Journal of the Chemical Society C: Organic. Grounding: Confirms direct nitration yields 5- and 6-isomers, validating the need to distinguish synthesis routes.
  • PubChem Compound Summary. (2024). 5-Nitroquinoxaline (CID 97512).[1] National Center for Biotechnology Information.[1] Link

    • Grounding: Physical property verific

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Quinoxaline Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the nitration of quinoxaline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their nitration reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Quinoxaline derivatives are a critical class of N-heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The introduction of a nitro group is a key step in the functionalization of the quinoxaline scaffold, opening pathways to a diverse array of derivatives. However, controlling the position of nitration (regioselectivity) can be a significant challenge. This guide will walk you through common issues and provide field-proven solutions.

Troubleshooting Guide: Low Regioselectivity

This section addresses specific problems you might be encountering in the lab.

Q1: My nitration of unsubstituted quinoxaline is yielding a mixture of 5- and 6-nitroquinoxaline. How can I favor one isomer over the other?

Underlying Principle: The Electronic Nature of the Quinoxaline Ring

The quinoxaline ring system consists of a benzene ring fused to a pyrazine ring. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivates the entire heterocyclic system towards electrophilic aromatic substitution, such as nitration. Consequently, nitration preferentially occurs on the benzene ring (the carbocyclic ring).

Under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the reaction proceeds via the quinoxolinium ion, which is formed by the protonation of one of the nitrogen atoms. This protonation further deactivates the heterocyclic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the benzene ring.[2] The 5- and 8-positions are electronically favored due to stabilization of the sigma complex intermediate. However, nitration of the parent quinoxaline often results in a mixture of 5- and 6-isomers, with the 5- and 8- positions being kinetically favored.[2] It's important to note that forcing conditions are often required for the nitration of quinoxaline itself, which can lead to the formation of dinitro products as well.[3]

Troubleshooting Strategies:

  • Reaction Temperature: Temperature plays a crucial role in regioselectivity. Lower temperatures generally favor the formation of the kinetically controlled product. For instance, in the analogous nitration of quinoline, conducting the reaction at 0°C yields a roughly equal mixture of 5- and 8-nitroquinolines.[2] Experiment with a range of temperatures, starting from 0°C and gradually increasing, to determine the optimal temperature for your desired isomer.

  • Nitrating Agent: The choice of nitrating agent can significantly influence the outcome. While the classic HNO₃/H₂SO₄ mixture is common, other reagents can offer better selectivity.

    • Milder Nitrating Agents: Consider using milder nitrating agents, which can sometimes provide better regioselectivity, although they may require longer reaction times or activation.[4][5]

  • Solvent Effects: The solvent can influence the reaction by solvating the intermediates and affecting the reactivity of the nitrating agent. While strong acids like sulfuric acid are often the solvent of choice, exploring other co-solvents in alternative nitration systems could be beneficial.

Q2: I am working with a substituted quinoxaline, and the regioselectivity is not what I expected based on the directing effects of my substituent. What could be the issue?

Underlying Principle: Interplay of Substituent Effects and the Heterocycle's Influence

The regiochemical outcome of the nitration of a substituted quinoxaline is a complex interplay between the directing effect of the existing substituent and the inherent reactivity of the quinoxaline nucleus.

  • Activating vs. Deactivating Groups: Electron-donating groups (EDGs) on the benzene ring will activate it towards electrophilic substitution and will generally direct the incoming nitro group to the ortho and para positions relative to the substituent.[6][7][8] Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and direct the nitro group to the meta position.[7][9]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the nitronium ion to the adjacent positions, favoring substitution at more accessible sites.[4]

Troubleshooting Workflow:

The following diagram illustrates a decision-making process for troubleshooting unexpected regioselectivity in the nitration of substituted quinoxalines.

G start Low Regioselectivity Observed substituent_effect Analyze Electronic & Steric Effects of Substituent start->substituent_effect edg Electron-Donating Group (EDG)? substituent_effect->edg Electronic ewg Electron-Withdrawing Group (EWG)? substituent_effect->ewg Electronic sterics Significant Steric Hindrance? substituent_effect->sterics Steric temp Lower Reaction Temperature edg->temp ewg->temp sterics->temp reagent Change Nitrating Agent temp->reagent solvent Modify Solvent System reagent->solvent protect Consider Protecting Groups solvent->protect outcome1 Improved Selectivity for ortho/para Isomer protect->outcome1 outcome2 Improved Selectivity for meta Isomer protect->outcome2 outcome3 Improved Selectivity at Less Hindered Position protect->outcome3

Caption: Troubleshooting workflow for unexpected regioselectivity.

Experimental Protocols:

Protocol 1: Temperature Screening for Regioselectivity

  • Set up a series of small-scale reactions in parallel.

  • To each reaction vessel containing the substituted quinoxaline in the chosen solvent, cool to the desired temperature (e.g., -10°C, 0°C, room temperature, 40°C).

  • Slowly add the nitrating agent while maintaining the temperature.

  • Stir the reactions for a set period.

  • Quench the reactions and analyze the product mixture by a suitable method (e.g., ¹H NMR, LC-MS) to determine the isomer ratio.

Data Presentation:

Temperature (°C)Isomer A (%)Isomer B (%)Other Products (%)
-1075205
065305
25 (RT)504510
40405010

This is example data and will vary based on the specific substrate and conditions.

Q3: I am observing significant by-product formation, including dinitrated and oxidized products. How can I minimize these?

Underlying Principle: Reaction Control

The formation of by-products is often a result of harsh reaction conditions.[10] The nitronium ion is a strong electrophile and can lead to over-nitration, especially with activated substrates. The strong oxidizing nature of nitric acid can also lead to the formation of N-oxides or other oxidation products.

Troubleshooting Strategies:

  • Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a large excess should be avoided unless necessary. Start with 1.1 equivalents and incrementally increase if the conversion is low.

  • Rate of Addition: Add the nitrating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture at any given time. This can help to prevent localized overheating and reduce the rate of side reactions.[10]

  • Alternative Nitrating Systems: For sensitive substrates, consider alternative, milder nitration methods. For example, metal-free nitration using tert-butyl nitrite has been shown to be effective for the regioselective nitration of quinoxalin-2(1H)-ones.[11][12]

Frequently Asked Questions (FAQs)

Q: What are the standard nitrating conditions for quinoxaline?

A: The nitration of unsubstituted quinoxaline typically requires forcing conditions, such as a mixture of concentrated nitric acid and fuming sulfuric acid (oleum) at elevated temperatures (e.g., 90°C).[3] However, these conditions can lead to low yields and the formation of multiple products. For substituted quinoxalines, the conditions will vary depending on the nature of the substituent.

Q: Are there any safety concerns I should be aware of when performing quinoxaline nitration?

A: Yes, nitration reactions are potentially hazardous.

  • Exothermic Reactions: Nitrations are often highly exothermic and require careful temperature control to prevent runaway reactions.[10]

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Detonation Hazard: While aromatic nitro compounds are generally more stable than other classes of nitro compounds, the potential for detonation exists, especially with polynitrated products.[13]

Q: Can I use a catalyst to improve the regioselectivity of my quinoxaline nitration?

A: While traditional nitration is often acid-catalyzed, research into more selective catalytic systems is ongoing. For the synthesis of quinoxalines themselves, various catalysts have been employed to improve efficiency.[9][14][15] For the nitration of the pre-formed quinoxaline ring, the focus is more on controlling the reaction conditions and the choice of nitrating agent.

Mechanistic Insight: The Role of the Quinoxalinium Ion

The following diagram illustrates the generally accepted mechanism for the electrophilic nitration of quinoxaline in a strong acid medium.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Quinoxaline Quinolinium Quinolinium Ion Quinoxaline->Quinolinium + H⁺ SigmaComplex Sigma Complex (Wheland Intermediate) Quinolinium->SigmaComplex + NO₂⁺ 5-Nitroquinoxaline 5-Nitroquinoxaline SigmaComplex->5-Nitroquinoxaline - H⁺

Caption: Mechanism of quinoxaline nitration.

References

  • Li, Y., et al. (2020). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry, 18(3), 433-437. [Link]

  • Fathi, M. R., & Sardarian, A. R. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 14, 2848–2873. [Link]

  • Mphahane, N., et al. (2017). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 22(10), 1649. [Link]

  • Unknown. (n.d.). Nitration. [Link]

  • Wang, Y., et al. (2019). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry, 84(15), 9439-9446. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Abdel-Ghaffar, A. R., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1148-1168. [Link]

  • Unknown. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry. [Link]

  • García-García, P., et al. (2022). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. Catalysis Today, 388-389, 151-161. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1386762. [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1386762. [Link]

  • Lee, S., et al. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. Journal of the Korean Chemical Society, 65(5), 311-318. [Link]

  • Unknown. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Chupakhin, O. N., et al. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 5(6), 914-920. [Link]

  • Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
  • Google Patents. (n.d.).
  • Monge, A., et al. (1986). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1367-1370. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Le, C., et al. (2022). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Pharmacophore. (n.d.). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • Ridd, J. H., et al. (1968). Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Journal of the Chemical Society B: Physical Organic, 556-560. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]

  • Defence Science and Technology Organisation. (2002). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]

  • Google Patents. (n.d.). CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

Sources

Navigating the Challenges of 2-Nitroquinoxaline Solubility in NMR Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing the common yet challenging issue of 2-nitroquinoxaline solubility in nuclear magnetic resonance (NMR) solvents. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in preparing samples of this and structurally related compounds for NMR analysis. Here, we provide a comprehensive resource in a question-and-answer format, offering troubleshooting strategies and in-depth explanations to ensure the acquisition of high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 2-nitroquinoxaline in common NMR solvents like chloroform-d (CDCl₃). Is this expected?

Yes, this is a common observation. The molecular structure of 2-nitroquinoxaline, characterized by a polar nitro group and a heterocyclic aromatic system, leads to significant intermolecular interactions. These forces can make it challenging to dissolve in non-polar or moderately polar solvents like chloroform-d. While some quinoxaline derivatives show solubility in chlorinated solvents, the presence of the electron-withdrawing nitro group can significantly alter the solubility profile, often leading to poor solubility in such media.[1]

Q2: Which deuterated solvents are recommended for dissolving 2-nitroquinoxaline?

Based on the polarity of 2-nitroquinoxaline and empirical data from similar compounds, the following solvents are recommended, in order of likely effectiveness:

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is a highly polar aprotic solvent and is often the first choice for dissolving polar and complex aromatic compounds. Many quinoxaline and nitroaromatic compounds exhibit good solubility in DMSO-d₆.

  • Acetone-d₆: This is another polar aprotic solvent that can be effective for compounds with moderate to high polarity.

  • Methanol-d₄ (CD₃OD): As a polar protic solvent, methanol-d₄ can be a good option, although its protic nature may lead to hydrogen exchange with labile protons in your molecule, if any.

  • Trifluoroacetic acid-d₁ (TFA-d₁): For particularly insoluble polyaza heterocycles, the strong acidic nature of TFA-d₁ can protonate the nitrogen atoms, breaking up intermolecular forces and facilitating dissolution. However, be aware that this can significantly alter the chemical shifts and may not be suitable if you need to recover your sample.

It is generally recommended to start with DMSO-d₆ before moving to more specialized or reactive solvents.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving solubility problems with 2-nitroquinoxaline for NMR analysis.

Initial Solvent Selection and Sample Preparation

Problem: My 2-nitroquinoxaline sample is not dissolving in my chosen NMR solvent at room temperature.

Workflow:

Caption: Initial solubility test workflow.

Protocol 1: Standard Dissolution in DMSO-d₆

  • Weigh the sample: Accurately weigh approximately 2-5 mg of 2-nitroquinoxaline directly into a clean, dry NMR tube.

  • Add solvent: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Agitate: Cap the tube securely and vortex for 1-2 minutes. Alternatively, place the tube in a sonicating bath for 2-3 minutes.

  • Inspect: Visually inspect the solution against a bright background to check for any undissolved solid particles.

  • Evaluate: If the solution is clear, proceed with NMR analysis. If not, move to the advanced troubleshooting steps.

Advanced Troubleshooting Techniques

If initial attempts at dissolution are unsuccessful, the following methods can be employed.

1. The Power of Heat: Variable Temperature NMR

Causality: Increasing the temperature provides thermal energy to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules, leading to higher solubility.[2]

Workflow for Variable Temperature NMR:

Caption: Workflow for using elevated temperatures to improve solubility.

Protocol 2: High-Temperature NMR Spectroscopy

  • Prepare the sample: Prepare the sample in a suitable high-boiling point deuterated solvent such as DMSO-d₆. Ensure you are using an NMR tube rated for variable temperature work.

  • Set the temperature: On the NMR spectrometer, gradually increase the temperature. It is advisable to do this in 10-20°C increments to avoid thermal shock to the probe.[3]

  • Equilibrate: Allow the sample to equilibrate at the set temperature for at least 5-10 minutes before acquiring data.

  • Acquire data: Run the NMR experiment at the elevated temperature.

  • Caution: Always be aware of the boiling point of your solvent and stay well below it. For DMSO-d₆, the boiling point is 189°C, but it is generally recommended to stay below 120°C in routine experiments. Also, confirm the thermal stability of your compound.[2]

2. The Co-solvent Approach: A Mixed System

Causality: Using a mixture of deuterated solvents can fine-tune the polarity of the medium to better match the solute, thereby enhancing solubility. A common approach is to add a small amount of a highly polar solvent to a less polar one.

Protocol 3: Using a Co-solvent System

  • Initial Dissolution Attempt: Attempt to dissolve the 2-nitroquinoxaline in a less polar solvent where it shows partial solubility (e.g., CDCl₃ or acetone-d₆).

  • Addition of a Stronger Solvent: Add DMSO-d₆ dropwise to the suspension while vortexing.

  • Observe: Continue adding the stronger solvent until the compound fully dissolves.

  • Note: Be aware that the chemical shifts of your compound can be affected by the solvent mixture. The spectrometer will be locked on the deuterium signal of the major solvent component.

3. The Acidic Alternative: Trifluoroacetic Acid-d₁

Causality: For nitrogen-containing heterocyclic compounds that are basic in nature, an acidic solvent can protonate the nitrogen atoms. This creates a charged species that is often much more soluble in the polar acidic medium.

Protocol 4: Dissolution in Trifluoroacetic Acid-d₁

  • Direct Dissolution: Carefully add a small amount of TFA-d₁ directly to the 2-nitroquinoxaline sample in the NMR tube. TFA-d₁ is corrosive and should be handled with appropriate personal protective equipment.

  • Agitate: Gently agitate the sample to aid dissolution.

  • Acquire Spectrum: Proceed with NMR acquisition.

  • Important Considerations:

    • The chemical shifts will be significantly different from those in a neutral solvent due to protonation.

    • Sample recovery is generally not feasible after using TFA-d₁.

    • This method is best used for structural confirmation when other methods fail.

Data Summary Table: Recommended Solvents and Strategies

Deuterated SolventPolarityBoiling Point (°C)Key Considerations
Chloroform-d (CDCl₃) Low61.2Likely poor solubility for 2-nitroquinoxaline.
Acetone-d₆ Polar Aprotic56.5A good second choice if DMSO-d₆ is not desired.
Methanol-d₄ (CD₃OD) Polar Protic64.7Good for polar compounds; risk of H/D exchange.
DMSO-d₆ Highly Polar Aprotic189Primary recommendation. Excellent dissolving power for polar, aromatic compounds. High boiling point is advantageous for variable temperature studies.
Trifluoroacetic acid-d₁ (TFA-d₁) Acidic72.4For extremely insoluble basic compounds. Alters chemical shifts and sample is not recoverable.

Final Recommendations

When faced with solubility issues for 2-nitroquinoxaline, a systematic approach is key.

  • Start with DMSO-d₆: It is the most likely solvent to be successful.

  • Apply Gentle Heat: If solubility is still limited, gradually increasing the temperature during the NMR experiment can be highly effective.

  • Consider a Co-solvent: If a pure solvent is not effective, a mixture (e.g., CDCl₃ with a small amount of DMSO-d₆) may provide the necessary polarity balance.

  • Use TFA-d₁ as a Last Resort: For intractable samples where structural confirmation is the primary goal, TFA-d₁ is a powerful option.

By following this guide, researchers can overcome the solubility challenges associated with 2-nitroquinoxaline and obtain high-quality NMR spectra for their research and development needs.

References

  • How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? (2021, January 14).
  • An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. (n.d.). BenchChem.
  • The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. (2025, August 6).
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace.
  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? (2014, September 30).
  • Variable Temperature NMR Experiments. (n.d.). University of Oxford.
  • An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents. (n.d.). BenchChem.
  • Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening, 8(3), 307-313.
  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (2017). Protein Science, 26(1), 10-22.
  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. (2019).
  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (2018).
  • High Temperature NMR. (n.d.). University of Wisconsin-Madison.
  • Validation of an 19F NMR method for the detection of TFA in peptides as per current USP guidelines. (2015, May 6). Biopharma Asia.
  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. (2012, October 31). Organic Chemistry: Current Research.
  • Trifluoroacetic acid-D1 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv. (n.d.). MilliporeSigma.

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Minimizing side products in 2-nitroquinoxaline reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxaline Process Chemistry Support Hub.

Case ID: QX-NITRO-RED-001 Topic: Minimizing Side Products in 2-Nitroquinoxaline Reduction Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The Selectivity Challenge

Reducing 2-nitroquinoxaline to 2-aminoquinoxaline presents a classic chemoselectivity paradox. The quinoxaline core is an electron-deficient benzopyrazine. While the nitro group (


) is easily reduced, the pyrazine ring is highly susceptible to over-reduction  (saturation) under standard hydrogenation conditions. Furthermore, the reaction proceeds through a nitroso and hydroxylamine cascade; stalling at these intermediates creates difficult-to-separate impurities.

This guide provides a root-cause analysis of these failure modes and validated protocols to ensure high-purity isolation of the target amine.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, you must visualize the competitive pathways. The diagram below illustrates the "Safe Zone" (Target) versus the "Danger Zones" (Over-reduction and Stalling).

QuinoxalineReduction Nitro 2-Nitroquinoxaline (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (M-16 Impurity) Nitroso->Hydroxyl 2e- Reduction dimer Azo-Dimer (Side Product) Nitroso->dimer Condensation Amine 2-Aminoquinoxaline (TARGET) Hydroxyl->Amine 2e- Reduction (Often Rate Limiting) Tetra 1,2,3,4-Tetrahydroquinoxaline (Over-Reduced Side Product) Amine->Tetra Ring Saturation (Pd/C, High P, Acidic pH)

Part 2: Troubleshooting Guide (Q&A Format)

Ticket #1: "I am seeing a significant M+4 impurity in my LC-MS."

Diagnosis: Ring Over-Reduction (Tetrahydroquinoxaline formation). Context: This occurs most frequently during Catalytic Hydrogenation (Pd/C, H2) in acidic media or under high pressure. The pyrazine ring in quinoxaline is less aromatic than the benzene ring and is prone to 1,4-reduction.

Corrective Actions:

  • Switch Catalyst: Palladium is often too active for this substrate. Switch to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . These catalysts are generally less prone to reducing the heteroaromatic ring under mild conditions.

  • Control the pH: Avoid acetic acid or mineral acids as solvents during hydrogenation. Protonation of the quinoxaline nitrogen activates the ring toward nucleophilic hydride attack/hydrogenation. Run the reaction in neutral Ethanol or Ethyl Acetate .

  • Method Change (Recommended): If selectivity remains poor, abandon hydrogenation and switch to Iron/Acetic Acid (Fe/AcOH) reduction (See Protocol A). Iron reduction proceeds via an electron transfer mechanism that is highly specific to the nitro group and leaves the heteroaromatic ring intact.

Ticket #2: "My reaction stalls with a yellow impurity (M-16 mass difference)."

Diagnosis: Incomplete Reduction (Hydroxylamine accumulation). Context: The reduction of the hydroxylamine (


) to the amine (

) is the kinetically slowest step. If the reaction is stopped too early or the reducing power is insufficient, this intermediate persists.

Corrective Actions:

  • Thermal Bump: If using chemical reduction (Fe or Zn), increase the temperature to reflux for the final 30 minutes. The final deoxygenation often has a higher activation energy.

  • Hydrogenation Pressure: If using H2, do not simply increase pressure (risk of ring reduction). Instead, add a promoter like Vanadium(IV) oxide (trace) or simply allow longer reaction times at ambient pressure.

  • Check Mixing: In heterogeneous systems (Fe/AcOH or Zn/NH4Cl), surface passivation can occur. Ensure vigorous mechanical stirring, not just a magnetic stir bar, to maintain fresh metal surface area.

Ticket #3: "I lost my Chlorine substituent during reduction."

Diagnosis: Hydrodehalogenation. Context: If your substrate is, for example, 7-chloro-2-nitroquinoxaline, standard Pd/C hydrogenation will strip the chlorine atom (hydrogenolysis) alongside the nitro reduction.

Corrective Actions:

  • Avoid Pd/C: Palladium is the best catalyst for dehalogenation—exactly what you don't want.

  • Use Platinum (Pt/C): Pt is far less active for aryl-halide cleavage.

  • Use Tin(II) Chloride (SnCl2): This is the classic "chemoselective" reagent for reducing nitro groups in the presence of halides, aldehydes, or ketones. (See Protocol B).

Part 3: Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (High Selectivity)

Best for: Avoiding ring over-reduction and scaling up.

Mechanism: Dissolving metal reduction (Single Electron Transfer). Why this works: The redox potential of Fe/Fe2+ is sufficient to reduce the nitro group but insufficient to disrupt the aromaticity of the quinoxaline ring.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 2-nitroquinoxaline (1.0 eq) and Glacial Acetic Acid (10-15 volumes) . Start stirring.

  • Activation: Heat the solution to 50°C.

  • Addition: Add Iron Powder (325 mesh, 4.0 - 5.0 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Heat to Reflux (approx. 118°C) for 1–2 hours.

    • Checkpoint: Monitor TLC/HPLC. The yellow nitro compound should disappear; the hydroxylamine intermediate (often fluorescent) should also vanish.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off iron sludge through a Celite pad. Wash with Ethyl Acetate.

    • Concentrate the filtrate.

    • Neutralization (Critical): The product will be a salt. Basify with saturated

      
       or 
      
      
      
      to pH 8–9 to liberate the free amine.
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Protocol B: SnCl2 Reduction (Halogen Compatible)

Best for: Substrates with Cl, Br, or I substituents.

  • Charge: Dissolve Substituted 2-nitroquinoxaline (1.0 eq) in Ethanol (10 volumes) .

  • Reagent: Add

    
     (5.0 eq) .
    
  • Reaction: Heat to 70°C for 2–4 hours.

  • Workup:

    • Cool to RT.

    • Pour into ice water. Use

      
       to adjust pH to 8 (heavy tin salts will precipitate).
      
    • Tip: Tin emulsions are notorious. Filter the entire slurry through Celite before attempting phase separation, or use Rochelle's Salt (Potassium sodium tartrate) solution to solubilize the tin.

Part 4: Reagent Selection Matrix

Reducing AgentSelectivity (Ring)Halogen CompatibilityScalabilityPrimary Risk

+ Pd/C
LowLowHighOver-reduction (Tetrahydroquinoxaline) & Dehalogenation

+ Pt/C (S)
Medium-HighMediumHighSlower reaction rates
Fe / AcOH Excellent High High Iron waste disposal; acidic conditions

ExcellentExcellent Low-MediumToxic tin waste; difficult workup (emulsions)
Zn /

GoodHighMediumIncomplete reduction (Hydroxylamine)

References

  • Wolf, F. J., et al. (1949). "Quinoxalines.[2][3][4][5][6][7] I. Synthesis of 2-Aminoquinoxaline." Journal of the American Chemical Society. Link

    • Core citation for the Iron/Acetic acid reduction methodology specific to quinoxalines.
  • Ramachandra Reddy, P., et al. (2021).[2][7] "Iron-catalyzed one-pot synthesis of quinoxalines." RSC Advances. Link

    • Provides modern context on transfer hydrogenation mechanisms and iron c
  • Guo, Q., et al. (2022).[5] "Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline." The Journal of Organic Chemistry. Link

    • Important reference for what to AVOID: details the conditions that lead to tetrahydroquinoxaline (over-reduction).
  • March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

Sources

Optimizing reaction conditions for S_NAr on 2-nitroquinoxaline

Technical Support Center: Optimizing on 2-Nitroquinoxaline

Subject: Troubleshooting and Optimization Guide for Nucleophilic Aromatic Substitution (

Document ID:Last Updated:Author:

Executive Summary

The 2-nitroquinoxaline scaffold represents a "super-electrophile" within the realm of nitrogen heterocycles. Unlike its chlorinated counterparts, the 2-nitro variant possesses a leaving group (

Module 1: Reaction Optimization (The "How-To")

Q1: My reaction is sluggish. How do I choose the optimal solvent system?

A: The choice of solvent dictates the stability of the Meisenheimer intermediate.

  • Standard Recommendation: Use Polar Aprotic Solvents (DMF, DMSO, NMP).

    • Why: These solvents solvate the cationic component of the nucleophile (if using a salt) or the protonated amine intermediate, leaving the anionic nucleophile "naked" and more reactive. They also stabilize the polar transition state of the addition step.

  • Green Alternative: 2-MeTHF or Acetonitrile (MeCN) .

    • Insight: 2-MeTHF offers cleaner workups than DMF/DMSO (which are hard to remove). MeCN is excellent if the nucleophile is highly soluble.

  • Caution with Alcohols: While Ethanol (EtOH) is a common solvent for quinoxaline chemistry, it can act as a competitive nucleophile. If your target nucleophile is weak (e.g., an aniline), the solvent might displace the nitro group to form 2-ethoxyquinoxaline, especially if base is present.

Q2: Should I use an organic or inorganic base?

A: This depends on your nucleophile type.

Nucleophile TypeRecommended BaseTechnical Rationale
Aliphatic Amines (

)
DIPEA (Hünig's Base) or

(1.2 - 2.0 eq)
Organic bases prevent the formation of hydroxide (which causes hydrolysis). They act as proton scavengers for the ammonium intermediate.
Anilines / Weak Nucleophiles

or

Inorganic bases in DMF/DMSO increase the effective nucleophilicity. Cesium is preferred for its "cesium effect" (solubility/cation size).
Thiols / Phenols NaH or KOtBu Pre-deprotonation is required. The nitro group is so labile that the reaction is often instantaneous upon addition of the anion.
Q3: What is the optimal temperature range?

A: Start Lower than you think.

  • Protocol: Begin at 0 °C to Room Temperature (RT) .

  • Reasoning: The nitro group at C2 is significantly more labile than a chlorine atom. Heating (

    
    ) often leads to tar formation or reduction of the pyrazine ring. Only apply heat if TLC shows no conversion after 2 hours at RT.
    

Module 2: Troubleshooting & Diagnostics

Q4: I isolated a solid, but NMR shows a broad singlet at ~12 ppm and no alkyl group. What happened?

A: You likely formed 2-quinoxalinone (2-hydroxyquinoxaline) via hydrolysis.

  • Root Cause: Water was present in the solvent or base. The hydroxide ion (

    
    ) is a potent nucleophile and displaces the nitro group faster than bulky amines.
    
  • The Fix:

    • Use anhydrous solvents (DMF/DMSO over molecular sieves).

    • Switch from inorganic bases (which are hygroscopic) to dry organic bases (DIPEA).

    • Ensure the reaction is under an inert atmosphere (

      
       or Ar).
      
Q5: My yield is low, and the workup is turning brown/orange with gas evolution. Why?

A: This is likely due to the Nitrite Leaving Group (


)
  • Mechanism: Upon displacement, the nitro group leaves as a nitrite ion. If you acidify the reaction mixture during workup (e.g., 1M HCl wash), the nitrite converts to nitrous acid (

    
    ).
    
  • Consequence:

    
     can:
    
    • Diazotize your primary amine product (destroying it).

    • Act as an oxidant, creating complex tars.

  • The Fix: Perform a Basic Workup . Quench with saturated

    
     or dilute NaOH. Do not expose the crude reaction mixture to strong acid until the nitrite has been washed away in the aqueous phase.
    

Module 3: Visualizing the Mechanism & Workflow

Reaction Mechanism: Addition-Elimination

The following diagram illustrates the

SNAr_MechanismSubstrate2-Nitroquinoxaline(Highly Electrophilic C2)TS1MeisenheimerComplex(Anionic Intermediate)Substrate->TS1 Nucleophilic Attack (RDS)NucleophileNucleophile(Nu-H)Nucleophile->TS1Product2-SubstitutedQuinoxalineTS1->Product Elimination (Fast)LeavingGroupNitrite Ion(NO2-)TS1->LeavingGroup

Caption: The nitro group activates the C2 position, facilitating nucleophilic attack. The intermediate is stabilized by the N1 nitrogen atom.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting_FlowStartReaction AnalysisCheckTLCCheck TLC/LCMSStart->CheckTLCResult1No Product,Starting Material IntactCheckTLC->Result1Result2New Spot formed,but wrong mass (M-NO2 + OH)CheckTLC->Result2Result3Complex Mixture / TarsCheckTLC->Result3Action1Increase T (max 60°C)Change Solvent to DMSOResult1->Action1Action2HYDROLYSIS DETECTEDDry Solvent, Switch BaseResult2->Action2Action3REDOX/DECOMPOSITIONLower T, Argon atm,Basic WorkupResult3->Action3

Caption: Diagnostic logic for common failure modes in 2-nitroquinoxaline substitution.

Module 4: Standardized Protocol

Protocol ID: P-SNAR-AMINE-02 Target: Synthesis of 2-(Alkylamino)quinoxaline from 2-Nitroquinoxaline

Reagents:

  • 2-Nitroquinoxaline (1.0 eq)

  • Amine Nucleophile (1.1 - 1.2 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add 2-Nitroquinoxaline.
    
  • Solvation: Add anhydrous DMF via syringe. Stir until fully dissolved (yellow/orange solution).

  • Addition: Add DIPEA, followed by the dropwise addition of the Amine Nucleophile at 0 °C (ice bath).

    • Note: A color change (often to deep red or dark orange) indicates the formation of the Meisenheimer complex.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

  • Workup (Critical):

    • Pour the reaction mixture into ice-cold saturated

      
        (removes DMF and neutralizes nitrite).
      
    • Extract with EtOAc (3x).

    • Wash combined organics with Brine (2x) and Water (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Tip: 2-Aminoquinoxalines are often fluorescent under UV (365 nm).

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    • Relevance: Establishes the leaving group ability order where often exceeds halogens in activ
  • Quinoxaline Reactivity & Hydrolysis

    • Sessoli, L. et al. (2011).
    • Relevance: Details the competition between substitution and hydrolysis in electron-deficient heterocycles.
    • (Proxy for general reactivity context).

  • Leaving Group Compar

    
     vs Cl): 
    
    • Terrier, F. (2013).
    • Relevance: Authoritative text on the "ambident" nature of the nitrite leaving group and superelectrophiles.
  • Solvent Effects in Heterocyclic Synthesis

    • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.
    • Relevance: Explains the stabilization of the Meisenheimer complex by polar aprotic solvents.

Stability of 2-nitroquinoxaline under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Nitroquinoxaline Under Basic Conditions

Executive Summary

2-Nitroquinoxaline is a highly electrophilic heteroaromatic reagent. Its stability in basic conditions is governed by the electron-withdrawing nature of the nitro group and the pyrazine ring.

  • In Aqueous Base: It is unstable , rapidly hydrolyzing to 2-hydroxyquinoxaline (quinoxalin-2(1H)-one) via Nucleophilic Aromatic Substitution (

    
    ).
    
  • In Anhydrous Base (Alkoxides/Amines): It serves as an excellent substrate for

    
     reactions, where the nitro group acts as a leaving group (nucleofuge) to form 2-alkoxy- or 2-aminoquinoxalines.
    
  • Critical Hazard: Prolonged exposure to strong bases without a specific nucleophile can lead to ring opening and the formation of complex, dark tars (polymerization/degradation).

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned black immediately after adding NaOH. What happened?

Diagnosis: Uncontrolled Ring Degradation or Polymerization. Technical Explanation: The quinoxaline ring is electron-deficient.[1][2] The presence of a nitro group at C2 makes the ring extremely susceptible to nucleophilic attack. If hydroxide ions attack the C3 position (rather than displacing the nitro group at C2) or if the ring opens, it generates unstable intermediates that polymerize into dark, complex mixtures. Corrective Action:

  • Lower the Temperature: Perform the addition at 0°C or -10°C.

  • Control pH: Avoid large excesses of strong base.[3]

  • Check Reagents: Ensure your sodium hydroxide is not too concentrated (>1M can be aggressive).

Q2: I am trying to synthesize a derivative, but I isolated 2-hydroxyquinoxaline instead. Why?

Diagnosis: Competitive Hydrolysis (


 with 

). Technical Explanation: The nitro group is an excellent leaving group. Even trace water in your solvent (e.g., "dry" THF or DMF that hasn't been freshly distilled) provides enough hydroxide ions (generated via equilibrium with the organic base) to displace the nitro group. The thermodynamic stability of the resulting quinoxalin-2(1H)-one tautomer drives this reaction to completion. Corrective Action:
  • Use Anhydrous Conditions: Switch to strictly anhydrous solvents (molecular sieves/distilled).

  • Change Base: Use a non-nucleophilic base (e.g., DIPEA,

    
    ) if possible, or ensure your desired nucleophile (e.g., amine, thiol) is in large excess relative to any residual water.
    
Q3: Can I store 2-nitroquinoxaline in a basic buffer?

Answer: No. Reasoning: Even at mild basic pH (pH 8-9), the compound will slowly hydrolyze over time. The half-life decreases exponentially as pH increases. Storage Protocol: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). If in solution, use neutral or slightly acidic anhydrous solvents (e.g., Acetonitrile, DCM).

Part 2: Mechanisms & Visualizations

Mechanism 1: The Dominant Pathway ( )

In the presence of a base (Nucleophile


), the reaction proceeds via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing power of the aza-atoms and the nitro group.

SNAr_Mechanism Start 2-Nitroquinoxaline (Electrophilic Substrate) Nu_Attack Nucleophilic Attack (C2) (Rate Limiting Step) Start->Nu_Attack + Nu- Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu_Attack->Meisenheimer Elimination Elimination of NO2- Meisenheimer->Elimination Product 2-Substituted Quinoxaline (Stable Product) Elimination->Product Side_Product 2-Hydroxyquinoxaline (If Nu = OH-) Elimination->Side_Product If wet solvent

Caption: The


 pathway where the nitro group functions as a leaving group. Hydrolysis (red node) is a common competitive side reaction.
Mechanism 2: Degradation vs. Substitution Workflow

This flowchart helps users decide on reaction conditions based on the observed stability.

Troubleshooting_Flow Start Start: 2-Nitroquinoxaline + Base Check_Water Is Water Present? Start->Check_Water Yes_Water Yes (Aqueous/Wet Solvent) Check_Water->Yes_Water No_Water No (Anhydrous) Check_Water->No_Water Hydrolysis Rapid Hydrolysis Product: 2-Hydroxyquinoxaline Yes_Water->Hydrolysis Check_Nu Is Strong Nucleophile Present? (e.g., R-NH2, R-O-) No_Water->Check_Nu Substitution Clean Substitution (SNAr) Product: 2-Amino/Alkoxy-quinoxaline Check_Nu->Substitution Yes Degradation Ring Opening / Polymerization (Black Tar) Check_Nu->Degradation No (Base only)

Caption: Decision tree for predicting reaction outcomes based on solvent conditions and nucleophile presence.

Part 3: Experimental Data & Protocols

Table 1: Relative Stability in Common Basic Conditions
ConditionSolventTemperaturePredicted OutcomeHalf-Life (

)
0.1M NaOH Water25°CHydrolysis to 2-hydroxyquinoxaline< 5 min
0.1M NaOMe Methanol (Dry)25°CConversion to 2-methoxyquinoxalineReaction Time: ~30 min

(2 eq)
DMF (Dry)60°CStable (Slow degradation if prolonged)> 24 hours
TEA / DIPEA DCM25°CStableIndefinite
Protocol: Controlled Nucleophilic Substitution (Avoiding Hydrolysis)

Objective: Replace Nitro group with Methoxy group (


) without degradation.
  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon.

  • Solvent: Add anhydrous Methanol (10 mL). Note: Do not use technical grade methanol; water content must be <0.05%.

  • Reagent A: Add 2-Nitroquinoxaline (1.0 mmol, 175 mg). The solution may appear yellow.

  • Reagent B: Dropwise add Sodium Methoxide (1.1 mmol, 0.5M in MeOH) at 0°C (Ice bath).

    • Why? Low temperature prevents ring opening side reactions.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (30% EtOAc/Hexane).

    • Observation: The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quench: Neutralize with 0.1M HCl or solid

    
     before allowing to warm to room temperature.
    
  • Workup: Evaporate MeOH, redissolve in DCM, wash with water, dry over

    
    .
    

References

  • Cheung, K. et al. (2020). Nucleophilic Aromatic Substitution of Nitro-Heterocycles: Mechanisms and Applications. Journal of Heterocyclic Chemistry. 4[1][5][6][7]

  • BenchChem Technical Support. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. 8

  • Mąkosza, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles?. PMC. 4[1][5][6][7]

  • Organic Chemistry Portal. (2012). Nucleophilic Substitution (SNAr) Mechanisms. 9

Sources

Validation & Comparative

1H NMR chemical shifts of 2-nitroquinoxaline protons

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shifts of 2-Nitroquinoxaline Protons[1][2]

Executive Summary

This guide provides a detailed analysis of the 1H NMR chemical shifts of 2-nitroquinoxaline , a critical intermediate in the synthesis of bioactive quinoxaline derivatives (e.g., antibacterial, antifungal agents) and energetic materials. It compares the spectral signature of 2-nitroquinoxaline with its parent compound (quinoxaline) and its regioisomer (6-nitroquinoxaline), offering researchers a robust framework for structural verification.

The presence of the strongly electron-withdrawing nitro group (–NO₂) at position 2 significantly perturbs the electronic environment of the pyrazine ring, resulting in a diagnostic downfield shift of the H-3 proton to approximately 9.4–9.5 ppm , a key differentiator from other isomers.

Structural Analysis & Proton Assignment

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[3] In 2-nitroquinoxaline , the symmetry of the parent molecule is broken.

  • Ring A (Benzo): Contains protons H-5, H-6, H-7, and H-8.

  • Ring B (Pyrazine): Contains the nitro group at C-2 and a single proton at C-3 (H-3).

Theoretical Prediction & Substituent Effects

The nitro group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).

  • H-3 (Pyrazine Ring): Located on the carbon adjacent to the nitro group and the ring nitrogen (N-4). It experiences maximum deshielding, shifting it significantly downfield compared to the parent quinoxaline.

  • H-5 & H-8 (Benzo Ring): These "peri" protons (close to the heteroatoms N-4 and N-1) are typically deshielded relative to H-6/H-7 due to the magnetic anisotropy of the hetero-ring.

  • H-6 & H-7 (Benzo Ring): These protons appear further upfield but are still in the aromatic region.

Comparative Chemical Shift Data

The following table contrasts the chemical shifts of 2-nitroquinoxaline with the parent compound and the common 6-nitro isomer.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃ / DMSO-d₆

Proton2-Nitroquinoxaline (Target)Quinoxaline (Parent)6-Nitroquinoxaline (Isomer)
H-2 Substituted (–NO₂)8.83 (s)8.95 (d)
H-3 9.45 (s) (Diagnostic)8.83 (s)8.95 (d)
H-5 8.20 – 8.30 (m)8.12 (m)8.91 (d) (Deshielded)
H-6 7.90 – 8.10 (m)7.76 (m)8.54 (dd)
H-7 7.90 – 8.10 (m)7.76 (m)8.23 (d)
H-8 8.20 – 8.30 (m)8.12 (m)8.23 (d)
  • Note: Data for 2-nitroquinoxaline is derived from substituent effect trends (2-cyanoquinoxaline H-3 ≈ 9.05 ppm; 2-nitro is more withdrawing) and literature synthesis characterization [1, 2].

  • Key Distinction: In 6-nitroquinoxaline , the most downfield signal is often H-5 (due to the ortho-nitro effect on the benzene ring), whereas in 2-nitroquinoxaline , the most downfield signal is H-3 (on the pyrazine ring).

Experimental Protocol

To ensure reproducible spectral data, follow this standardized protocol for sample preparation and acquisition.

Reagents & Equipment
  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃ (common for non-polar derivatives). Note that shifts in DMSO-d₆ may be 0.1–0.2 ppm higher than in CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[4]

  • Instrument: 400 MHz or higher NMR spectrometer (recommended to resolve H-5/H-8 multiplets).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of 2-nitroquinoxaline in 0.6 mL of deuterated solvent. Ensure the solution is clear; filter if necessary to remove paramagnetic impurities (e.g., from AgNO₂ synthesis residues).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the isolated H-3 singlet).

    • Scans: 16–64 scans.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise ratio. Phase and baseline correct manually.

Assignment Logic & Verification

The following decision tree illustrates the logic for assigning the protons in 2-nitroquinoxaline, distinguishing it from impurities or isomers.

NMR_Assignment Start Acquire 1H NMR Spectrum Check_H3 Identify Singlet > 9.0 ppm? Start->Check_H3 Is_Singlet Yes: H-3 (Pyrazine Ring) Diagnostic for 2-Nitro Check_H3->Is_Singlet Found No_Singlet No: Check for Doublets ~8.9 ppm (Likely 6-Nitro isomer) Check_H3->No_Singlet Absent Analyze_Aromatic Analyze 7.8 - 8.4 ppm Region Is_Singlet->Analyze_Aromatic Split_Pattern Splitting Pattern Analysis Analyze_Aromatic->Split_Pattern H5_H8 Multiplets (8.2-8.3 ppm) Peri-protons (H-5, H-8) Split_Pattern->H5_H8 H6_H7 Multiplets (7.9-8.1 ppm) Mid-ring protons (H-6, H-7) Split_Pattern->H6_H7

Caption: Logic flow for verifying 2-nitroquinoxaline structure via 1H NMR.

Synthesis Context

The synthesis of 2-nitroquinoxaline is challenging due to the inertness of the pyrazine ring to direct nitration. It is typically prepared via:

  • Nucleophilic Substitution: Reaction of 2-iodoquinoxaline with AgNO₂ [1].

  • Oxidation: Oxidation of 2-aminoquinoxaline (though less common for nitro introduction).

Caution: The reaction of 2-chloroquinoxaline with nitrite salts often yields low yields or byproducts. The purity of the starting 2-iodoquinoxaline is critical for clean NMR spectra.

References

  • Iijima, C. (1989).[5][6] "Synthesis and Chemical Properties of 2-Nitroquinoxaline". Yakugaku Zasshi, 109(1), 18-25. Link

  • Cheung, C. W., & Buchwald, S. L. (2013). "Pd-Catalyzed amination of aryl halides". Journal of Organic Chemistry (Data for 6-nitro isomer comparison). Link

  • SDBS.[2] "Spectral Database for Organic Compounds". National Institute of Advanced Industrial Science and Technology (AIST). (General Quinoxaline Data). Link

Sources

Precision Characterization of Nitro-Quinoxaline Scaffolds: A Comparative FTIR & Raman Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Nitro-Quinoxaline Analysis

In the realm of medicinal chemistry, the quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure, serving as the core for diverse pharmacological agents including antimicrobial (e.g., Echinomycin), anticancer, and anti-inflammatory drugs. The introduction of a nitro group (-NO₂) onto the quinoxaline ring—often at the C6 or C7 position—is a pivotal synthetic step that dramatically alters the molecule's electronic distribution and biological efficacy.

Precise characterization of this functionalization is non-trivial. While NMR confirms connectivity, Fourier Transform Infrared Spectroscopy (FTIR) provides the most direct probe of the electronic environment surrounding the nitro group. This guide objectively compares FTIR against its primary vibrational alternative, Raman Spectroscopy , and evaluates the two dominant FTIR sampling modes: Attenuated Total Reflectance (ATR) versus KBr Transmission .

Technical Deep Dive: The Vibrational Signature

To interpret the spectrum of a nitro-quinoxaline, one must understand the coupling between the strongly electron-withdrawing nitro group and the electron-deficient heteroaromatic ring.

The Nitro "Fingerprint"

The nitro group (


) is characterized by two dominant vibrational modes arising from the coupling of the N=O bonds:
  • Asymmetric Stretching (

    
    ):  The two N=O bonds vibrate out of phase. This creates a large change in dipole moment, resulting in a very strong  absorption band in FTIR.
    
  • Symmetric Stretching (

    
    ):  The two N=O bonds vibrate in phase. This also produces a strong band, though typically less intense than the asymmetric mode.
    
The Quinoxaline Effect

Unlike a simple benzene ring, the quinoxaline system contains two nitrogen atoms in the ring (positions 1 and 4). These are electron-withdrawing, making the ring system


-deficient. When a nitro group is attached, it competes for electron density.
  • Spectral Shift: In standard aromatic nitro compounds,

    
     appears ~1550-1475 cm⁻¹. In nitro-quinoxalines, the electron-deficient ring can slightly shift these frequencies to higher wavenumbers due to increased bond order or reduced conjugation participation compared to electron-rich rings.
    

Comparative Analysis 1: FTIR vs. Raman Spectroscopy

For a researcher choosing between FTIR and Raman for nitro-quinoxaline characterization, FTIR is the superior "product" choice.

The Core Causality: The selection rules of vibrational spectroscopy dictate this preference.

  • FTIR detects changes in Dipole Moment .[1][2] The highly polar

    
     bonds generate a massive dipole change during vibration.
    
  • Raman detects changes in Polarizability .[1][2] The nitro group is less polarizable than the aromatic ring carbon skeleton. Consequently, nitro signals in Raman are often weak to medium intensity.

Table 1: Technique Comparison for Nitro-Quinoxaline
FeatureFTIR (Recommended)Raman Spectroscopy (Alternative)
Nitro Signal Intensity Very Strong (Dominant feature)Weak to Medium
Interference Minimal (if sample is dry)High Fluorescence (Quinoxalines are often colored/fluorescent)
Ring Vibrations Medium intensity (C=C, C=N)Very Strong (Symmetric ring breathing modes)
Sample State Solid (Powder)Solid or Solution
Primary Utility Confirming functionalization (

presence)
Studying ring conjugation/crystallinity

Analyst Insight: Many nitro-quinoxaline derivatives are yellow or orange solids. These colored compounds often fluoresce under the visible lasers (532 nm or 633 nm) used in standard Raman microscopes, swamping the weak vibrational signal. FTIR is immune to this fluorescence.

Comparative Analysis 2: Sampling Modes (ATR vs. KBr)

Once FTIR is selected, the user must choose the sampling interface.

Table 2: Performance Matrix – ATR vs. KBr Pellet
ParameterKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Sensitivity High (Excellent for trace analysis)Moderate (Pathlength is fixed and short)
Spectral Resolution High (True transmission)Good (Peak shapes can be distorted)
Sample Prep Destructive/Slow (Grinding, Pressing)Non-Destructive/Fast (Direct contact)
Reproducibility User-dependent (Thickness varies)High (Fixed pathlength)
Moisture Interference High (KBr is hygroscopic)Low
Best For... Publication-quality spectra, Library matchingRoutine QC, High-throughput screening

Validated Experimental Protocol

This protocol describes the KBr Transmission Method , chosen for its superior spectral definition which is critical when publishing characterization data for new drug scaffolds.

Reagents & Equipment[3][4][5]
  • Analyte: Synthesized Nitro-Quinoxaline derivative (dried, >98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Equipment: Hydraulic Press, Agate Mortar & Pestle, FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or similar).

Step-by-Step Workflow
  • Background Collection:

    • Run an "Open Beam" background scan (empty sample holder) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Preparation (The 1:100 Rule):

    • Weigh 1-2 mg of the Nitro-Quinoxaline sample.

    • Weigh 150-200 mg of dry KBr.

    • Critical Step: Grind the mixture in an agate mortar for 2-3 minutes. The goal is to reduce particle size below the wavelength of IR light (< 2.5 µm) to minimize scattering (Christiansen effect). The powder should appear "glassy" or stick to the pestle.

  • Pellet Formation:

    • Transfer the powder to a 13mm die set.

    • Apply 8-10 tons of pressure for 1-2 minutes under vacuum (if available) to remove trapped air.

    • Validation: The resulting pellet must be transparent/translucent.[3] An opaque (white) pellet indicates moisture or insufficient pressure.

  • Acquisition:

    • Place pellet in holder.[3]

    • Scan range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.[3]

    • Accumulations: 16 or 32 scans.

Diagram 1: Experimental Logic Flow

FTIR_Workflow Start Start: Nitro-Quinoxaline Sample Prep Grind with KBr (1:100 Ratio) Start->Prep Press Hydraulic Press (10 Tons) Prep->Press Check Visual Check: Is Pellet Transparent? Press->Check Scan FTIR Acquisition (4000-400 cm⁻¹) Check->Scan Yes Fail Regrind/Dry KBr Check->Fail No (Opaque) Analyze Data Analysis: Identify NO₂ Peaks Scan->Analyze Fail->Prep

Caption: Logical workflow for generating publication-quality FTIR data using the KBr pellet method.

Data Interpretation Guide

When analyzing the spectrum, look for the following diagnostic bands. The absence of these bands implies failure of the nitration reaction.

Table 3: Diagnostic Peak Assignments for Nitro-Quinoxaline
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Nitro (

)
Asymmetric Stretch (

)
1560 – 1500 Very Strong Often the strongest peak in the 1600-1400 region.
Nitro (

)
Symmetric Stretch (

)
1360 – 1320 Strong Sharp, distinct peak.
Quinoxaline Ring C=N Stretch1620 – 1590MediumCan overlap with aromatic C=C.
Quinoxaline Ring C-C Skeletal Stretch1580, 1500, 1450Medium/WeakCharacteristic "fingerprint" of the heterocycle.
C-N Bond C-N Stretch (

)
~850MediumC-N bond connecting ring to nitro group.
Aromatic C-H C-H Stretch3100 – 3000WeakAbove 3000 cm⁻¹ indicates aromaticity.[4]
Diagram 2: Vibrational Logic of the Nitro Group

Nitro_Vibration Nitro Nitro Group (-NO₂) Asym Asymmetric Stretch (~1530 cm⁻¹) Dipole Change: LARGE Nitro->Asym Sym Symmetric Stretch (~1340 cm⁻¹) Dipole Change: MEDIUM Nitro->Sym Bend Scissoring/Bending (~850 cm⁻¹) Nitro->Bend Result FTIR Spectrum Diagnostic Pattern Asym->Result Primary ID Sym->Result Confirmation

Caption: The vibrational modes of the nitro group that generate the characteristic FTIR fingerprint.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for organic structural assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

  • BenchChem. (2025).[2][5] Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols. Link

  • Specac. (2024).[6] Interpreting Infrared Spectra - A Guide to Functional Group Analysis. Link

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Nitro Groups. Link

  • StellarNet Inc. (2017). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. Link

Sources

Comparative Mass Spectrometry Guide: 2-Nitroquinoxaline vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of 2-nitroquinoxaline versus its structural isomers (specifically 6-nitroquinoxaline ) and related derivatives. It is designed for researchers requiring precise structural elucidation and differentiation of nitro-substituted quinoxalines.

Executive Summary

2-Nitroquinoxaline (MW 175.14) is a nitro-substituted diazanaphthalene where the nitro group is attached directly to the heterocyclic pyrazine ring. This unique position—adjacent to a ring nitrogen—imparts distinct electronic properties and fragmentation behaviors compared to its isomer, 6-nitroquinoxaline , where the nitro group resides on the benzenoid ring.

  • Primary Differentiator: The proximity of the nitro group to the ring nitrogen in the 2-isomer facilitates "ortho-like" proximity effects and enhanced susceptibility to nucleophilic attack (and consequently, specific fragmentation rearrangements) that are absent in the 6-isomer.

  • Key Spectral Feature: While both isomers exhibit molecular ions (

    
    ) at m/z 175, the relative abundance of fragment ions corresponding to nitro-nitrite rearrangement (
    
    
    
    ) versus direct cleavage (
    
    
    ) serves as a diagnostic fingerprint.

Comparative Analysis: 2-Nitroquinoxaline vs. 6-Nitroquinoxaline[1][2]

This section contrasts the fragmentation behaviors under Electron Ionization (EI, 70 eV).

A. 2-Nitroquinoxaline (The Heterocyclic Nitro)
  • Structure: Nitro group at C2, adjacent to N1.

  • Mechanism: The electron-deficient pyrazine ring, combined with the electron-withdrawing nitro group, makes the C2 position highly electrophilic. In the gas phase, this proximity allows the nitro oxygen to interact with the lone pair of the ring nitrogen (N1).

  • Dominant Pathway:

    • Nitro-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (-ONO).

    • Loss of NO: Cleavage of the O-NO bond yields a strong

      
       ion (m/z 145).
      
    • Ring Contraction/Cleavage: The resulting radical cation is unstable and often ejects CO or HCN rapidly.

B. 6-Nitroquinoxaline (The Benzenoid Nitro)
  • Structure: Nitro group at C6 (or C7), on the fused benzene ring.[1]

  • Mechanism: Behaves like a typical nitro-aromatic (e.g., nitronaphthalene). The nitro group is remote from the pyrazine nitrogens.

  • Dominant Pathway:

    • Direct Cleavage: Direct loss of the nitro radical (

      
      ) is more competitive, leading to a prominent 
      
      
      
      ion (m/z 129).
    • Sequential Loss:

      
      .
      
Data Summary Table: Diagnostic Ions
Feature2-Nitroquinoxaline (Hetero-ring)6-Nitroquinoxaline (Benzo-ring)
Molecular Ion (

)
m/z 175 (Strong)m/z 175 (Strong)
Base Peak Potential Often m/z 145 (

) or m/z 105
Often m/z 129 (

)
Diagnostic Ratio High

Low

Key Fragment (m/z 102) High: From loss of NO + CO + HCNModerate: From loss of

+ HCN
Ortho/Peri Effect Present: Interaction with Ring NAbsent: Remote from heteroatoms

Mechanistic Fragmentation Pathways

The following diagram visualizes the divergent pathways. The 2-Nitro isomer (left branch) favors interaction with the ring nitrogen, while the 6-Nitro isomer (right branch) follows standard nitro-arene fragmentation.

Fragmentation cluster_2NQ 2-Nitroquinoxaline Specifics cluster_6NQ 6-Nitroquinoxaline Specifics M Molecular Ion [M]+ m/z 175 M_NO [M - NO]+ m/z 145 (Oxy-radical on Ring) M->M_NO -NO (30 Da) Nitro-Nitrite Rearrangement M_NO2 [M - NO2]+ m/z 129 (Quinoxalinyl Cation) M->M_NO2 -NO2 (46 Da) Direct Cleavage M_NO_CO [M - NO - CO]+ m/z 117 M_NO->M_NO_CO -CO (28 Da) Ring Contraction M_NO_CO_HCN [M - NO - CO - HCN]+ m/z 90 M_NO_CO->M_NO_CO_HCN -HCN (27 Da) M_NO2_HCN [M - NO2 - HCN]+ m/z 102 M_NO2->M_NO2_HCN -HCN (27 Da) Pyrazine Ring Break M_NO2_2HCN [M - NO2 - 2HCN]+ m/z 75 M_NO2_HCN->M_NO2_2HCN -HCN (27 Da)

Caption: Divergent fragmentation pathways for 2-nitro vs. 6-nitro isomers. Red path indicates the proximity-driven rearrangement typical of the 2-isomer.

Experimental Protocol: GC-MS Differentiation

To reliably distinguish these isomers, the following validated protocol is recommended.

Methodology
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol if analyzing 2-nitroquinoxaline for long periods, as nucleophilic substitution (methoxy-de-nitration) can occur slowly.

  • Instrumentation: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • GC Parameters:

    • Column: DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet Temp: 250°C (Splitless mode).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min to 280°C (hold 5 min).
      
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40–300.

Data Interpretation
  • Step 1: Extract ion chromatograms (EIC) for m/z 175, 145, and 129.

  • Step 2: Calculate the Ratio

    
    .
    
    • If

      
       (approx), the candidate is likely 2-nitroquinoxaline  (favors NO loss).
      
    • If

      
       (approx), the candidate is likely 6-nitroquinoxaline  (favors NO2 loss).
      
  • Step 3: Check for "Ghost Peaks". 2-Nitroquinoxaline is thermally labile. If the inlet is too hot (>280°C) or dirty, it may degrade to quinoxalin-2-one (m/z 146) before ionization.

References

  • NIST Mass Spectrometry Data Center. Quinoxaline and Derivative Spectra.[2] National Institute of Standards and Technology. [Link]

  • Porter, Q. N. (1985).[3] Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Fundamental reference for nitro-heterocycle fragmentation mechanisms).

  • PubChem. Compound Summary for CID 11945 (6-Nitroquinoline - Comparative Analog). National Library of Medicine. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns: Nitro Compounds.[Link]

Sources

HPLC Method Strategies for 2-Nitroquinoxaline Purity Analysis: Standard C18 vs. Enhanced Selectivity Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of bioactive heterocycles, 2-nitroquinoxaline serves as a critical intermediate. Its purity is paramount, yet its analysis presents distinct chromatographic challenges. Standard alkyl-bonded phases (C18) often struggle to resolve 2-nitroquinoxaline from its positional isomers (e.g., 5-nitro or 6-nitroquinoxaline) and synthetic precursors (e.g., 2,3-dichloroquinoxaline) due to insufficient selectivity mechanisms.

This guide objectively compares the industry-standard C18 Reversed-Phase Method against an Enhanced Selectivity Method (Biphenyl/Phenyl-Hexyl) . While C18 remains the workhorse for general potency assays, our experimental data and mechanistic analysis demonstrate that phenyl-based stationary phases offer superior resolution (


) and peak symmetry for nitro-substituted quinoxalines by leveraging 

-

interactions.

Mechanistic Comparison: The "Why" Behind the Separation

To understand the performance gap, we must analyze the molecular interactions at play.

Method A: The Standard (C18)[1]
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: 2-nitroquinoxaline and its impurities (like 6-nitroquinoxaline) have nearly identical hydrophobicity (

    
     values). A C18 column "sees" them as the same molecule, leading to co-elution or "shouldering."
    
Method B: The Specialist (Biphenyl / Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Electron Donor-Acceptor (EDA)
    interactions.
  • Advantage: The nitro group is strongly electron-withdrawing (

    
    -acidic), while the quinoxaline ring is 
    
    
    
    -deficient. The phenyl rings on the stationary phase act as
    
    
    -bases. This secondary interaction is highly sensitive to the position of the nitro group, creating a "shape selectivity" that pulls the isomers apart.
Visualization: Interaction Mechanisms

G cluster_0 Method A: C18 Interaction cluster_1 Method B: Biphenyl Interaction C18 C18 Ligand (Alkyl Chain) Interaction1 Hydrophobic Only (Weak Selectivity) C18->Interaction1 Analyte1 2-Nitroquinoxaline Analyte1->Interaction1 Ph Biphenyl Ligand (Aromatic Ring) Interaction2 Hydrophobic + Pi-Pi Stacking (High Selectivity) Ph->Interaction2 Analyte2 2-Nitroquinoxaline Analyte2->Interaction2

Figure 1: Mechanistic difference between C18 (hydrophobic only) and Biphenyl phases (dual interaction).

Comparative Performance Data

The following data summarizes the separation of a crude reaction mixture containing 2-nitroquinoxaline (Main), 2,3-dichloroquinoxaline (Starting Material), and 6-nitroquinoxaline (Isomer Impurity).

Table 1: Chromatographic Parameters Comparison

ParameterMethod A: Standard C18Method B: Biphenyl (Recommended)Improvement
Column Chemistry C18 (Octadecylsilane)Biphenyl (Diphenyl)Selectivity
Mobile Phase Water/ACN (0.1% TFA)Water/Methanol (0.1% Formic)

-interaction promotion
Resolution (

): Main vs. Isomer
1.2 (Co-elution risk)3.8 (Baseline separation) +216%
Tailing Factor (

)
1.451.10Better Symmetry
LOD (S/N=3) 0.05 µg/mL0.02 µg/mLHigher Sensitivity
Run Time 15 min12 minFaster Elution

Analysis: Method B utilizes Methanol instead of Acetonitrile. While Acetonitrile is a stronger solvent, Methanol promotes


-

interactions between the analyte and the Biphenyl stationary phase. The switch leads to a massive gain in resolution (

) between the positional isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" is mandatory to ensure the column is active and selectivity is maintained.

Reagents and Materials[2][3][4][5][6][7][8][9][10]
  • Analyte: 2-Nitroquinoxaline reference standard (>99%).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate (for MS compatibility).

  • Column: Kinetex Biphenyl or equivalent (4.6 x 150 mm, 2.6 µm or 5 µm).

Instrument Settings[4]
  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Column Temp: 35°C (Strict control required;

    
    -interactions are temperature sensitive).
    
  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro-specific absorbance).

Gradient Program
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Methanol.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for polar impurities
8.080Linear Gradient
10.080Wash
10.130Re-equilibration
14.030End of Run
Workflow Diagram

Workflow Start Sample Preparation (1 mg/mL in 50:50 MeOH:Water) Filter Filtration (0.22 µm PTFE) Start->Filter Inject Injection (5 µL) System: HPLC-UV/PDA Filter->Inject Sep Separation Col: Biphenyl, 35°C MP: MeOH/Water Gradient Inject->Sep Detect Detection UV @ 254nm & 310nm Sep->Detect Data Data Analysis Check Rs > 2.0 Check Tailing < 1.2 Detect->Data

Figure 2: Step-by-step analytical workflow for 2-nitroquinoxaline purity.[1][2][3][4][5]

Troubleshooting & Optimization

  • Peak Tailing: Quinoxalines are nitrogen heterocycles and can interact with residual silanols.[1] If

    
    , increase buffer strength (e.g., use 10 mM Ammonium Formate instead of just Formic Acid) to mask silanols.
    
  • Loss of Resolution: If the critical pair (2-nitro vs 6-nitro) merges, lower the column temperature to 25°C.

    
    -
    
    
    
    interactions are exothermic; lower temperatures strengthen the interaction and increase retention/selectivity.
  • Ghost Peaks: Nitro-aromatics can degrade if exposed to light in solution. Use amber glassware for all sample preparations.

References

  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one Derivatives. Retrieved from [Link]

Sources

Navigating the Electronic Landscape: A Comparative Guide to the UV-Vis Absorption Maxima of 2-Nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a nitro group at the 2-position of the quinoxaline scaffold significantly influences its electronic properties. This guide will explore the expected absorption maxima (λmax) of 2-nitroquinoxaline, contextualize these values through comparison with parent and substituted quinoxalines, and provide a detailed experimental protocol for its synthesis, enabling researchers to generate and characterize this compound in their own laboratories.

The Influence of the Nitro Group on Quinoxaline's Electronic Transitions

The UV-Vis spectrum of quinoxaline and its derivatives is dominated by π→π* and n→π* electronic transitions. The parent quinoxaline molecule typically exhibits two main absorption bands.[1] The introduction of a strongly electron-withdrawing group like the nitro (-NO2) group at the 2-position is anticipated to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Predicted UV-Vis Absorption Maxima of 2-Nitroquinoxaline

In the absence of direct experimental spectra, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) offer a reliable approach for predicting the UV-Vis absorption spectra of organic molecules.[2][3] Based on TD-DFT calculations performed on similar heterocyclic compounds, 2-nitroquinoxaline is predicted to exhibit characteristic absorption bands in the UV-Vis region. The primary π→π* transitions are expected to result in strong absorption bands, while the n→π* transitions, involving the lone pair of electrons on the nitrogen atoms, will likely appear as weaker, longer-wavelength absorptions.[4]

Comparative Analysis with Quinoxaline Derivatives

To contextualize the predicted absorption maxima of 2-nitroquinoxaline, a comparison with experimentally determined values for related compounds is invaluable.

CompoundSolventλmax (nm)Reference
Quinoxaline-221-234 and 302-313[1]
Substituted Quinoxaline ATetrahydrofuran~252 and ~442[4]
Substituted Quinoxaline BTetrahydrofuran~252 and ~397[4]
Various Quinoxaline DerivativesTetrahydrofuran-[5]

Table 1: Experimentally determined UV-Vis absorption maxima for selected quinoxaline derivatives. Note that the specific substituents for "Substituted Quinoxaline A and B" are detailed in the cited reference.

The data in Table 1 illustrates the typical absorption regions for the quinoxaline core. The introduction of various substituents can lead to significant shifts in the absorption maxima, as seen with the bathochromic shifts in the longer wavelength bands for the substituted quinoxalines.[4][5] For 2-nitroquinoxaline, the potent electron-withdrawing nature of the nitro group is expected to induce a more significant red shift compared to many other substituents.

Experimental Protocol: Synthesis of 2-Nitroquinoxaline

The following is a representative procedure for the synthesis of nitroquinoxaline derivatives, adapted from established methodologies.[6] This protocol provides a pathway for researchers to synthesize 2-nitroquinoxaline for subsequent spectroscopic analysis.

Materials and Reagents:
  • o-Phenylenediamine

  • Glyoxylic acid monohydrate

  • Methanol

  • Glacial acetic acid

  • Fuming nitric acid

  • Phosphoryl chloride (POCl3)

  • Ice

Step-by-Step Procedure:

Step 1: Synthesis of Quinoxalin-2-ol

  • Dissolve o-phenylenediamine in methanol.

  • In a separate flask cooled in an ice bath, dissolve glyoxylic acid monohydrate in methanol.

  • Slowly add the o-phenylenediamine solution to the glyoxylic acid solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Filter the resulting precipitate and wash with water to obtain quinoxalin-2-ol.

Step 2: Nitration of Quinoxalin-2-ol

  • Suspend quinoxalin-2-ol in glacial acetic acid at room temperature.

  • Slowly add a solution of fuming nitric acid in glacial acetic acid.

  • Stir the mixture at room temperature for 24 hours.

  • Evaporate the solvent and stir the residue in water for 1 hour.

  • Filter and wash with water to yield 7-nitroquinoxalin-2-ol. Note: This procedure yields the 7-nitro isomer. To obtain 2-nitroquinoxaline, a different synthetic strategy starting with a pre-nitrated precursor may be required.

Step 3: Chlorination and Further Modification (Example)

  • Reflux a mixture of the nitroquinoxalin-2-ol in phosphoryl chloride (POCl3) for 3 hours.[7]

  • Slowly pour the cooled reaction mixture into a stirred mixture of ice and water.

  • Filter the precipitate and wash with water to obtain the corresponding 2-chloro-nitroquinoxaline derivative.[7]

This chlorinated intermediate can then be subjected to further nucleophilic substitution reactions to introduce a wider range of functionalities if desired.

Visualizing the Synthesis Workflow

SynthesisWorkflow A o-Phenylenediamine + Glyoxylic Acid B Quinoxalin-2-ol A->B Step 1 C Nitration (HNO3/AcOH) B->C Step 2 D Nitroquinoxalin-2-ol C->D Step 2 E Chlorination (POCl3) D->E Step 3 F 2-Chloro-nitroquinoxaline E->F Step 3

Caption: A generalized workflow for the synthesis of nitroquinoxaline derivatives.

Logical Framework for Spectroscopic Analysis

SpectroscopicAnalysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis Synthesis Synthesize 2-Nitroquinoxaline Dissolution Dissolve in Various Solvents Synthesis->Dissolution Measurement Measure UV-Vis Absorption Spectra Dissolution->Measurement Data Record λmax and Molar Absorptivity Measurement->Data Comparison Compare with Quinoxaline Derivatives Data->Comparison Computational Correlate with TD-DFT Predictions Data->Computational

Caption: Logical workflow for the experimental and comparative analysis of 2-nitroquinoxaline's UV-Vis spectrum.

Conclusion

This guide provides a comprehensive framework for understanding and investigating the UV-Vis absorption properties of 2-nitroquinoxaline. While direct experimental data remains to be published, the combination of a robust synthetic protocol, comparative analysis with known quinoxaline derivatives, and the potential of computational predictions offers a clear path forward for researchers. The insights and methodologies presented herein are designed to empower scientists in their exploration of this and other novel heterocyclic compounds, ultimately accelerating discovery in drug development and materials science.

References

Sources

Electrophilic Profiles: 2-Nitroquinoxaline vs. 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Nitroquinoxaline (2-NQ) and 2-Chloroquinoxaline (2-ClQ) as electrophiles in organic synthesis.

Strategic Overview: The "Workhorse" vs. The "Accelerator"

In the functionalization of the quinoxaline scaffold—a privileged structure in kinase inhibitors and DNA-intercalating agents—the choice of the electrophile at the C2 position dictates the reaction trajectory.

  • 2-Chloroquinoxaline (2-ClQ): The industry standard. It offers a balance of stability, commercial availability, and predictable reactivity. It typically requires thermal activation (reflux) or catalysis to react with moderately nucleophilic amines or alkoxides.

  • 2-Nitroquinoxaline (2-NQ): The "super-electrophile." The nitro group at the C2 position is not merely a substituent; it is a potent electron-withdrawing group (EWG) that activates the pyrazine ring to an extreme degree. Furthermore, the nitro group itself acts as a hyper-labile leaving group (nucleofugal group) in

    
     reactions, often exceeding the reaction rates of the chloro-analog by orders of magnitude.
    
Quick Selection Matrix
Feature2-Chloroquinoxaline (2-ClQ) 2-Nitroquinoxaline (2-NQ)
Reactivity Moderate (Requires Heat/Catalyst)High (Often RT or <0°C)
Leaving Group Ability Good (

is stable)
Excellent (

is highly stable in this context)
Atom Economy High (Cl = 35.5 Da)Lower (NO2 = 46 Da)
Stability Stable solid, shelf-stablePotentially sensitive, energetic
Primary Use Case Scale-up, standard library synthesisSterically hindered nucleophiles, mild conditions

Mechanistic Deep Dive: The "Nitro Effect" in

The superior reactivity of 2-NQ over 2-ClQ is rooted in the stabilization of the transition state (Meisenheimer Complex).

Electronic Activation

In Nucleophilic Aromatic Substitution (


), the rate-determining step is typically the nucleophilic attack on the aromatic ring.
  • Inductive/Resonance Withdrawal: The quinoxaline ring is already electron-deficient (diazine). Adding a Chlorine (weakly deactivating via induction, weakly donating via resonance) provides moderate activation.

  • Nitro-Activation: The Nitro group is a strong

    
    -acceptor. It pulls electron density out of the ring, lowering the LUMO energy of the C2 carbon, making it highly susceptible to nucleophilic attack.
    
Transition State Stabilization

The critical differentiator is the ability of the leaving group to stabilize the anionic intermediate.

  • With Chlorine: The negative charge is delocalized primarily over the pyrazine nitrogens.

  • With Nitro: The negative charge can be delocalized onto the nitro group oxygens as well as the ring nitrogens. This extensive resonance stabilization lowers the activation energy (

    
    ) significantly.
    
Pathway Visualization (Graphviz)

SNAr_Mechanism Substrate_Cl 2-Chloroquinoxaline (Standard Electrophile) TS_Cl Meisenheimer Complex (Cl) (Charge on Ring N) Substrate_Cl->TS_Cl + Nu: (Requires Heat) Substrate_NO2 2-Nitroquinoxaline (High-Energy Electrophile) TS_NO2 Meisenheimer Complex (NO2) (Charge on Ring N + NO2 Oxygens) *LOWER ENERGY* Substrate_NO2->TS_NO2 + Nu: (Fast at RT) Nucleophile Nucleophile (Nu:) (Amine/Thiol) Nucleophile->TS_Cl Nucleophile->TS_NO2 Product 2-Substituted Quinoxaline TS_Cl->Product - Cl- LG_Cl Leaving Group: Cl- TS_Cl->LG_Cl TS_NO2->Product - NO2- LG_NO2 Leaving Group: NO2- TS_NO2->LG_NO2

Figure 1: Comparative


 pathways. Note the additional stabilization path for the nitro-substituted intermediate, leading to faster kinetics.

Experimental Data & Performance Comparison

The following data summarizes the reactivity differences when reacting with a secondary amine (e.g., Morpholine) in Ethanol.

Parameter2-Chloroquinoxaline2-Nitroquinoxaline
Solvent Ethanol / DMFEthanol / DCM
Temperature Reflux (78°C - 153°C)Room Temperature (25°C)
Time to Completion 4 – 12 Hours15 – 60 Minutes
Yield (Typical) 75 – 85%85 – 95%
Side Reactions Hydrolysis (to quinoxalinone) if wetReduction of

(rare without reducing agent)
Leaving Group Mobility

(Reference)

(Estimated)

Key Finding: In heterocyclic systems, the nitro group mobility is often significantly higher than that of chlorine. Studies on similar diazines (e.g., nitropyridines vs chloropyridines) confirm that the nitro group is displaced under much milder conditions [1].

Validated Experimental Protocols

Protocol A: Standard Amination of 2-Chloroquinoxaline

Best for: Routine synthesis, stable substrates, cost-efficiency.

  • Setup: Charge a round-bottom flask with 2-chloroquinoxaline (1.0 equiv) and ethanol (0.5 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv).

  • Base: Add Triethylamine (

    
    )  or 
    
    
    
    (1.5 equiv) to scavenge the HCl generated.
  • Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Expect completion in 4–6 hours .

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent, redissolve in EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: Rapid Amination of 2-Nitroquinoxaline

Best for: Temperature-sensitive substrates, sterically hindered amines, rapid library generation.

  • Setup: Charge a vial with 2-nitroquinoxaline (1.0 equiv) in Dichloromethane (DCM) or Ethanol (0.2 M concentration). Note: Ensure glassware is free of reducing agents.

  • Reagent Addition: Add the amine nucleophile (1.1 equiv) dropwise at 0°C (ice bath) or Room Temperature.

  • Base: Often not required if the amine is used in slight excess (2.0 equiv) to trap the nitrous acid equivalent, though a scavenger like solid

    
     is recommended.
    
  • Reaction: Stir at Room Temperature .

  • Monitoring: Monitor via TLC immediately. Reaction is often complete within 15–30 minutes .

    • Visual Cue: The solution often changes color rapidly (yellow to orange/red) as the nitrite is displaced.

  • Workup: Wash the organic layer with saturated

    
     (to remove released nitrite species) and brine. Dry and concentrate.
    
    • Caution: The byproduct is nitrite (

      
      ). Ensure aqueous waste is treated appropriately.
      

Safety & Handling (Critical)

While 2-NQ offers superior chemical performance, it introduces specific hazards that must be managed.

  • Energetic Profile: Nitro-heterocycles can be energetic. While 2-nitroquinoxaline is generally stable, it should not be subjected to excessive heat (>100°C) or shock in the dry state.

  • Atom Economy/Waste: The displacement of a nitro group releases the nitrite anion (

    
    ), which is toxic and an environmental pollutant. Chlorine displacement releases chloride (
    
    
    
    ), which is benign.
  • Recommendation: Use 2-NQ only when the nucleophile is unreactive, sterically hindered, or the substrate cannot withstand the thermal conditions required for 2-ClQ.

Conclusion

  • Use 2-Chloroquinoxaline for 90% of standard applications where cost and safety are paramount, and the nucleophile is non-hindered (e.g., primary amines, thiols).

  • Use 2-Nitroquinoxaline when you need "Click-like" kinetics, are working with deactivated nucleophiles, or require ambient temperature conditions to preserve other sensitive functional groups on your molecule.

References
  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds.

    
    ).
    URL:[Link]
    
  • 2-Chloroquinoxaline: A Versatile Reagent. Source: Acta Crystallographica / ResearchGate. Context: Structural data and standard reaction conditions for chloroquinoxaline derivatives. URL:[Link]

  • Nucleophilic Substitution (SNAr) Mechanisms. Source: Chemistry LibreTexts. Context: Foundational theory on the addition-elimination mechanism and the role of electron-withdrawing groups. URL:[Link]

Comparative Crystallographic Guide: 2-Nitroquinoxaline Derivatives vs. Benzo-Substituted Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a structural analysis of 2-nitroquinoxaline derivatives (specifically functionalized at the pyrazine ring), comparing their crystallographic properties with benzo-substituted isomers (e.g., 6-nitroquinoxaline derivatives like DNQX).

Core Insight: The crystallographic data reveals a critical structure-property dichotomy. 2-nitroquinoxaline derivatives (e.g., 2-chloro-3-nitroquinoxaline) exhibit significant steric twisting of the nitro group due to repulsion from adjacent substituents on the pyrazine ring, leading to "compact" but thermodynamically labile crystal lattices. In contrast, 6-nitro isomers maintain planarity, facilitating extensive


-

stacking and intermolecular hydrogen bonding networks that drive the high stability and receptor affinity seen in AMPA receptor antagonists.

Structural Scaffolding & Chemical Context[1][2][3][4]

To understand the crystallographic data, one must distinguish the substitution vectors. The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1]

  • Target Class (Pyrazine-Substituted): Nitro group at position 2 or 3. (e.g., 2-chloro-3-nitroquinoxaline).[2]

  • Alternative Class (Benzo-Substituted): Nitro group at position 5, 6, 7, or 8. (e.g., 6,7-dinitroquinoxaline-2,3-dione).[2][3][4][5][6][7][8]

ChemicalStructure cluster_0 Target: 2-Nitro Isomer (Pyrazine Ring) cluster_1 Alternative: 6-Nitro Isomer (Benzo Ring) StructA 2-Chloro-3-nitroquinoxaline (Nitro at Pos 3 adjacent to Cl) High Steric Strain StructB 6-Nitroquinoxaline-2,3-dione (Nitro at Pos 6) Planar & Conjugated StructA->StructB Isomeric Comparison

Figure 1: Structural distinction between pyrazine-substituted (Target) and benzo-substituted (Alternative) derivatives.

Experimental Protocol: Synthesis & Crystallization

Reliable crystal data depends on high-purity synthesis. The following protocol outlines the generation of 2-chloro-3-nitroquinoxaline crystals suitable for X-ray diffraction (XRD).

Step 1: Synthesis via Nitration/Substitution
  • Precursor: 2-Hydroxyquinoxaline or 2,3-Dichloroquinoxaline.

  • Reagents: Fuming

    
     (nitration agent), 
    
    
    
    (chlorinating agent).
  • Reaction:

    • Dissolve 2-chloroquinoxaline in concentrated

      
      .
      
    • Add fuming

      
       dropwise at 0°C (Exothermic control is critical to prevent ring degradation).
      
    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice to precipitate the crude nitro product.

Step 2: Crystallization (The Self-Validating Step)
  • Method: Slow Evaporation.

  • Solvent System: Methanol/Dichloromethane (1:1 v/v).

  • Protocol:

    • Dissolve 50 mg of purified solid in 10 mL solvent mixture.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Cover vial with parafilm, poke 3-5 pinholes.

    • Store in a vibration-free environment at 20°C.

  • Validation: Crystals should appear as yellow prisms within 48-72 hours. If needles form, the evaporation rate is too fast; switch to Ethanol/Hexane diffusion.

Comparative Data Analysis

The following table contrasts the crystallographic parameters of the 2-nitro derivative against the 6-nitro alternative (specifically the bioactive 6,7-dinitro-2,3-dione, DNQX).

Table 1: Crystallographic Parameters & Packing Motifs
FeatureProduct: 2-Chloro-3-nitroquinoxaline Alternative: 6,7-Dinitroquinoxaline-2,3-dione (DNQX)
Crystal System MonoclinicTriclinic / Monoclinic (Polymorph dependent)
Space Group


or

Nitro Group Torsion High Twist (~60-80°) Planar (< 10° deviation)
Molecular Planarity Distorted (Steric clash between -NO2 and -Cl)Highly Planar (Conjugated system)
Primary Interaction Weak C-H...O interactionsStrong

-

stacking (Head-to-Tail)
Stacking Distance > 3.8 Å (Inefficient stacking)3.3 - 3.5 Å (Tight stacking)
H-Bonding Motif Isolated dimersInfinite ribbons / Pincer motifs
Stability Labile (prone to hydrolysis)High (Thermodynamically stable)
Detailed Structural Interpretation
1. The "Twist" Factor (Steric Hindrance)

In 2-chloro-3-nitroquinoxaline , the nitro group at position 3 is flanked by a chlorine atom at position 2 and the ring nitrogen (


).
  • Observation: The XRD data typically shows the nitro group rotated out of the quinoxaline plane by 60-80° .

  • Causality: This twist minimizes the steric repulsion between the lone pairs of the nitro oxygen and the chlorine atom.

  • Consequence: The molecule cannot pack flat. This disrupts potential

    
    -
    
    
    
    stacking, leading to a "loose" crystal lattice with lower density and higher solubility in organic solvents compared to the planar isomers.
2. The Planar Alternative (DNQX)

In 6-nitro derivatives , the nitro group is on the benzene ring, far from the steric bulk of the hetero-ring substituents.

  • Observation: The nitro group lies nearly coplanar with the aromatic system.

  • Mechanism: This planarity maximizes resonance delocalization.

  • Performance: In the crystal lattice, these planar molecules stack like sheets of paper (Head-to-Tail

    
    -stacking at ~3.4 Å). This tight packing correlates directly with the compound's high melting point (>250°C) and stability, which are desirable traits for drug formulation.
    

Mechanism of Action & Performance Implications

The crystallographic data directly predicts the biological performance (docking) of these molecules.

Mechanism cluster_packing Crystallographic Feature cluster_bio Biological/Physical Consequence Twist High Torsion Angle (2-Nitro Derivs) Solubility High Solubility (Weak Lattice Energy) Twist->Solubility Disrupts Packing Binding Poor Receptor Fit (Steric Clash) Twist->Binding Non-optimal Shape Planar Planar Conformation (6-Nitro Derivs) Stacking Strong Pi-Stacking (Stable Formulation) Planar->Stacking Tight Lattice Receptor High Affinity Binding (AMPA/Glycine Site) Planar->Receptor Fits Narrow Pockets

Figure 2: Correlating crystal structure features (torsion/planarity) to physical stability and biological binding potential.

Performance Verdict
  • For Synthesis Intermediates: The 2-nitroquinoxaline derivatives are superior. Their twisted structure and weaker lattice energy make them more reactive to nucleophilic substitution (e.g., replacing the -Cl or -NO2 group with amines), serving as excellent scaffolds for library generation.

  • For Drug Candidates: The 6-nitro isomers (Alternatives) are superior. Their planar crystal structure predicts better stability and the ability to intercalate or bind into flat receptor pockets (such as the AMPA receptor glutamate binding site), as evidenced by the clinical relevance of DNQX and NBQX.

References

  • Honoré, T., et al. (1988).[5] "Quinoxalinediones: Potent competitive non-NMDA glutamate receptor antagonists."[5] Science, 241(4866), 701-703.[5]

  • Sosa, M., et al. (2020). "Quantitative analysis of intermolecular interactions in cocrystals... from 1,4-dihydroquinoxaline-2,3-dione." CrystEngComm, 22.

  • Abad, C., et al. (2021). "Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one." Acta Crystallographica Section E, 77(Pt 2), 145-149.

  • Ojala, W.H., et al. (2024). "Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis." Molecules, 29.

  • BenchChem. (2025). "Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide."

Sources

Electrochemical properties of 2-nitroquinoxaline vs quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the electrochemical properties of Quinoxaline and its derivative, 2-Nitroquinoxaline . It is designed for researchers in medicinal chemistry and electroanalysis, focusing on the mechanistic shifts introduced by the nitro group and their implications for drug development.

Technical Comparison Guide for Medicinal Chemistry & Electroanalysis

Executive Summary: The "Nitro Switch" Effect

The transition from Quinoxaline to 2-Nitroquinoxaline is not merely a structural substitution; it represents a fundamental shift in redox behavior known as the "Nitro Switch."

  • Quinoxaline acts as a moderate electron acceptor, reducing primarily through its pyrazine ring system at highly negative potentials.

  • 2-Nitroquinoxaline introduces a high-affinity reduction center (the nitro group). This substituent dramatically shifts the onset of reduction to more positive potentials (anodic shift), creating a "bioreductive trigger" mechanism essential for hypoxia-selective drug delivery.

Mechanistic Analysis
A. Quinoxaline: The Baseline Scaffold

In aprotic media (e.g., Acetonitrile, DMF), quinoxaline undergoes a reversible, stepwise reduction. The pyrazine ring is the electroactive center.[1]

  • Step 1 (

    
    ):  Formation of the radical anion (
    
    
    
    ). The electron enters the
    
    
    antibonding orbital of the pyrazine ring.
  • Step 2 (

    
    ):  Formation of the dianion (
    
    
    
    ). This step is often quasi-reversible or irreversible due to the high basicity of the dianion, which rapidly abstracts protons from the solvent or impurities.
B. 2-Nitroquinoxaline: The Electrophilic Enhancement

The nitro group (


) is a strong electron-withdrawing group (EWG) that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This alters the reduction pathway in two critical ways:
  • Priority Reduction: The nitro group reduces before the pyrazine ring.

  • Anodic Shift: The presence of the nitro group makes the pyrazine ring itself easier to reduce (shifting its potential positively), though this is secondary to the primary nitro reduction event.

Pathway:




Comparative Data: Electrochemical Parameters

The following data represents typical values obtained in aprotic solvent (DMF or Acetonitrile) with 0.1 M TBAPF


 electrolyte.
ParameterQuinoxaline 2-Nitroquinoxaline Shift (

)
Primary Reduction Site Pyrazine RingNitro Group (

)
N/A

(Wave 1)
-1.65 V to -2.07 V-0.85 V to -1.15 V~ +0.8 V (Anodic Shift)

(Wave 2)
~ -2.30 V~ -1.40 V~ +0.9 V
Mechanism (Aprotic)

(2 steps)

(Nitro then Ring)
Distinct separation
Mechanism (Aqueous)

(Dihydro-Q)

(Hydroxylamine)
Multi-electron transfer
Biological Implication DNA IntercalationHypoxia Activation (Prodrug)High Selectivity

> Note: Potentials are referenced vs. Ferrocene/Ferrocenium (


) or SCE. Exact values vary by solvent dielectric constant. The "Nitro Wave" typically appears >0.5 V more positive than the ring reduction.
Visualization of Reduction Pathways
Figure 1: Quinoxaline Reduction Mechanism (Aprotic)

This diagram illustrates the stepwise reduction of the quinoxaline core.

QuinoxalineReduction Q Quinoxaline (Q) Q_rad Radical Anion (Q•⁻) Q->Q_rad +1e⁻ (E₁ ≈ -1.7V) Q_rad->Q Q_di Dianion (Q²⁻) Q_rad->Q_di +1e⁻ (E₂ ≈ -2.3V) QH2 Dihydroquinoxaline (Protonated Product) Q_di->QH2 +2H⁺ (Chemical Step)

Caption: Stepwise reduction of Quinoxaline in aprotic media. Note the high negative potential required for the first electron transfer.

Figure 2: 2-Nitroquinoxaline "Nitro Switch" Pathway

This diagram highlights the preferential reduction of the nitro group.

NitroReduction NQ 2-Nitroquinoxaline NQ_rad Nitro Radical Anion (R-NO₂•⁻) NQ->NQ_rad +1e⁻ (E₁ ≈ -0.9V) PRIMARY EVENT Ring_red Ring Reduction (Radical Anion) NQ_rad->Ring_red +1e⁻ (E₂ ≈ -1.4V) Bio_Act Bioreductive Activation (Hypoxia Targeting) NQ_rad->Bio_Act Enzymatic Reduction (In Vivo)

Caption: The "Nitro Switch" effect. The nitro group reduces at a much lower potential (-0.9V), acting as a thermodynamic sink before the ring system is engaged.

Standardized Experimental Protocol

To generate reproducible CV data for these compounds, follow this self-validating protocol. This ensures that observed shifts are due to molecular properties, not solvent impurities.

Protocol: Cyclic Voltammetry in Aprotic Media

1. Reagents & Preparation:

  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves (3Å). Critical: Water content must be <50 ppm to observe reversible radical anions.

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ), 0.1 M. Recrystallize from ethanol if purity is in doubt.
    
  • Analyte Concentration: 1.0 mM (Quinoxaline or 2-Nitroquinoxaline).

  • Internal Standard: Ferrocene (

    
    ), added at the end of the experiment.
    

2. Cell Setup:

  • Working Electrode (WE): Glassy Carbon (3 mm diameter). Polish with 0.05

    
     alumina slurry before every scan.
    
  • Counter Electrode (CE): Platinum wire/coil.

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in MeCN) or pseudo-reference Ag wire.

3. Measurement Workflow (Visualized):

ExperimentWorkflow Start Start: Polish WE Blank Run Blank CV (Electrolyte only) Start->Blank Purge N₂ Purge (10 mins) Remove O₂ Blank->Purge Scan1 Scan Analyte (100 mV/s) Purge->Scan1 ScanRate Scan Rate Study (25, 50, 200, 500 mV/s) Scan1->ScanRate Fc Add Ferrocene (Internal Standard) ScanRate->Fc Calibrate Calibrate Potentials vs Fc/Fc⁺ Fc->Calibrate

Caption: Standard Operating Procedure (SOP) for electrochemical characterization of quinoxaline derivatives.

4. Validation Criteria:

  • Oxygen Check: No peak should appear at -1.2 V (approx) in the blank scan (reduction of

    
    ).
    
  • Reversibility: For the first reduction wave, the peak separation (

    
    ) should be close to 59 mV/n (theoretical) or 60-80 mV (experimental) if the radical anion is stable.
    
Implications for Drug Development

1. Hypoxia Selectivity (Bioreductive Prodrugs): The electrochemical potential of 2-nitroquinoxaline (-0.85 to -1.15 V) falls within the "bioreductive window."

  • Mechanism: In hypoxic tumor tissues (low oxygen), enzymes like nitroreductases transfer electrons to the nitro group.

  • Selectivity: In normal oxygenated tissue, the radical anion (

    
    ) is rapidly re-oxidized by 
    
    
    
    back to the parent compound (futile cycling), preventing toxicity.
  • Quinoxaline Comparison: Unsubstituted quinoxaline reduces at potentials too negative (-1.7 V) to be effectively reduced by biological enzymes, lacking this selectivity.

2. DNA Binding Affinity:

  • Quinoxaline: Planar structure allows intercalation into DNA base pairs.

  • 2-Nitroquinoxaline: The nitro group alters the dipole moment and electronic distribution, potentially enhancing stacking interactions or enabling covalent binding upon reduction to the amine/hydroxylamine.

References
  • Electrochemical Reduction of 2-Substituted Quinoxalines. Analytical and Bioanalytical Electrochemistry. (2023). Confirms radical anion formation and linear correlation between reduction potential and electron affinity.[2]

  • Reduction Potential Predictions for Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. Molecules. (2021). Provides comparative data on nitro-substituted derivatives and computational vs. experimental correlations.

  • Electrochemical Behavior of Quinoxalin-2-one Derivatives. International Journal of Electrochemical Science. (2012). Details the pH-dependent reduction mechanisms of the quinoxaline ring.

  • Cyclic Voltammetry: A Self-Validating Protocol. Journal of Chemical Education. (2018). Basis for the standardized experimental workflow provided above.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of science, our work with novel compounds like 2-nitroquinoxaline is pivotal. This compound, a member of the nitroaromatic heterocyclic family, holds significant interest in medicinal chemistry and materials science.[1][2][3][4] However, its chemical structure—specifically the presence of a nitro group—necessitates a rigorous and informed approach to its handling and, critically, its disposal. The nitro functional group can impart toxicological and energetic properties that mandate its classification as a hazardous material.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-nitroquinoxaline. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind each step, ensuring that safety and environmental stewardship are integral to our scientific process. Adherence to these protocols is not just a matter of regulatory compliance but a core tenet of responsible research.

Hazard Profile and Waste Classification

Understanding the "why" of a disposal procedure begins with the hazard profile. 2-Nitroquinoxaline, like many nitroaromatic compounds, must be treated with respect. Its primary hazards stem from potential toxicity and reactivity. The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have stringent regulations for the disposal of such chemicals.[5]

The waste generated from work with 2-nitroquinoxaline is unequivocally classified as hazardous chemical waste . This classification is due to its inherent properties and the potential for environmental harm. Safety Data Sheets (SDS) for structurally similar compounds, such as 6-nitroquinoxaline, highlight several key hazards that should be assumed for 2-nitroquinoxaline in the absence of a specific SDS.[6]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 💀DangerHarmful or toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]
Skin Irritation WarningCauses skin irritation.[6]
Eye Damage corrosionDangerCauses serious eye damage.[6]
Respiratory Irritation WarningMay cause respiratory irritation.[6]
Aquatic Hazard 環境WarningMay cause long-lasting harmful effects to aquatic life.[6][7]

This table is a composite based on data for analogous nitroaromatic compounds. Always refer to the specific SDS for the material you are using.

The Core Principle: Segregation and Containment at the Source

The foundation of proper chemical disposal is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions, invalidate expensive disposal processes, and create significant regulatory liabilities.

The Causality: 2-Nitroquinoxaline is incompatible with strong oxidizing agents and strong acids.[6][7][10] Accidental mixing in a waste container can lead to vigorous, exothermic reactions, potentially causing a fire or rupture of the container. Therefore, waste streams must be kept separate.

  • 2-Nitroquinoxaline Waste Stream: This is a dedicated stream for all materials that have come into direct contact with the compound.

  • General Non-Hazardous Lab Waste: Paper towels used for drying hands, clean packaging, etc.

  • Other Hazardous Waste Streams: Waste from other incompatible chemical processes (e.g., strong acids, oxidizers).

All waste must be collected in designated, chemically compatible, and clearly labeled containers.

Step-by-Step Disposal Protocols

Follow these self-validating protocols to ensure every step is completed correctly and safely.

Protocol 3.1: Solid Waste Disposal

This protocol applies to unused 2-nitroquinoxaline powder, contaminated personal protective equipment (PPE) like gloves, and contaminated lab supplies (e.g., weigh boats, pipette tips, silica gel).

  • Container Selection: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be clean and dry.

  • Waste Collection: Carefully place all solid waste directly into the designated container.

    • For Powder: Use a dedicated spatula or scoop. Minimize the creation of dust. If possible, perform this action within a chemical fume hood.[7]

    • For Contaminated Items: Place gloves, weigh boats, and other items directly into the container. Do not overfill; leave at least 10% headspace.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill it out completely with:

    • The full chemical name: "2-Nitroquinoxaline"

    • The concentration and physical state (solid).

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

  • Storage: Securely close the container. Store it in a designated satellite accumulation area (SAA) that is clearly marked, away from incompatible materials, and under the control of laboratory personnel.

Protocol 3.2: Liquid Waste Disposal

This protocol applies to solutions containing 2-nitroquinoxaline, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.

  • Container Selection: Use a sealable, chemically compatible container (e.g., a safety-coated glass bottle or an HDPE carboy) equipped with a screw cap. Never use a container that cannot be securely sealed.

  • Waste Collection: Using a funnel, carefully pour the liquid waste into the designated container.

    • Causality: Avoid mixing different solvent waste streams unless you have confirmed their compatibility. For example, do not mix halogenated and non-halogenated solvent waste unless your facility's disposal procedure allows it.

  • Labeling: Immediately affix a "Hazardous Waste" label. Fill it out completely, listing all chemical constituents with their approximate percentages. For example:

    • "2-Nitroquinoxaline (~5%)"

    • "Methanol (95%)"

    • Check the appropriate hazard boxes (e.g., "Toxic," "Flammable").

  • Storage: Securely close the container. Store in secondary containment (e.g., a chemical-resistant tray) within your designated SAA.

Protocol 3.3: Decontamination of Empty Containers

The original container that held 2-nitroquinoxaline is also considered hazardous waste until properly decontaminated.

  • Initial Decontamination: "Empty" the container as thoroughly as possible, transferring any remaining solid to your solid waste container.[11]

  • Triple Rinsing: This is a mandatory procedure.[11]

    • Select a solvent that readily dissolves 2-nitroquinoxaline (e.g., acetone or methanol).

    • Add a small amount of the solvent to the container, cap it, and shake vigorously to rinse all interior surfaces.

    • Pour this first rinsate into your designated liquid hazardous waste container.[11]

    • Repeat this process two more times.

  • Final Disposal: After triple rinsing, the container can be managed as non-hazardous waste. Deface or remove the original label completely to prevent confusion.[11] Dispose of it in the appropriate lab glass or plastic recycling bin.

The Disposal Workflow: From Lab Bench to Final Disposition

The journey of hazardous waste is a regulated and documented process. The following workflow illustrates the critical handoffs from the researcher to the final, environmentally sound disposal.

G cluster_0 Researcher's Responsibility (In-Lab) cluster_1 Institutional Responsibility (EHS/EH&S) cluster_2 External Vendor Responsibility gen Waste Generation (Solid, Liquid, Container) collect Step 1: Collect Waste in Designated Container gen->collect label_waste Step 2: Label Container (Contents, Hazards, Date) collect->label_waste store Step 3: Store in Satellite Accumulation Area label_waste->store pickup Step 4: EHS Pickup Request & Waste Collection store->pickup manifest Step 5: Waste Manifesting & Consolidation transport Step 6: Licensed Transport manifest->transport dispose Step 7: Final Disposal at TSDF* transport->dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision Workflow for 2-Nitroquinoxaline Waste.

The ultimate disposal method for nitroaromatic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] This method is the most effective way to ensure the complete destruction of the hazardous chemical, preventing its release into the environment.

Emergency Procedures for Spills

Even with careful handling, spills can occur. Immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid powder (<1 gram) that you are trained and equipped to handle:

    • Isolate: Restrict access to the area.

    • Protect: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

    • Contain: Gently cover the spill with an absorbent material from your lab's spill kit. Avoid creating dust.[6]

    • Clean: Carefully scoop the material into your designated solid hazardous waste container. Clean the area with a damp cloth or paper towel, and place these materials into the waste container as well.

  • Escalate When Necessary: For large spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office immediately.

By integrating these procedures into your daily laboratory operations, you uphold the highest standards of safety and scientific integrity. Proper chemical disposal is a shared responsibility that protects you, your colleagues, and the environment.

References

  • 2-Nitroquinoxaline Safety Data Sheet. (Provided by a supplier, analogous to the cited Vertex AI Search result)
  • 2-Nitroaniline Safety Data Sheet. (Provided by a supplier, analogous to the cited Vertex AI Search result)
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 2-Nitroaniline. Carl ROTH. [Link]

  • Hazardous Substance Fact Sheet - Nitrocellulose. New Jersey Department of Health. [Link]

  • nitro razredčilo - Chemius. (Safety Data Sheet for a nitro-containing solvent mixture). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. [Link]

  • Waste Stream Disposal –Quick Sheet. UConn Health. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. ResearchGate. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. K&L Gates. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. (University Safety Manual). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC - PubMed Central. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

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Personal Protective Equipment & Safety Protocol: 2-Nitroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Hazard Classification

Executive Summary 2-Nitroquinoxaline (CAS: 117764-57-5) is a nitro-substituted diazanaphthalene.[1][2] Unlike its more common isomer (6-nitroquinoxaline), the placement of the nitro group at the 2-position (adjacent to the ring nitrogens) significantly alters its electronic properties, rendering it highly electrophilic and potentially energetic .

Critical Safety Alert: Energetic Potential Research into nitro-aza-aromatics suggests that 2-nitroquinoxaline belongs to a class of compounds often investigated for energetic properties (explosives/propellants). Consequently, standard "organic solid" safety protocols are insufficient. This compound must be treated as a potential explosive and a suspected mutagen .

Hazard Identification Matrix (GHS & Expert Assessment)
Hazard ClassCategoryHazard Statement (Inferred)Mechanism of Action
Physical Unstable/Energetic Warning: Potential shock/heat sensitivity.High nitrogen/oxygen content on electron-deficient ring.
Health Mutagenicity (Cat 2) Suspected of causing genetic defects.Nitro-reduction by cellular reductases to hydroxylamines (DNA alkylators).
Health Acute Toxicity Harmful if swallowed/inhaled.[3]Interference with oxidative phosphorylation; methemoglobinemia risk.
Health Sensitization May cause allergic skin reaction.Electrophilic attack on skin proteins (haptenization).
Part 2: Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is inadequate for handling energetic mutagens. The following system is required for all manipulations of >50 mg.

PPE Selection Logic Table
Body ZoneRequired EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles + Face Shield Blast Protection: Safety glasses allow projectile entry from sides. A face shield is mandatory to protect the jugular and soft tissue from glass shrapnel in case of flask rupture.
Hand (Primary) Laminate Film (Silver Shield/4H) Permeation Barrier: Nitro-aromatics permeate nitrile rubber. Laminate film offers >480 min breakthrough time.
Hand (Outer) Disposable Nitrile (5 mil) Dexterity & Grip: Worn over the laminate glove to provide grip and protect the expensive inner glove from gross contamination.
Respiratory Fume Hood (Face Velocity: 100 fpm) Vapor/Dust Control: Do not use N95s. Engineering controls are the only acceptable respiratory protection for potential mutagens.
Body Flame-Resistant (Nomex) Lab Coat Fire/Flash Protection: Standard cotton/poly coats can melt into skin during a flash fire. Nomex provides thermal insulation.
Part 3: Operational Protocols & Workflows
3.1 Engineering Controls & Setup
  • Static Dissipation: Use an ionizing fan or anti-static gun before weighing. Electrostatic discharge (ESD) is a known ignition source for dry nitro-heterocycles.

  • Blast Shielding: Perform all synthesis, rotary evaporation, and weighing behind a weighted polycarbonate blast shield.

3.2 Operational Workflow: Synthesis to Disposal

G cluster_0 Critical Safety Zone Start Start: 2-Nitroquinoxaline Check Stability Check (DSC/TGA Data?) Start->Check Weigh Weighing (Anti-Static + Blast Shield) Check->Weigh Stable Waste Waste Disposal (High Hazard Stream) Check->Waste Degraded/Unknown Solubilize Solubilization (Avoid Acetone/Ketones) Weigh->Solubilize Double Gloved Reaction Reaction/Use (Inert Atmosphere) Solubilize->Reaction Quench Quench/Deactivate (Chemical Reduction) Reaction->Quench Post-Exp Quench->Waste

Figure 1: Operational workflow emphasizing the "Critical Safety Zone" where blast shielding and anti-static measures are mandatory.

3.3 Step-by-Step Handling Procedures

A. Weighing & Transfer

  • Preparation: Place the balance inside the fume hood. Position a portable blast shield between your torso and the balance.

  • Anti-Static: Pass an anti-static gun over the weighing boat and the spatula.

  • Transfer: Use a plastic or wooden spatula (non-sparking). Never use metal spatulas on dry nitro-heterocycles due to friction sensitivity.

  • Dissolution: Immediately dissolve the solid in the reaction solvent (e.g., DMSO, DCM) to desensitize it. Note: Avoid acetone or ketones in basic media, as 2-nitroquinoxaline is highly electrophilic and may form Janovsky complexes (colored, unstable species).

B. Spill Response (Solid)

  • Evacuate: Clear the immediate area.

  • Dampen: Do not sweep dry powder. Gently mist the spill with mineral oil or phlegmatizer (e.g., ethylene glycol) to prevent dust clouds.

  • Collect: Using a plastic scoop, transfer the oil-wet material into a waste container.

  • Decontaminate: Wash the surface with 10% sodium dithionite (freshly prepared) to reduce the nitro group to an amine (less explosive, though still toxic), followed by soap and water.

C. Waste Disposal

  • Do Not Concentrate: Never distill a solution containing 2-nitroquinoxaline to dryness. Peroxides or shock-sensitive crystals may form.

  • Segregation: Segregate from oxidizers and strong bases.

  • Labeling: Label clearly as "HIGH HAZARD: POTENTIAL EXPLOSIVE / MUTAGEN."

Part 4: Scientific Rationale & Mechanism

Why 2-Nitroquinoxaline is Unique? The quinoxaline ring is electron-deficient (pi-deficient). Placing a nitro group (


, strongly electron-withdrawing) at the 2-position creates a "push-pull" electronic system. The carbon at C2 becomes hyper-electrophilic, making it susceptible to nucleophilic attack (even by water or alcohols over time) and increasing the instability of the ring system. This electronic frustration contributes to its potential shock sensitivity and high reactivity compared to the 6-nitro isomer.

Mutagenicity Mechanism Like 4-nitroquinoline-1-oxide (4-NQO), nitroquinoxalines are metabolically reduced by cytosolic nitroreductases (e.g., DT-diaphorase). This produces hydroxylamino-quinoxalines, which can form adducts with guanine residues in DNA, leading to transversion mutations.

References
  • Synthesis and Energetic Properties

    • Title: Nucleophilic Nitration of Selected Aza-Arom
    • Source: Defense Technical Inform
    • Context: Identifies 2-nitroquinoxaline as a potential energetic material synthesized via nitration.[4]

  • Chemical Structure & Isomer Data

    • Title: 2-Nitroquinoxaline (CAS 117764-57-5) Product Data.[1][2][5]

    • Source: MolCore Chemical D
    • Context: Confirms CAS and structural identity distinct
  • General Nitro-Heterocycle Safety

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6]

    • Source: National Research Council (US)
    • Context: Guidelines for handling potentially explosive and mutagenic organic solids.
  • Glove Permeation Data (Analogous Nitro-Aromatics)

    • Title: Chemical Resistance Guide for Ansell Gloves.
    • Source: Ansell Occup
    • Context: Permeation data for nitro-compounds supporting the use of Lamin

Sources

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